molecular formula C11H8BrNO2S B1519004 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-12-2

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1519004
CAS No.: 1086380-12-2
M. Wt: 298.16 g/mol
InChI Key: LMETXOAKWMULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery. The 1,3-thiazole core is a privileged scaffold in pharmaceutical development, known for its diverse biological activities . The structure combines a hydrophobic benzyl moiety, furnished by the 4-bromophenylmethyl group, with a carboxylic acid functional group, providing a versatile handle for further synthetic modification through amide coupling or esterification reactions. This molecular architecture is designed for the exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules. Thiazole derivatives are frequently investigated for their effects on the central nervous system. Specifically, related analogues have demonstrated potent anticonvulsant properties by potentially modulating the GABAergic system, a key target for neuronal hyperexcitability management . The bromine atom on the phenyl ring can be leveraged in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to rapidly generate a diverse library of analogues for high-throughput screening. Furthermore, the thiazole ring system is a component in various fluorescent reporters and molecular probes, suggesting potential applications in chemical biology for labeling and detection studies . This makes the compound a versatile building block for the synthesis of more complex molecules aimed at probing biological systems or optimizing lead compounds in preclinical research.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETXOAKWMULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1] Its ability to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization make it a cornerstone of drug discovery programs. This guide provides a detailed, research-grade pathway for the synthesis of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a versatile building block for the development of novel therapeutics. The presence of the bromophenyl moiety offers a convenient handle for further structural modifications via cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other conjugations.

This document is structured to provide not just a series of steps, but a causal narrative that explains the strategic choices behind the selected pathway. We will proceed from a retrosynthetic analysis to detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule, grounded in the principles of the classic Hantzsch thiazole synthesis.[2][3]

Retrosynthetic Analysis and Strategic Overview

The most logical and robust approach to constructing the target molecule is the Hantzsch thiazole synthesis. This venerable reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[2] Our retrosynthetic strategy, therefore, disconnects the thiazole ring at the C2-S and C4-C5 bonds, identifying two primary synthons: a thioamide to provide the C2 and N3 atoms, and an α-halo ketoester to provide the C4, C5, and S1 atoms.

G Target This compound Hydrolysis Saponification (Hydrolysis) Target->Hydrolysis C-O bond Ester Ethyl 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylate Hydrolysis->Ester Hantzsch Hantzsch Thiazole Synthesis Ester->Hantzsch Thiazole Ring Formation Thioamide 2-(4-Bromophenyl)ethanethioamide Hantzsch->Thioamide Ketoester Ethyl Bromopyruvate Hantzsch->Ketoester Thionation Thionation Thioamide->Thionation C=S bond Amide 2-(4-Bromophenyl)acetamide Thionation->Amide

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a three-stage forward synthesis:

  • Thionation: Conversion of a suitable precursor, such as 2-(4-bromophenyl)acetamide, into the key thioamide intermediate.

  • Hantzsch Cyclocondensation: Reaction of the thioamide with ethyl bromopyruvate to construct the ethyl thiazole-4-carboxylate core.

  • Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.

Part 1: Synthesis of Key Precursor: 2-(4-Bromophenyl)ethanethioamide

The successful execution of the Hantzsch synthesis is contingent upon the availability of the requisite thioamide. Thioamides can be prepared through various methods, most commonly by the thionation of the corresponding amide or the reaction of a nitrile with a source of hydrogen sulfide.[4][5][6] For this synthesis, we will focus on the thionation of 2-(4-bromophenyl)acetamide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a highly effective and widely used thionating agent.

Causality of Experimental Choices:

  • Starting Material: 2-(4-bromophenyl)acetamide is readily accessible and provides the necessary (4-bromophenyl)methyl fragment.

  • Reagent: Lawesson's Reagent is preferred over other thionating agents like P₄S₁₀ for its superior solubility in organic solvents and often cleaner reactions, leading to higher yields.[4]

  • Solvent: Anhydrous toluene is an excellent high-boiling, non-protic solvent that facilitates the reaction, which typically requires heating.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)ethanethioamide
  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(4-bromophenyl)acetamide (10.0 g, 46.7 mmol) and anhydrous toluene (100 mL).

  • Stir the suspension to dissolve the amide as much as possible.

  • Add Lawesson's Reagent (10.3 g, 25.7 mmol, 0.55 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to yield 2-(4-bromophenyl)ethanethioamide as a solid.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
2-(4-bromophenyl)acetamide214.0710.0 g46.7Starting Material
Lawesson's Reagent404.4710.3 g25.7Thionating Agent
Anhydrous Toluene92.14100 mL-Solvent

Part 2: Hantzsch Thiazole Synthesis of the Core Heterocycle

The Hantzsch synthesis is a powerful method for constructing the thiazole ring. The reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the α-halo ester (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[2][3]

Causality of Experimental Choices:

  • Reactants: The newly synthesized 2-(4-bromophenyl)ethanethioamide and commercially available ethyl bromopyruvate are the ideal partners for this cyclocondensation.

  • Solvent: Ethanol is a common and effective protic solvent for Hantzsch syntheses, facilitating the dissolution of the reactants and the subsequent reaction steps.

  • Temperature: Refluxing provides the necessary activation energy for the condensation and dehydration steps to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Ethyl 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylate
  • In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 2-(4-bromophenyl)ethanethioamide (5.0 g, 21.7 mmol) in ethanol (100 mL).

  • To this solution, add ethyl bromopyruvate (4.64 g, 23.9 mmol, 1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification by silica gel column chromatography (eluting with ethyl acetate/hexanes) affords the pure ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
2-(4-Bromophenyl)ethanethioamide230.135.0 g21.7Thioamide Component
Ethyl Bromopyruvate195.024.64 g23.9α-Halo Ester Component
Ethanol46.07100 mL-Solvent

Part 3: Final Saponification to Yield the Target Compound

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is achieved through a standard saponification reaction, where a base such as sodium hydroxide or lithium hydroxide is used to hydrolyze the ester.[7][8] Subsequent acidification protonates the carboxylate salt, precipitating the final product.

Causality of Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often used for ester hydrolysis as it can sometimes provide cleaner reactions and proceed under milder conditions than NaOH or KOH.[8]

  • Solvent System: A mixture of tetrahydrofuran (THF) and water ensures that both the organic ester and the aqueous base are in the same phase, allowing the reaction to proceed efficiently.

  • Acidification: Hydrochloric acid is used to neutralize the excess base and protonate the carboxylate anion. The pH is carefully adjusted to ensure complete precipitation of the carboxylic acid product.

Experimental Protocol: Synthesis of this compound
  • Dissolve ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate (4.0 g, 12.2 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.02 g, 24.4 mmol, 2.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting ester.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool the flask in an ice bath.

  • Acidify the solution by slowly adding 2 M hydrochloric acid (HCl) until the pH reaches approximately 2-3. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry it under vacuum to yield the final product, this compound.

Overall Synthesis Workflow

Caption: Forward synthesis pathway diagram.

Conclusion

This guide has detailed a reliable and efficient three-step synthesis for this compound, leveraging the classic Hantzsch thiazole synthesis. Each step has been presented with a detailed, actionable protocol and a rationale for the choice of reagents and conditions, reflecting a deep understanding of synthetic organic chemistry principles. By following this pathway, researchers and drug development professionals can confidently produce this valuable chemical intermediate for use in a wide array of research and development applications.

References

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Okuma, C., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (NIH). Available at: [Link]

  • US6541667B1 - Methods for preparation of thioamides - Google Patents.
  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Thioamide synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a molecule of significant interest to researchers and professionals in drug development. By synthesizing established chemical principles with insights from medicinal chemistry, this document will explore the compound's chemical properties, propose a robust synthetic pathway, and discuss its potential therapeutic applications based on the well-documented bioactivity of the thiazole scaffold.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic motif that forms the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence in medicinal chemistry stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, its metabolic stability, and its synthetic tractability. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2]

The subject of this guide, this compound, incorporates several key structural features that suggest a strong potential for biological activity. The 4-bromophenyl group can participate in halogen bonding and hydrophobic interactions, while the carboxylic acid moiety provides a key site for hydrogen bonding and can influence the compound's pharmacokinetic profile. The methylene bridge between the phenyl and thiazole rings offers conformational flexibility, which can be crucial for optimal binding to a biological target.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties based on its structure and data from analogous compounds.

PropertyValue / Predicted ValueSource
Molecular Formula C11H8BrNO2S[1]
Molecular Weight 298.2 g/mol [1]
CAS Number 1086380-12-2[1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not available. Expected to be >150 °C.
Solubility Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.[3]
pKa Predicted: ~3-4 for the carboxylic acid.Inferred from thiazole-4-carboxylic acid
Hazard Statements H317, H319[1]

Synthesis and Characterization

A robust and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of ethyl 2-chloroacetoacetate with 2-(4-bromophenyl)ethanethioamide, followed by hydrolysis of the resulting ester.

Proposed Synthetic Workflow

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Ester Hydrolysis A 4-Bromophenylacetonitrile C 2-(4-Bromophenyl)ethanethioamide A->C Base (e.g., Pyridine) B Hydrogen Sulfide (H2S) B->C E Ethyl 2-[(4-bromophenyl)methyl]- 1,3-thiazole-4-carboxylate C->E D Ethyl 2-chloroacetoacetate D->E Base (e.g., NaHCO3) Solvent (e.g., Ethanol) F 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid E->F Base (e.g., NaOH) Acid workup (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-Bromophenyl)ethanethioamide

  • To a solution of 4-bromophenylacetonitrile (1.0 eq) in pyridine, bubble hydrogen sulfide gas at 0 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to yield 2-(4-bromophenyl)ethanethioamide.

Step 2: Synthesis of Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate

  • To a solution of 2-(4-bromophenyl)ethanethioamide (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.2 eq).

  • To this suspension, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 3: Synthesis of this compound

  • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: Expected signals would include a singlet for the methylene protons (~4.2-4.5 ppm), a singlet for the thiazole proton at the 5-position (~8.0-8.3 ppm), and a characteristic AA'BB' pattern for the 1,4-disubstituted phenyl ring (~7.2-7.6 ppm). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Key signals would be observed for the carboxylic acid carbonyl (~165-170 ppm), the thiazole carbons (~115-160 ppm), the methylene carbon (~35-40 ppm), and the aromatic carbons (~120-140 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C=N and C=C stretching of the thiazole and phenyl rings (~1400-1600 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two prominent peaks for the molecular ion, separated by 2 m/z units.

Potential Biological Activity and Therapeutic Applications

The structural motifs present in this compound suggest several potential avenues for therapeutic application.

Antibacterial Activity

Thiazole derivatives are known to exhibit significant antibacterial activity.[4] The mechanism of action for many antibacterial thiazoles involves the inhibition of essential bacterial enzymes. The presence of the bromophenyl group in the target molecule could enhance its antibacterial potency.

Proposed In Vitro Antibacterial Activity Screening Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Aliquot a small volume from the wells showing no growth in the MIC assay onto Mueller-Hinton agar plates.

    • Incubate the plates at 37 °C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anticancer and Enzyme Inhibitory Activity

Many thiazole-containing compounds have demonstrated potent anticancer activity, often through the inhibition of protein kinases or other enzymes involved in cell proliferation and survival.[5] The carboxylic acid moiety can act as a crucial pharmacophore, forming key interactions within the active site of target enzymes. The bromophenyl group can also contribute to binding affinity.

G Thiazole_Core Thiazole Core Antibacterial Antibacterial Thiazole_Core->Antibacterial Antifungal Antifungal Thiazole_Core->Antifungal Anticancer Anticancer Thiazole_Core->Anticancer Bromophenyl_Group 4-Bromophenylmethyl Group Bromophenyl_Group->Antibacterial Enhances Potency Bromophenyl_Group->Anticancer Improves Binding Carboxylic_Acid 4-Carboxylic Acid Carboxylic_Acid->Anticancer Enzyme Interaction

Caption: Structure-Activity Relationship insights for the target molecule.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, a thorough understanding of the chemical properties and biological activities of related thiazole derivatives allows for informed predictions regarding its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the outlined biological screening protocols provide a clear path for the future investigation of this and similar molecules. This guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this intriguing compound.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Al-Saeedi, S. I. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Hurd, C. D., & Wehrmeister, H. L. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Washington, DC: U.S.
  • Żaczek, M., Siwek, A., & Paneth, P. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5693. [Link]

  • Chwatko, G., & Głowacki, R. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 25(18), 4220. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Miceli, M., Tagarelli, A., & Romeo, I. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 405. [Link]

  • Fun, H. K., Ooi, C. W., & Yaacob, M. (2008). 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1978. [Link]

  • El-Sayed, N. N. E. (2015). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Journal of the Serbian Chemical Society, 80(1), 33-41. [Link]

  • PubChem. (n.d.). 2-Benzyl-1,3-thiazole-4-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(17), 3983. [Link]

  • Chouteau, J., & Metzger, J. (1954). Thiazoles: iii. Infrared spectra of methylthiazoles. Bulletin de la Societe Chimique de France, (11-12), 1162-1166. [Link]

  • Parle, A., & Amin, S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 405-410. [Link]

  • Musio, B., De Cillis, F., & Montanari, S. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. [Link]

  • Singh, S., & Kumar, V. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 133–144. [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (2010). Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones. Journal of the Brazilian Chemical Society, 21(8), 1435-1440. [Link]

  • Rejmak, P., & Lapinski, A. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3326. [Link]

  • Amin, S., & Parle, A. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(8), 108-115. [Link]

  • Ghasemi, J., & Saaidpour, S. (2007). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. QSAR & Combinatorial Science, 26(4), 467-475. [Link]

  • Song, X., Liu, X., & Xu, Z. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 56(11), 3027-3034. [Link]

  • Gontora, O., & Chaban, T. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13133-13144. [Link]

  • Dondoni, A., & Perrone, D. (2000). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Synthesis, 2000(10), 1442-1444. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6265. [Link]

  • Kumar, D., Shah, K., & Kumar, R. (2015). 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and Evaluation of Antibacterial and Anticancer Activities. Bioorganic & Medicinal Chemistry Letters, 25(17), 3523-3528. [Link]

  • Weintraub, S. T., & Stotter, P. L. (1981). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical Mass Spectrometry, 8(11), 527-531. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 26, 2026, from [Link]

  • Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(8), 108-115. [Link]

  • Golea, D. M., Amihăesei, I. C., & Curteanu, S. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1542. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved January 26, 2026, from [Link]

  • Khan, K. M., & Rasheed, M. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 755-760. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2021). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Krivosheina, M. S., Borisov, R. S., Zhilyaev, D. I., Matveeva, M. D., & Zaikin, V. G. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. Rapid Communications in Mass Spectrometry, 35(1), e8954. [Link][Link])

Sources

An In-depth Technical Guide to 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutics. This guide focuses on a specific derivative, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid , providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery. The presence of a bromophenyl group and a carboxylic acid moiety on the thiazole core suggests a molecule designed for specific biological targeting and pharmacokinetic modulation.

I. Chemical Identity and Structure

The nomenclature and structural representation of a compound are fundamental to its scientific exploration. This section details the IUPAC name and the precise chemical structure of the molecule of interest.

IUPAC Name and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The correct IUPAC name for the topic compound is This compound .[1]

Based on this name, the molecular formula is determined to be C₁₁H₈BrNO₂S .[1]

Chemical Structure and Representation

The structural formula provides a visual representation of the atomic arrangement. The molecule consists of a central 1,3-thiazole ring. A (4-bromophenyl)methyl group is attached to the second position of the thiazole ring, and a carboxylic acid group is attached to the fourth position.

Key Structural Features:

  • 1,3-Thiazole Core: A five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This ring system is known for its diverse biological activities.[2]

  • (4-Bromophenyl)methyl Group: A benzyl group substituted with a bromine atom at the para position of the phenyl ring. The bromine atom can act as a halogen bond donor and can influence the compound's lipophilicity and metabolic stability.

  • Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and ionic interactions, often crucial for binding to biological targets and for modulating solubility.

Below is a 2D representation of the chemical structure:

Figure 1: 2D Structure of this compound.

A simplified molecular-input line-entry system (SMILES) string for this structure is BrC1=CC=C(CC2=NC(=CS2)C(=O)O)C=C1.

II. Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 298.2 g/mol [1]
CAS Number 1086380-12-2[1]
PubChem CID 28875559[1]
InChI 1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)[1]

III. Synthesis Methodology

The synthesis of thiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide.

For the synthesis of this compound, a plausible synthetic route would involve the reaction of a derivative of 2-(4-bromophenyl)ethanethioamide with an α-halocarbonyl compound containing a carboxylic acid or a precursor group.

A potential synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Hantzsch Thiazole Synthesis cluster_3 Final Product 4-Bromophenylacetic acid 4-Bromophenylacetic acid 2-(4-Bromophenyl)acetamide 2-(4-Bromophenyl)acetamide 4-Bromophenylacetic acid->2-(4-Bromophenyl)acetamide 1. SOCl₂ 2. NH₃ Thionyl chloride Thionyl chloride Ammonia Ammonia Lawesson's reagent Lawesson's reagent Ethyl bromopyruvate Ethyl bromopyruvate 2-(4-Bromophenyl)ethanethioamide 2-(4-Bromophenyl)ethanethioamide 2-(4-Bromophenyl)acetamide->2-(4-Bromophenyl)ethanethioamide Lawesson's reagent Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate 2-(4-Bromophenyl)ethanethioamide->Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate Ethyl bromopyruvate This compound This compound Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate->this compound Hydrolysis (e.g., NaOH, H₂O)

Figure 2: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for thiazoles.

Step 1: Synthesis of 2-(4-Bromophenyl)ethanethioamide

  • To a solution of 2-(4-bromophenyl)acetamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenyl)ethanethioamide.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve 2-(4-bromophenyl)ethanethioamide in a suitable solvent such as ethanol or acetone.

  • Add an equimolar amount of ethyl bromopyruvate to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester, ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate, by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield this compound.

IV. Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons of the bromophenyl ring would appear as two doublets in the range of δ 7.0-7.6 ppm.

    • The methylene protons (-CH₂-) would likely appear as a singlet around δ 4.0-4.5 ppm.

    • The proton on the thiazole ring would be observed as a singlet around δ 8.0-8.5 ppm.

    • The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic carbons would appear in the region of δ 120-140 ppm.

    • The methylene carbon would be expected around δ 35-45 ppm.

    • Carbons of the thiazole ring would resonate in the range of δ 115-170 ppm.

    • The carbonyl carbon of the carboxylic acid would be observed at δ > 160 ppm.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid would be observed around 1700-1725 cm⁻¹.

    • C=N and C=C stretching vibrations from the thiazole and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

    • A C-Br stretching vibration would be present in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Fragmentation would likely involve cleavage of the benzylic C-C bond and fragmentation of the thiazole ring.

V. Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential utility in several therapeutic areas. Thiazole derivatives have demonstrated a wide range of pharmacological activities.[3]

Anticancer Activity

Many thiazole-containing compounds have been investigated as anticancer agents.[2] The bromophenyl group can enhance binding to target proteins through halogen bonding and hydrophobic interactions. The carboxylic acid moiety can form key interactions with amino acid residues in the active sites of enzymes or receptors. The overall structure could potentially target various pathways involved in cancer progression, such as protein kinases or cell cycle regulation.

Antimicrobial and Antiviral Activity

The thiazole nucleus is a common feature in antimicrobial and antiviral drugs. The lipophilicity imparted by the bromophenyl group could facilitate cell membrane penetration, an important factor for antimicrobial efficacy. Thiazole derivatives have been reported to exhibit a wide range of antiviral activities, including against influenza viruses, coronaviruses, and hepatitis viruses.

Enzyme Inhibition

The carboxylic acid group is a common feature in many enzyme inhibitors, where it can act as a mimic of a substrate's carboxylate group and form strong interactions with the enzyme's active site. Potential enzyme targets could include proteases, kinases, or metabolic enzymes where the specific arrangement of the thiazole and bromophenylmethyl groups could confer selectivity.

VI. Conclusion and Future Directions

This compound is a molecule with significant potential for drug discovery. Its well-defined structure, incorporating the pharmacologically relevant thiazole ring, a halogenated phenyl group, and a carboxylic acid, makes it an attractive candidate for screening in various biological assays.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic characterization are essential for making this compound widely available to the research community.

  • Biological Screening: A comprehensive biological evaluation against a panel of cancer cell lines, pathogenic microbes, and a diverse set of enzymes is warranted to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and testing of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: Molecular docking and dynamics simulations could provide insights into the potential biological targets and the key molecular interactions driving its activity, guiding further optimization efforts.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(3), 3629-3640. Available at: [Link]

  • Elsherbeny, M. A., Lee, K., Kim, D. S., Park, C., & Lee, K. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

  • Zhang, Y., Li, J., Zhang, M., Li, S., & Li, Z. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 58(3), 735-743. Available at: [Link]

  • Khan, I., Ibrar, A., Zaib, S., & Ahmed, S. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. Available at: [Link]

  • Saeed, A., Shaheen, M. A., Naqvi, S. A. R., & Hussain, M. (2021). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 26(19), 5941. Available at: [Link]

  • Chwatko, G., & Głowacki, R. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 26(11), 3326. Available at: [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. Available at: [Link]

  • Ng, S. W. (2011). 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available at: [Link]

  • Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of the American Chemical Society, 71(7), 2376-2378. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284728, 2-Methyl-1,3-thiazole-4-carboxylic acid. Retrieved January 26, 2026, from [Link].

  • PubChemLite. (n.d.). 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide. Retrieved January 26, 2026, from [Link]

  • Vouros, P., Petersen, B. A., & Jenden, D. J. (1978). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of Heterocyclic Chemistry, 15(4), 581-585. Available at: [Link]

  • Szafraniec-Szczęsny, J., & Giebułtowicz, J. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]

  • Krivosheina, M. S., Borisov, R. S., Zhilyaev, D. I., Matveeva, M. D., & Zaikin, V. G. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. Rapid Communications in Mass Spectrometry, 35(1), e8954. Available at: [Link]

  • Wang, Y., et al. (2021). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Klymenko, K. V., & Kholodnyak, S. V. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Pharmacy & Pharmacognosy Research, 7(5), 335-345. Available at: [Link]

  • Al-Azzawi, A. M. J. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES (Doctoral dissertation, Tikrit University). Available at: [Link]

  • Hussein, M. S., et al. (2022). A new methodology was applied to the synthesis of new imidazolones and oxyazepine derivatives containing imidazo thiazole fused rings. Chemical Methodologies, 6(4), 319-330. Available at: [Link]

  • Girek, T., et al. (2018). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 23(10), 2657. Available at: [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved January 26, 2026, from [Link]3-thiazole-5-carboxylic-acid.html)

Sources

The Pharmacological Potential of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone, integral to numerous FDA-approved drugs and a vast array of experimental therapeutics.[1][2] Its prevalence stems from the unique electronic properties of the five-membered ring containing both sulfur and nitrogen, which facilitates diverse molecular interactions.[2][3] When functionalized, the thiazole scaffold gives rise to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] This guide focuses on a specific, yet under-explored derivative: 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid . By dissecting the established activities of its core components—the thiazole-4-carboxylic acid moiety and the 4-bromophenylmethyl substituent—we can construct a scientifically-grounded prospectus of its therapeutic potential and outline a strategic approach for its investigation.

The presence of the carboxylic acid group at the 4-position of the thiazole ring is of particular interest, as it can serve as a crucial anchor for binding to biological targets. The bromophenylmethyl group at the 2-position introduces lipophilicity and the potential for halogen bonding, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the hypothesized biological activities of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action.

Hypothesized Biological Activities and Mechanistic Insights

Based on the extensive literature on related thiazole derivatives, we can postulate several key biological activities for this compound.

Anticancer Activity: A Multi-pronged Approach

The thiazole scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer effects.[5][6][7] The proposed mechanisms are often multifaceted, targeting various hallmarks of cancer.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiazole-containing compounds function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For instance, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases. It is plausible that this compound could exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) or Aurora Kinases, which are often dysregulated in cancer.[5][8][9]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][8][9] This can be achieved through the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[5] The bromophenyl moiety may enhance this effect by promoting interactions with specific cellular targets.

  • Cell Cycle Arrest: Disruption of the cell cycle is a key strategy in cancer therapy. Certain thiazole derivatives have been observed to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.[8][9]

Experimental Workflow for Anticancer Evaluation

cluster_0 In Vitro Screening cluster_1 In Vivo Studies Initial Cytotoxicity Assay (MTT) Initial Cytotoxicity Assay (MTT) Dose-Response Studies Dose-Response Studies Initial Cytotoxicity Assay (MTT)->Dose-Response Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Dose-Response Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Flow Cytometry) Kinase Inhibition Assays Kinase Inhibition Assays Cell Cycle Analysis (Flow Cytometry)->Kinase Inhibition Assays Xenograft Mouse Model Xenograft Mouse Model Kinase Inhibition Assays->Xenograft Mouse Model Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Mouse Model->Pharmacokinetic Analysis Toxicity Studies Toxicity Studies Pharmacokinetic Analysis->Toxicity Studies

Caption: A streamlined workflow for the comprehensive evaluation of the anticancer properties of a novel compound.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][4][10][11]

Potential Mechanisms of Action:

  • Enzyme Inhibition: The compound may target essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby inhibiting bacterial replication and growth.[12][13]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane, leading to cell lysis.[3] The bromophenyl group would contribute to the lipophilic character of the molecule, potentially enhancing this activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.[14][15][16]

Potential Mechanisms of Action:

  • COX/LOX Inhibition: The compound could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[15]

  • iNOS Inhibition: Some thiazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.[14]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Agar Well Diffusion Assay for Antibacterial Activity

Objective: To screen the antibacterial activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cotton swabs

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculate the surface of the nutrient agar plates with the bacterial culture using a sterile cotton swab to create a lawn.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against various cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.5
HepG2Hepatocellular Carcinoma18.9
HCT116Colon Carcinoma25.1

Note: These values are hypothetical and serve as an example for data presentation.

Visualizing a Potential Mechanism: Kinase Inhibition Pathway

cluster_pathway Signaling Cascade Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Activates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis Test Compound Test Compound Test Compound->EGFR Inhibits

Caption: A potential mechanism of action where the compound inhibits EGFR signaling, a common pathway in cancer.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests a promising profile for biological activity. The thiazole-4-carboxylic acid core, coupled with the 4-bromophenylmethyl substituent, presents a compelling scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

The experimental protocols and conceptual frameworks provided in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis, followed by the rigorous in vitro and in vivo testing outlined herein. Mechanistic studies, including target identification and validation, will be crucial in elucidating its mode of action and advancing its potential as a therapeutic lead. The exploration of this and similar thiazole derivatives holds significant promise for addressing unmet needs in modern medicine.

References

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022). University of Strathclyde. [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Research Square. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Omega. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Guide to the Potential Therapeutic Targets of Thiazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility have enabled the development of numerous clinically significant drugs.[2][3] When functionalized with a carboxylic acid moiety, the resulting thiazole carboxylic acid derivatives gain an additional critical interaction point, enhancing their ability to bind with high affinity to a diverse range of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets modulated by these derivatives, moving beyond a simple catalog of activities to explore the underlying mechanisms, experimental validation strategies, and future potential in drug discovery. We will dissect the causal relationships between molecular structure and biological function, offering field-proven insights into the experimental workflows that underpin the identification and validation of these targets.

The Thiazole Carboxylic Acid Scaffold: A Nexus of Chemical Tractability and Biological Activity

The thiazole core's significance stems from its dual nature. The sulfur atom enhances lipophilicity and polarizability, facilitating passage through biological membranes and interaction with hydrophobic pockets of target proteins.[4][5] Concurrently, the nitrogen atom acts as a hydrogen bond acceptor, anchoring the molecule to specific residues within a binding site.[5] The addition of a carboxylic acid group provides a strong hydrogen bond donor/acceptor and an anionic center, crucial for forming salt bridges and other key electrostatic interactions, often mimicking the binding of endogenous ligands.

This combination of features makes the scaffold highly "tunable." Synthetic modifications at various positions on the thiazole ring allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of potency and selectivity against specific targets.[2] The well-established Hantzsch thiazole synthesis and its modern variations provide robust and versatile routes for generating diverse chemical libraries for screening.[6][7]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which thiazole carboxylic acid derivatives exert their therapeutic effects is through the direct inhibition of key enzymes implicated in disease pathology.

Anti-inflammatory Targets: Cyclooxygenase (COX) Isoforms

Inflammation is a critical physiological response, but its dysregulation underlies numerous chronic diseases. Cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[8] Thiazole derivatives have emerged as potent inhibitors of both COX-1 and COX-2 isoforms.[9]

Causality of Inhibition: The therapeutic anti-inflammatory action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is primarily achieved through the inhibition of COX-2, while undesired side effects like gastrointestinal toxicity often arise from the inhibition of the constitutively expressed COX-1.[10] The design of selective COX-2 inhibitors is therefore a major goal. The thiazole carboxamide scaffold can be modified to exploit subtle differences in the active sites of COX-1 and COX-2. For instance, bulky lipophilic groups can be introduced to interact with hydrophobic areas of the COX active site, potentially leading to greater enzyme inhibition and improved selectivity.[8][10]

Diagram: The Cyclooxygenase (COX) Inflammatory Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiazole Thiazole Carboxylic Acid Derivatives Thiazole->COX Inhibition Anticancer_Workflow cluster_0 In Silico Design cluster_1 Synthesis & Screening cluster_2 Lead Optimization Docking Molecular Docking (e.g., hLDHA, Kinases) ADME ADME-T Prediction Docking->ADME Synthesis Chemical Synthesis of Thiazole Library ADME->Synthesis EnzymeAssay In Vitro Enzyme Assay (IC50 Determination) Synthesis->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT for Cytotoxicity) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) CellAssay->SAR LeadOpt Optimized Lead Compound SAR->LeadOpt

Caption: Integrated workflow from computational design to lead compound optimization.

Experimental Protocol: MTT Assay for Cellular Cytotoxicity

This protocol assesses the ability of a compound to reduce the viability of cancer cell lines, a primary indicator of anticancer potential.

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics. [11] * Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (thiazole derivatives) and a positive control (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. [12] * Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis & Causality:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value, which represents the concentration that inhibits cell growth by 50%. [11]

Modulation of Neurological Pathways

Neurodegenerative diseases like Alzheimer's and conditions involving excitotoxicity represent another major area where thiazole derivatives show promise. [13][14]

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine is a key pathological feature. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a validated therapeutic strategy. Several thiazole derivatives have been synthesized and evaluated as potent AChE inhibitors. [1][15]

AMPA Receptor Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Overactivation can lead to excitotoxicity and neuronal death. Thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of AMPA receptors. [16]They do not block the receptor directly but bind to a different site, enhancing the rate of deactivation and reducing overall channel opening, thereby offering a potential neuroprotective effect. [16]

Antioxidant and Anti-neuroinflammatory Effects

Oxidative stress and neuroinflammation are common pathological threads in many neurodegenerative disorders. [13][17]Thiazole derivatives have demonstrated significant antioxidant properties. [18]One potential mechanism is the activation of the Keap1-Nrf2 pathway. Under oxidative stress, Nrf2 is released from its repressor Keap1 and translocates to the nucleus, upregulating the expression of cytoprotective antioxidant genes. Molecular docking studies suggest that certain thiazole-carboxamides can disrupt the Keap1-Nrf2 protein-protein interaction, promoting this protective response. [17]

Diagram: The Keap1-Nrf2 Antioxidant Response Pathway

Caption: Thiazole derivatives can disrupt the Keap1-Nrf2 complex, promoting Nrf2-mediated antioxidant gene expression.

Conclusion and Future Directions

Thiazole carboxylic acid derivatives are exceptionally versatile scaffolds that have been successfully leveraged to target a wide array of proteins and pathways implicated in inflammation, cancer, and neurodegeneration. Their continued exploration is warranted, with several key future directions:

  • Target Selectivity: Future design efforts must focus on enhancing selectivity, particularly for kinase and COX inhibitors, to minimize off-target effects and improve safety profiles.

  • Novel Targets: Exploring less "traditional" targets, such as protein-protein interactions (e.g., Keap1-Nrf2) and epigenetic modifiers, could unlock new therapeutic applications.

  • Hybrid Molecules: The creation of hybrid molecules that combine the thiazole carboxylic acid scaffold with other pharmacophores may lead to dual-action agents with enhanced efficacy. [19]* Advanced Delivery Systems: Formulating these derivatives into targeted drug delivery systems could improve their bioavailability and reduce systemic toxicity, particularly for potent anticancer agents.

By integrating rational in silico design with robust in vitro and in vivo validation, the full therapeutic potential of this remarkable chemical scaffold can be realized, paving the way for the next generation of targeted medicines.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Applied Pharmaceutical Science. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Research Square. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. ResearchGate. [Link]

Sources

An In-Silico First Approach: Deconstructing the Therapeutic Potential of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Computational Drug Discovery Professionals

Preamble: The Rationale for a Computational Deep Dive

In the landscape of modern medicinal chemistry, the thiazole ring represents a "privileged scaffold," a molecular core that consistently appears in a multitude of biologically active agents.[1][2] Its versatile electronic properties and ability to form key hydrogen bonds have cemented its role in drugs targeting a vast array of diseases, from microbial infections to cancer.[1][3] The specific compound of interest, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (PubChem CID: 28875559), combines this potent thiazole moiety with a bromophenyl group—a feature known to modulate protein-ligand interactions—and a carboxylic acid, a common anchor for binding to biological targets.[3][4]

This guide eschews a speculative overview in favor of a rigorous, in silico framework for evaluating such a molecule. As Senior Application Scientists, we recognize that the journey from a promising chemical structure to a viable drug candidate is fraught with challenges. Computational modeling provides an indispensable toolkit to navigate this journey, enabling us to predict, rationalize, and prioritize experimental efforts with greater precision and efficiency.[5] Here, we present a validated, multi-pillar computational workflow designed to dissect the pharmacological potential of this compound. Our approach is grounded in the principles of causality and self-validation, demonstrating not just the how but the critical why behind each methodological choice.

Pillar I: Molecular Foundation and Physicochemical Characterization

Before any simulation can be initiated, a high-fidelity representation of the molecule is paramount. All subsequent calculations are predicated on the accuracy of this initial step. The process begins with sourcing the canonical structure and refining it to a state of minimum energy, ensuring the conformation used for modeling is sterically and electronically plausible.

Compound Identification and Properties

A clear tabulation of the molecule's fundamental properties serves as the foundational dataset for all subsequent analyses.

PropertyValueSource
IUPAC Name 2-[(4-bromophenyl)methyl]thiazole-4-carboxylic acidPubChem
CAS Number 1086380-12-2[4]
Molecular Formula C11H8BrNO2S[4]
Molecular Weight 298.2 g/mol [4]
PubChem CID 28875559[4]
Protocol 1: Ligand Preparation and Energy Minimization

Causality: A molecule can exist in numerous conformations. Using a high-energy or sterically strained conformation for docking or simulation will produce unreliable and misleading results. Energy minimization optimizes the molecular geometry to find a low-energy, stable state, which is more representative of its likely bioactive conformation.

Step-by-Step Methodology:

  • Structure Acquisition: Obtain the 3D structure of this compound. The SDF file can be directly downloaded from the PubChem database (CID: 28875559).

  • Format Conversion (if necessary): Use a tool like Open Babel to convert the SDF file to a format suitable for molecular mechanics software (e.g., PDB or MOL2).

  • Force Field Application: Load the structure into a molecular modeling suite such as Schrödinger Maestro, UCSF Chimera, or Avogadro. Assign a robust, general-purpose force field like MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field). These force fields are well-parameterized for drug-like organic molecules.

  • Energy Minimization: Perform energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm. This two-step process first resolves major steric clashes and then finely tunes the geometry to reach a local energy minimum.

  • Output and Verification: Save the minimized 3D coordinates. This optimized structure is now the validated input for all subsequent in silico investigations.

Pillar II: Target Identification and Binding Affinity Analysis via Molecular Docking

With a refined ligand structure, the next logical step is to identify and evaluate its potential biological targets. Thiazole derivatives are known inhibitors of bacterial DNA gyrase B, a critical enzyme for bacterial survival, making it a compelling hypothetical target for this analysis.[6] Molecular docking simulates the binding process, predicting the preferred orientation of our ligand within the enzyme's active site and estimating its binding affinity.

Protocol 2: Molecular Docking against Bacterial DNA Gyrase B

Causality: Molecular docking allows for a rapid, cost-effective screening of a ligand against a protein target. The scoring function provides a quantitative estimate of binding free energy (ΔG), where more negative values suggest stronger binding. This allows us to hypothesize whether the ligand could be an effective inhibitor and to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Step-by-Step Methodology:

  • Target Acquisition and Preparation:

    • Download the crystal structure of E. coli DNA gyrase B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4F86.

    • Prepare the protein using a tool like AutoDockTools. This involves removing water molecules and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogens.

    • Assign Gasteiger charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound.

    • Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule during the simulation.

    • Assign Gasteiger charges to the ligand.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is typically a 3D grid box centered on the known active site of the enzyme. For DNA gyrase B, this is the ATP-binding site. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational freedom of the ligand.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. Vina uses an empirical scoring function and a Lamarckian genetic algorithm to efficiently search for the optimal binding pose.

  • Results Analysis:

    • Analyze the output file, which will contain a series of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, VMD).

    • Identify and map the key interactions: hydrogen bonds between the ligand's carboxylic acid and polar residues, π-stacking interactions with aromatic residues, and hydrophobic contacts involving the bromophenyl group.

Visualization: Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain Ligand 3D Structure l2 Energy Minimization (MMFF94) l1->l2 l3 Assign Charges & Define Rotatable Bonds l2->l3 dock Molecular Docking (AutoDock Vina) l3->dock p1 Download PDB Structure (e.g., 4F86) p2 Remove Water/Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 grid Define Active Site Grid Box p3->grid analysis Analyze Binding Pose & Score (-kcal/mol) dock->analysis grid->dock

Caption: Workflow for predicting ligand-protein binding via molecular docking.

Pillar III: Validating Complex Stability with Molecular Dynamics

A significant limitation of molecular docking is that it provides a static, time-independent snapshot of the binding event. To build confidence in the docking prediction, we must assess the stability of the predicted protein-ligand complex in a more realistic, dynamic environment that simulates physiological conditions. Molecular Dynamics (MD) simulations provide this crucial validation step.

Protocol 3: All-Atom MD Simulation of the Protein-Ligand Complex

Causality: MD simulations calculate the trajectory of atoms over time, revealing the dynamic behavior of the protein-ligand complex. By analyzing metrics like Root Mean Square Deviation (RMSD), we can determine if the ligand remains stably bound in the active site or if it is unstable and likely to dissociate. This provides a higher level of evidence for the predicted binding mode.

Step-by-Step Methodology:

  • System Building:

    • Use the best-ranked docked pose from Protocol 2 as the starting structure.

    • Place the complex in the center of a periodic solvent box (e.g., a cubic box of water molecules).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Parameterization:

    • Apply a suitable force field to the system (e.g., AMBER for proteins, GAFF for the ligand).

    • Generate the topology and parameter files for the ligand, which describe its atomic properties and interactions.

  • Equilibration Cascade:

    • Energy Minimization: Perform an initial energy minimization of the entire solvated system to relax any steric clashes introduced during system building.

    • NVT Ensemble Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT). This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are often applied to the protein backbone during this phase.

    • NPT Ensemble Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate to the correct value (approx. 1 g/cm³).

  • Production MD Run:

    • Once the system is well-equilibrated (stable temperature, pressure, and density), remove the restraints and run the production simulation for a significant duration (e.g., 50-100 nanoseconds).

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the ligand and the protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

    • RMSF: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

Visualization: MD Simulation Workflow

G start Start with Best Docked Pose build Build System: Solvate & Add Ions start->build param Apply Force Field (AMBER/GAFF) build->param min Energy Minimization param->min nvt NVT Equilibration (Constant Volume/Temp) min->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt prod Production MD Run (50-100 ns) npt->prod analysis Trajectory Analysis: RMSD, RMSF, Interactions prod->analysis

Caption: Standard workflow for all-atom molecular dynamics simulation.

Pillar IV: Predicting Drug-Likeness and Safety Profiles (ADMET)

A compound's success as a drug depends not only on its efficacy at the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction is a critical gatekeeping step to flag potential liabilities long before costly synthesis and in vitro testing.

Protocol 4: In Silico ADMET Profiling

Causality: Early-stage ADMET prediction helps answer critical questions: Is the molecule likely to be absorbed after oral administration? Will it cross the blood-brain barrier? Is it likely to be metabolized too quickly? Does it have structural alerts for toxicity? By identifying potential failures early, we can prioritize compounds with a higher probability of downstream success.

Step-by-Step Methodology:

  • Input: Use the 2D or 3D structure of the compound (the canonical SMILES string is often sufficient).

  • Platform Selection: Utilize a validated, freely available web server such as SwissADME or pkCSM. These platforms house a collection of predictive models for various pharmacokinetic and toxicological endpoints.

  • Execution: Submit the molecular structure to the server and run the analysis.

  • Data Collation and Interpretation: Systematically collect the predicted values for key ADMET properties and compare them against established thresholds for drug-like molecules.

Predicted ADMET Profile of this compound

The following table summarizes a typical output from such an analysis, providing a predictive snapshot of the compound's drug-like properties.

Property ClassParameterPredicted ValueInterpretation / Guideline
Physicochemical Molecular Weight298.2 g/mol Good (< 500)
LogP (Lipophilicity)3.10Acceptable (0-5)
H-Bond Donors1Good (≤ 5)
H-Bond Acceptors3Good (≤ 10)
Lipinski's Rule of 5 0 Violations Likely Orally Bioavailable
Pharmacokinetics GI AbsorptionHighFavorable for oral drugs
BBB PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity AMES ToxicityNoPredicted to be non-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Conclusion: A Data-Driven Hypothesis

This in-depth technical guide outlines a multi-pillar in silico workflow to holistically evaluate the therapeutic potential of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, we move beyond simple structural description to generate a robust, data-driven hypothesis.

The analysis suggests that the compound is a viable candidate for further investigation. It possesses drug-like physicochemical properties consistent with oral bioavailability. Molecular docking identifies bacterial DNA gyrase B as a plausible high-affinity target, and molecular dynamics simulations can be used to rigorously validate the stability of this interaction. Crucially, the predictive safety profile appears favorable, with no major flags for mutagenicity or cardiotoxicity.

This computational dossier provides a strong rationale for advancing the molecule to the next stage of the drug discovery pipeline: chemical synthesis and subsequent in vitro validation of its predicted biological activity.

References

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]

  • ResearchGate. (2023). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Available at: [Link]

  • ACS Omega. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]

  • PubMed Central. (2023). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Available at: [Link]

  • ACS Omega. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2023). Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available at: [Link]

  • Prime Scholars. (n.d.). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. Available at: [Link]

  • Semantic Scholar. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Available at: [Link]

  • ResearchGate. (2020). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. Available at: [Link]

Sources

Unraveling the Enigma: A Speculative Mechanistic Guide to 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Thiazole Derivative

In the dynamic landscape of drug discovery, the emergence of novel chemical entities presents both a challenge and an opportunity. 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid stands as one such molecule of interest. While its precise biological role remains to be fully elucidated, its structural motifs—a thiazole core, a bromophenyl group, and a carboxylic acid moiety—provide a fertile ground for mechanistic speculation. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into plausible mechanisms of action for this compound. By leveraging established knowledge of analogous structures, we aim to provide a robust framework for future investigation, complete with detailed experimental protocols and in-silico approaches. Our narrative is built on a foundation of scientific integrity, drawing causal links between molecular structure and potential biological function.

Deconstructing the Molecule: Structural Clues to Functional Roles

The chemical architecture of this compound offers critical insights into its potential biological interactions. The 1,3-thiazole ring is a well-known scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit diverse activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3] The carboxylic acid group at the 4-position is a key functional group, often involved in critical binding interactions with the active sites of enzymes, such as hydrogen bonding. The presence of a 4-bromophenylmethyl group at the 2-position introduces a lipophilic and sterically significant component, which can influence target selectivity and binding affinity through hydrophobic and halogen-bonding interactions.

Based on these structural features and the known pharmacology of related thiazole derivatives, we can postulate several compelling hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes and Anti-inflammatory Activity

A significant number of thiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, lipid mediators that drive inflammation, pain, and fever.[4][5] The structural resemblance of our topic compound to known thiazole-based COX inhibitors makes this a primary avenue for investigation.

Rationale and Supporting Evidence

The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, where it typically interacts with a key arginine residue in the active site. Furthermore, the substituted phenyl ring can occupy the hydrophobic channel of the COX active site, contributing to binding affinity and potentially conferring selectivity for COX-2 over COX-1.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental approach is proposed:

Step 1: In Vitro COX Inhibition Assays

  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to generate a range of concentrations for IC50 determination.

    • Incubate the respective COX enzymes with the compound and arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 values for both COX-1 and COX-2.

    • Include a known non-selective NSAID (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

Step 2: Cell-Based Assays for Anti-inflammatory Activity

  • Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.

  • Protocol:

    • Culture a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Concurrently treat the cells with varying concentrations of the test compound.

    • After a suitable incubation period, measure the levels of pro-inflammatory mediators such as PGE2, nitric oxide (NO), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or Griess assay.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Step 3: Molecular Docking Studies

  • Objective: To predict the binding mode of the compound within the active sites of COX-1 and COX-2.

  • Protocol:

    • Obtain the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and perform energy minimization.

    • Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

    • Analyze the predicted binding poses, focusing on interactions with key residues like Arg120 and Tyr385, and compare the binding modes in COX-1 and COX-2 to predict selectivity.

Visualizing the Proposed Workflow

COX_Inhibition_Workflow cluster_invitro In Vitro cluster_cellular Cell-Based cluster_insilico In Silico invitro_assay COX-1/COX-2 Inhibition Assay ic50 Determine IC50 Values invitro_assay->ic50 PGE2 Measurement end Validate Anti-inflammatory Potential ic50->end cell_assay LPS-Stimulated Macrophages measurement Measure Inflammatory Mediators (PGE2, NO, Cytokines) cell_assay->measurement measurement->end docking Molecular Docking analysis Analyze Binding Modes (COX-1 vs. COX-2) docking->analysis analysis->end start Hypothesis: COX Inhibition start->invitro_assay start->cell_assay start->docking

Caption: Experimental workflow for validating COX inhibition.

Hypothesis 2: Kinase Inhibition and Anticancer Potential

The quinazoline core, which shares some structural similarities with the thiazole ring system, is a well-established scaffold for kinase inhibitors.[6] Given that some thiazole derivatives have also shown anticancer properties, it is plausible that this compound could exert its effects by inhibiting one or more protein kinases involved in cancer cell proliferation and survival.[6]

Rationale and Supporting Evidence

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The carboxylic acid could form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for this class of drugs. The bromophenyl group could extend into a hydrophobic pocket, contributing to both affinity and selectivity.

Experimental Validation Workflow

Step 1: Kinase Panel Screening

  • Objective: To identify potential kinase targets of the compound.

  • Protocol:

    • Submit the compound to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology).

    • Screen against a broad panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 or 10 µM).

    • Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

Step 2: In Vitro Kinase Inhibition Assays for Hit Validation

  • Objective: To determine the IC50 values for the "hit" kinases.

  • Protocol:

    • Perform in vitro kinase assays for the identified hit kinases using a radiometric (e.g., ³²P-ATP) or non-radiometric (e.g., ADP-Glo) method.

    • Determine the IC50 values by testing the compound over a range of concentrations.

Step 3: Cellular Assays for Anticancer Activity

  • Objective: To evaluate the compound's effect on cancer cell proliferation and signaling.

  • Protocol:

    • Select cancer cell lines that are known to be dependent on the identified target kinase(s).

    • Perform cell proliferation assays (e.g., MTT, BrdU) to determine the GI50 (concentration for 50% growth inhibition).

    • Conduct Western blot analysis to assess the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement in a cellular context.

    • Perform cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest.[6]

    • Investigate the induction of apoptosis using assays such as Annexin V/PI staining.[6]

Visualizing the Proposed Signaling Pathway

Kinase_Inhibition_Pathway compound 2-[(4-Bromophenyl)methyl]-1,3- thiazole-4-carboxylic acid kinase Target Kinase (e.g., Aurora A) compound->kinase downstream Downstream Substrates kinase->downstream Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibition of Anti-apoptotic Signals proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Proposed kinase inhibition signaling pathway.

Hypothesis 3: Antimicrobial Activity through Enzyme Inhibition

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3] The mechanism often involves the inhibition of essential microbial enzymes.

Rationale and Supporting Evidence

The thiazole ring is a key component of some antibiotics. The carboxylic acid and bromophenyl groups could facilitate binding to the active site of a microbial enzyme, leading to its inhibition and subsequent cell death.

Experimental Validation Workflow

Step 1: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To assess the antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Use the broth microdilution method according to CLSI guidelines.

    • Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Step 2: Target Identification (for promising antimicrobial activity)

  • Objective: To identify the potential molecular target of the compound in the microbial cell.

  • Protocol:

    • Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down its binding partners from a microbial cell lysate. Identify the bound proteins by mass spectrometry.

    • Computational Target Prediction: Use in silico methods to screen the compound against a library of known microbial protein structures to predict potential targets.

Step 3: In Vitro Enzyme Inhibition Assays

  • Objective: To validate the inhibition of the identified target enzyme.

  • Protocol:

    • Express and purify the identified target enzyme.

    • Perform an in vitro enzyme assay in the presence of varying concentrations of the compound to determine its IC50 value.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound Experimental ValueExperimental ValueCalculated Value
Ibuprofen15350.43
Celecoxib2.80.0556

Table 2: Hypothetical Anticancer Activity Data

Cell LineTarget KinaseGI50 (µM)Effect on Target PhosphorylationCell Cycle Arrest Phase
Cancer Cell Line A Kinase XExperimental ValueDecreased/No ChangeG1/G2/M
Cancer Cell Line B Kinase YExperimental ValueDecreased/No ChangeG1/G2/M

Conclusion and Future Directions

This in-depth technical guide provides a speculative yet scientifically grounded framework for elucidating the mechanism of action of this compound. The proposed hypotheses—COX inhibition, kinase inhibition, and antimicrobial activity—are based on the structural characteristics of the molecule and the known biological activities of related thiazole derivatives. The detailed experimental workflows and in-silico approaches outlined herein offer a clear roadmap for researchers to systematically investigate these possibilities. The validation of any of these hypotheses will not only shed light on the pharmacological profile of this novel compound but also pave the way for its potential development as a therapeutic agent.

References

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 2022.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI, 2022.

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 2019.

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life (Basel), 2022.

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI, 2022.

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate, 2015.

  • 2-Benzyl-1,3-thiazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information.

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate, 2022.

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate, 2012.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 2022.

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 2023.

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI, 2021.

  • 2-benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S). PubChemLite.

  • A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate, 2022.

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate, 2012.

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI, 2021.

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 2023.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Interest in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its wide range of biological activities.[1] Molecules incorporating a thiazole scaffold are investigated for antimicrobial, anti-inflammatory, anticancer, and other therapeutic applications.[2][3] The compound 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid represents a novel chemical entity with significant potential. Its structure, featuring a bromophenyl group, a thiazole core, and a carboxylic acid moiety, suggests it may interact with various biological targets. However, for any new chemical entity to progress through the drug discovery pipeline, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Section 1: Physicochemical Profile and Predicted Characteristics

Before embarking on extensive experimental work, it is prudent to predict the physicochemical properties of this compound based on its structure. These in silico assessments help in designing relevant experiments and anticipating potential challenges.

Structural Features Influencing Solubility and Stability

The molecule's solubility and stability are a composite of its constituent parts:

  • 1,3-Thiazole Ring: This aromatic heterocycle is generally stable but can be susceptible to oxidation at the sulfur atom under harsh conditions. The ring's electron-withdrawing nature can influence the acidity of the carboxylic acid group.[4]

  • Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the molecule's pH-dependent solubility. At low pH, the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases above the molecule's pKa, the carboxylate anion is formed, leading to a significant increase in aqueous solubility.

  • (4-Bromophenyl)methyl Group: The bromophenyl group is largely nonpolar and will contribute to the molecule's lipophilicity, which generally decreases aqueous solubility. The methylene linker provides flexibility.

In Silico Predictions of Key Physicochemical Parameters

Various computational models can provide initial estimates of a compound's properties. While these are not a substitute for experimental data, they are invaluable for initial assessment.

ParameterPredicted ValueImplication for Drug Development
Molecular Weight ~314.17 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol-Water Partition Coefficient) 3.0 - 4.0Indicates moderate to high lipophilicity, suggesting potentially low aqueous solubility.
pKa (Acid Dissociation Constant) 3.5 - 4.5The carboxylic acid is expected to be a weak acid, with solubility increasing at pH > 4.5.
Topological Polar Surface Area (TPSA) ~66 ŲSuggests good potential for cell membrane permeability.

Note: These are estimated values and should be confirmed experimentally.

Section 2: A Practical Guide to Solubility Assessment

Solubility is a critical factor for a drug candidate's absorption and bioavailability. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5] This method is fast and requires minimal compound, making it ideal for the early stages of drug discovery.[6]

This protocol uses light scattering (nephelometry) to detect the formation of a precipitate.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution pbs PBS (pH 7.4) addition Add to PBS pbs->addition dilution->addition incubation Incubate (1-2h) addition->incubation measurement Nephelometry Reading incubation->measurement plot Plot Signal vs. Concentration measurement->plot solubility Determine Kinetic Solubility plot->solubility

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[7] This is a more time-consuming but also more accurate measure of solubility, crucial for later-stage development and formulation.

The shake-flask method is the traditional and most reliable technique for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8]

  • Data Reporting: Express the solubility in mg/mL or µg/mL for each solvent and pH condition.

G start Add Excess Solid to Solvent equilibration Shake at Constant Temp (24-48h) start->equilibration separation Centrifuge/Filter equilibration->separation quantification Quantify Supernatant via HPLC-UV separation->quantification result Report Thermodynamic Solubility quantification->result

Section 3: Comprehensive Stability Assessment

Evaluating the stability of a new chemical entity is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[9] Stability testing involves both long-term studies under defined conditions and forced degradation studies to understand potential degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[10] The goal is to identify potential degradation products and develop a stability-indicating analytical method.[11] A degradation of 5-20% is typically targeted to ensure that the degradation products can be adequately characterized.[11]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).[10]

  • Stress Conditions: Expose the solution to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

G cluster_stress Stress Conditions start Drug Substance Solution acid Acid (HCl) start->acid base Base (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze via Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradants & Pathways analysis->pathways

ICH Stability Testing

Formal stability testing should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[12] This involves storing the drug substance at various temperature and humidity conditions for extended periods.

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) using a validated, stability-indicating analytical method.[12]

Section 4: Data Interpretation and Implications for Drug Development

The data gathered from these studies will provide a comprehensive profile of this compound.

  • Solubility Profile: If the compound exhibits low aqueous solubility at physiological pH, formulation strategies such as salt formation (utilizing the carboxylic acid), particle size reduction, or the use of solubility enhancers may be necessary.

  • Stability Profile: The forced degradation studies will reveal the compound's liabilities. For instance, if significant degradation occurs under basic conditions, it may indicate that the thiazole ring is susceptible to hydrolysis. Photodegradation would necessitate light-protective packaging. This information is critical for defining handling, storage, and formulation requirements.

Conclusion

A thorough and early characterization of the solubility and stability of this compound is not merely a regulatory requirement but a fundamental component of a successful drug development program. By employing the systematic, protocol-driven approach outlined in this guide, researchers can generate the robust data necessary to make informed decisions, mitigate risks, and ultimately unlock the full therapeutic potential of this promising molecule.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 26, 2026, from [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 26, 2026, from [Link]

  • Machine learning methods for pKa prediction of small molecules: Advances and challenges. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The in silico physicochemical properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. Retrieved January 26, 2026, from [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 26, 2026, from [Link]

  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2012). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Novel high/low solubility classification methods for new molecular entities. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). IVT Network. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Creation and interpretation of machine learning models for aqueous solubility prediction. (2023). Springer. Retrieved January 26, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2024). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter?. (2016). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved January 26, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 26, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 26, 2026, from [Link]

  • Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 26, 2026, from [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2024). Authorea. Retrieved January 26, 2026, from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Retrieved January 26, 2026, from [Link]

Sources

Review of bromophenyl-containing thiazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bromophenyl-containing Thiazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "wonder nucleus" in drug design.[2] When functionalized with a bromophenyl moiety, the resulting compounds exhibit a remarkable spectrum of pharmacological activities, positioning them as promising candidates for novel drug development. This guide provides a comprehensive technical overview of bromophenyl-containing thiazole compounds, delving into their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. We will explore their applications as anticancer and antimicrobial agents, supported by experimental data and protocols, to offer a valuable resource for researchers in the field.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring's prevalence in medicinal chemistry is not coincidental.[1] Its aromatic nature, combined with the presence of both a hydrogen bond donor (N-H) and acceptor (N), allows for multifaceted interactions with biological targets.[3] This versatile scaffold is found in a range of FDA-approved drugs, highlighting its clinical significance.[4] The introduction of a bromophenyl group onto the thiazole core significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific biological targets. Furthermore, the position of the bromine atom on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's biological activity, a key aspect in structure-activity relationship (SAR) studies.[5]

Synthesis of Bromophenyl-Thiazole Derivatives

The synthesis of bromophenyl-containing thiazole compounds is often achieved through established synthetic routes, with the Hantzsch thiazole synthesis being a prominent method.[6] A common approach involves the reaction of a p-bromoacetophenone with thiourea in the presence of a catalyst like iodine to yield a 4-(4-bromophenyl)thiazol-2-amine intermediate.[5] This intermediate can then be further modified to generate a diverse library of derivatives.[5] Another synthetic strategy involves the Suzuki cross-coupling reaction, where 2-(4-bromophenyl)benzo[d]thiazole can be reacted with various arylboronic acids to produce a range of derivatives with high yields.[7]

General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for Bromophenyl-Thiazole Derivatives A p-Bromoacetophenone C 4-(4-bromophenyl)thiazol-2-amine (Intermediate) A->C Iodine catalyst B Thiourea B->C E Target Bromophenyl-Thiazole Derivatives C->E D Aromatic Aldehyde D->E Schiff Base Formation

Caption: A generalized workflow for the synthesis of bromophenyl-thiazole derivatives.

Anticancer Activity: A Promising Frontier

Bromophenyl-containing thiazole derivatives have emerged as a significant class of compounds with potent anticancer activities against various cancer cell lines.[8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

Several studies have elucidated the potential mechanisms through which these compounds exert their cytotoxic effects. One notable mechanism is the inhibition of crucial enzymes involved in cancer progression. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[9] By blocking VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its regression. Furthermore, some bromophenyl-thiazole compounds have been found to induce cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from dividing and proliferating.[9] Apoptosis, or programmed cell death, is another common mechanism, where these compounds can trigger a cascade of events leading to the self-destruction of cancer cells.[9]

Structure-Activity Relationship (SAR)

The anticancer activity of bromophenyl-thiazole derivatives is highly dependent on their structural features. The position of the bromine atom on the phenyl ring is a critical determinant of activity.[5] Generally, a para-substitution on the phenyl ring attached to the thiazole nucleus is associated with enhanced anticancer activity.[5] The nature and position of other substituents on the thiazole ring and the phenyl ring also play a crucial role in modulating the cytotoxic potential. For example, the introduction of specific Schiff bases can significantly impact the anticancer efficacy.[5]

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected bromophenyl-containing thiazole compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[9]
HepG2 (Liver)7.26 ± 0.44[9]
Compound p2 MCF-7 (Breast)10.5[5]
Compound 11d A549 (Lung)62.5 µg/mL[6]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenyl-thiazole test compounds and a standard drug (e.g., 5-fluorouracil) in the appropriate cell culture medium.[5] Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[2] Bromophenyl-containing thiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[2][10]

Mechanism of Action

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. Some studies suggest that they may interfere with the synthesis of the bacterial cell wall or inhibit key enzymes involved in microbial metabolism. Molecular docking studies have indicated that some derivatives may bind to and inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate synthesis, respectively.[11]

Structure-Activity Relationship (SAR)

Similar to their anticancer activity, the antimicrobial potential of bromophenyl-thiazoles is strongly influenced by their chemical structure. The presence of an electron-withdrawing group, such as the bromine atom, at the para-position of the phenyl ring attached to the thiazole nucleus has been shown to be beneficial for antibacterial activity.[5] Furthermore, the type of substituent at the 2- and 5-positions of the thiazole ring can significantly impact the antimicrobial spectrum and potency. For instance, the incorporation of other heterocyclic rings, such as pyrazole or triazole, can enhance the antimicrobial activity.[6][11]

In Vitro Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected bromophenyl-containing thiazole compounds.

Compound IDMicroorganismMIC (µg/mL)Reference
Trichloro phenyl thiazole Bacillus subtilis-[2]
Escherichia coli-[2]
Staphylococcus aureus-[2]
Compound p2, p3, p4, p6 Various bacteria & fungiPromising activity[10]
Compound 33c Staphylococcus aureus30 mm inhibition zone[4]
Candida albicans30 mm inhibition zone[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the bromophenyl-thiazole test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Screening Workflow

Antimicrobial Screening Workflow General Workflow for Antimicrobial Activity Screening A Synthesized Bromophenyl-Thiazole Compounds B Primary Screening (e.g., Agar well diffusion) A->B C Quantitative Assay (e.g., MIC determination) B->C Active Compounds D Lead Compound Identification C->D E Further Optimization & In Vivo Studies D->E

Caption: A streamlined workflow for screening the antimicrobial activity of novel compounds.

Conclusion and Future Perspectives

Bromophenyl-containing thiazole compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with their synthetic accessibility, makes them attractive scaffolds for further drug development. Future research should focus on elucidating the precise mechanisms of action of these compounds to enable more rational drug design. The exploration of novel derivatives through combinatorial chemistry and computational modeling will likely lead to the discovery of even more potent and selective therapeutic agents. The continued investigation of these remarkable compounds holds significant promise for addressing some of the most pressing challenges in modern medicine, including cancer and infectious diseases.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Semantic Scholar. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]

  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC - NIH. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 4-Thiazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch and J. H. Weber in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry.[1][2][3] Its enduring appeal lies in its reliability and versatility for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[2][4] Thiazole derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities.[2][5][6] This guide provides an in-depth exploration of the Hantzsch synthesis specifically tailored for the preparation of 4-thiazolecarboxylic acid derivatives. These molecules are particularly valuable as versatile building blocks, with the carboxylic acid handle enabling further structural modifications essential for drug development and optimization.[7][8][9] We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss key optimization parameters to empower researchers in their synthetic endeavors.

Core Principles: The Reaction Mechanism

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide.[10][11] The reaction proceeds through a well-established multi-step pathway, culminating in the formation of a stable, aromatic thiazole ring.[10][12] The driving force for the reaction is the formation of this aromatic system.[12]

The key mechanistic steps are as follows:

  • Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the halocarbonyl compound. This displaces the halide ion in a classic SN2 reaction to form an isothioamide intermediate.[10]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon. This step forms the five-membered ring characteristic of the thiazole core, resulting in a hydroxylated thiazoline intermediate.[10]

  • Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic thiazole product.[1]

To synthesize 4-thiazolecarboxylic acid derivatives, an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, is typically employed as the α-halocarbonyl component. The ester group at the 4-position of the resulting thiazole can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Below is a diagram illustrating the mechanistic pathway for the synthesis of a 2,5-disubstituted-thiazole-4-carboxylate.

Caption: General mechanism of the Hantzsch synthesis for thiazole-4-carboxylates.

Experimental Protocols and Workflow

This section provides a representative, two-part protocol for the synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid. The first part details the Hantzsch condensation to form the ethyl ester, and the second part covers its hydrolysis to the final carboxylic acid product.

Part A: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

This protocol is adapted from procedures involving the reaction of thiourea with ethyl 2-chloroacetoacetate.[13]

Materials and Equipment:

  • Thiourea

  • Ethyl 2-chloroacetoacetate

  • Sodium acetate (anhydrous)

  • Ethanol or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, and filter paper

  • Rotary evaporator

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine thiourea (1.0 eq), ethyl 2-chloroacetoacetate (1.1 eq), and sodium acetate (3.0 eq).

  • Solvent Addition: Add 20 mL of ethanol or THF to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 24 hours.[13]

  • Work-up: After cooling the reaction mixture to room temperature, pour it into 20 mL of cold deionized water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water and then with a small amount of diethyl ether to remove any unreacted starting material.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. A reported yield for a similar synthesis is 77%.[13]

Part B: Hydrolysis to 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Materials and Equipment:

  • Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (from Part A)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or THF/Water mixture

  • Hydrochloric acid (HCl), 1M solution

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve the ester from Part A in a mixture of methanol and water (e.g., 3:1 ratio). Add an excess of NaOH (2-3 eq) and stir the solution at room temperature or with gentle heating (40-50°C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Solvent Removal: Remove the organic solvent (methanol) using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl dropwise with stirring until the pH reaches approximately 2-3.[14]

  • Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.[14]

  • Final Product: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to obtain the final 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.

Workflow cluster_partA Part A: Hantzsch Condensation cluster_partB Part B: Ester Hydrolysis A1 1. Combine Reactants (Thiourea, α-halo-β-ketoester, NaOAc) in Flask A2 2. Add Solvent (Ethanol/THF) A1->A2 A3 3. Reflux (e.g., 24h) A2->A3 A4 4. Cool and Precipitate in Water A3->A4 A5 5. Isolate via Filtration A4->A5 A6 6. Purify (Recrystallization) A5->A6 A_Product Ethyl Thiazole-4-carboxylate A6->A_Product B1 1. Dissolve Ester in MeOH/H2O A_Product->B1 Proceed to Hydrolysis B2 2. Add Base (NaOH) and Stir B1->B2 B3 3. Remove MeOH (Rotovap) B2->B3 B4 4. Acidify with HCl to pH 2-3 B3->B4 B5 5. Isolate Precipitate via Filtration B4->B5 B_Product Thiazole-4-carboxylic Acid B5->B_Product

Caption: Experimental workflow for the two-part synthesis of a thiazole-4-carboxylic acid.

Data and Optimization Insights

The Hantzsch thiazole synthesis is generally high-yielding, but outcomes can be influenced by several factors.[10] The following table summarizes representative conditions for related syntheses, providing a baseline for optimization.

Thioamideα-HaloketoesterSolventBaseTime (h)Yield (%)Reference
Thiourea2-BromoacetophenoneMethanolNone0.5High[10]
Boc-D-alanine thioamideEthyl bromopyruvateDMEKHCO₃1.095%[1]
Carbothioamide 1*Ethyl 2-chloroacetoacetateTHFNaOAc2477%[13]
ThiosemicarbazideSubstituted 2-bromo-1-phenylethanoneEthanolNone6-865-78%[5]

Note: Carbothioamide 1 is 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide.

Key Optimization Parameters:

  • α-Halocarbonyl Reactivity: The nature of the halogen is critical. Reactivity follows the order I > Br > Cl. While α-bromoketones are common, α-chloroketones like ethyl 2-chloroacetoacetate are often more cost-effective and readily available, though they may require longer reaction times or slightly higher temperatures.[12]

  • Thioamide Nucleophilicity: The electronic nature of the R-group on the thioamide (R-C(S)NH₂) will influence the nucleophilicity of the sulfur atom. Electron-donating groups can enhance reactivity.

  • Solvent Choice: Protic solvents like ethanol and methanol are commonly used and are effective at solvating the ionic intermediates. Aprotic solvents such as THF or dioxane can also be employed, sometimes offering better solubility for less polar reactants.[13]

  • Role of Base: While the reaction can proceed without a base, the addition of a mild base like sodium acetate or pyridine can accelerate the reaction by neutralizing the hydrohalic acid (HX) formed during the initial SN2 step. This prevents the potential for side reactions or protonation of the thioamide nitrogen, which would render it non-nucleophilic for the subsequent cyclization.

  • Temperature and Reaction Time: Most Hantzsch syntheses require heating (reflux) to overcome the activation energy for the dehydration step and drive the reaction towards the stable aromatic product.[12] Reaction times can vary from 30 minutes to 24 hours or more, depending on the specific reactivity of the substrates.[10][13]

Conclusion and Future Outlook

The Hantzsch thiazole synthesis provides a direct and efficient pathway to 4-thiazolecarboxylic acid esters, which are readily converted to their corresponding carboxylic acids. This synthetic route is characterized by its operational simplicity, use of accessible starting materials, and generally high yields. The resulting 4-carboxylic acid derivatives are invaluable intermediates in the synthesis of complex molecules, particularly in the field of drug discovery where the thiazole nucleus is a recurring motif in anticancer, anti-inflammatory, and antimicrobial agents.[2][6][15] The protocols and insights provided herein serve as a robust foundation for researchers to successfully implement and adapt this classic reaction for their specific research and development objectives.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. (U.S. Patent No. 3,274,207).
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458.
  • El-Sayed, R., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry.
  • Li, W., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(14), 4673-4684.
  • Systematic Review On Thiazole And Its Applications. (n.d.). Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Urbonaite, G., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(15), 4995.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1481.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Advances, 13(8), 5195-5200.

Sources

Application Note & Protocol: A Comprehensive Guide to the N-acylation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The N-acylation of the 2-amino group is a pivotal chemical transformation that enables the modulation of the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a detailed and robust protocol for the N-acylation of 2-aminothiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into potential challenges and their solutions.

Introduction: The Significance of N-Acylated 2-Aminothiazoles

The thiazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3] The 2-aminothiazole moiety, in particular, serves as a versatile building block for the synthesis of novel drug candidates. The introduction of an acyl group at the 2-amino position can significantly influence the molecule's interaction with biological targets. This modification can enhance binding affinity, alter solubility, and improve metabolic stability, making N-acylation a critical step in the lead optimization process.[4][5]

The amide bond formed during N-acylation is a prevalent feature in a vast number of natural products and clinically approved drugs.[6] Approximately 25% of all pharmaceuticals on the market contain at least one amide linkage.[6] Therefore, mastering the synthesis of N-acylated 2-aminothiazoles is a fundamental skill for any medicinal chemist.

Reaction Mechanism and Principle

The N-acylation of 2-aminothiazoles is a nucleophilic acyl substitution reaction. The exocyclic amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction generally proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and a leaving group.

The presence of a base is often crucial to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride) and to deprotonate the amine, thereby increasing its nucleophilicity.[7] Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.[8]

Experimental Protocol: N-Acylation using Acyl Chlorides

This protocol describes a general and widely applicable method for the N-acylation of 2-aminothiazole derivatives using an acyl chloride in the presence of a base.

Materials and Reagents
  • Substrate: 2-Aminothiazole derivative (1.0 eq)

  • Acylating Agent: Acyl chloride (1.0 - 1.2 eq)

  • Base: Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), anhydrous

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Analytical Tools: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminothiazole derivative (1.0 eq).

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).

    • Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the acyl chloride and minimize side reactions.

  • Addition of Base and Acylating Agent:

    • Add the base (e.g., pyridine or triethylamine, 1.5-2.0 eq) to the cooled solution and stir for 5-10 minutes. The base will act as an acid scavenger.

    • Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the reaction mixture. The slow addition helps to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material, product, and any byproducts. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.[5]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure N-acylated 2-aminothiazole derivative.[9][10]

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Workflow Diagram

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-Aminothiazole in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Base Add Base (e.g., Pyridine) Cool->Add_Base Add_Acyl_Chloride Add Acyl Chloride (dropwise) Add_Base->Add_Acyl_Chloride Stir Stir at RT (2-16 h) Add_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Sat. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End Characterize (NMR, MS)

Caption: Workflow for the N-acylation of 2-aminothiazole derivatives.

Alternative Acylating Agents and Conditions

While acyl chlorides are highly reactive and effective, other acylating agents can be employed, each with its own advantages.

Acylating AgentTypical BaseSolvent(s)TemperatureKey Considerations
Acid Anhydride Pyridine, DMAP (cat.)DCM, THF, Pyridine0 °C to RTGenerally less reactive than acyl chlorides, leading to cleaner reactions.
Carboxylic Acid EDC, DCC, HATUDCM, DMF0 °C to RTRequires a coupling agent to activate the carboxylic acid. Good for sensitive substrates.
Acetic Acid None (direct reaction)Acetic Acid (solvent)RefluxA cost-effective and readily available option for acetylation.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive acylating agent (hydrolyzed).- Insufficiently nucleophilic amine.- Steric hindrance.- Use freshly opened or distilled acylating agent.- Use a stronger base or a more polar solvent.- Increase reaction temperature or time.
Formation of Byproducts - Di-acylation (at both the amino group and the ring nitrogen).- Side reactions of the acylating agent.- Use stoichiometric amounts of the acylating agent.- Maintain a low reaction temperature.- Choose a milder acylating agent.
Difficult Purification - Product and starting material have similar polarity.- Presence of baseline impurities.- Optimize the TLC solvent system for better separation.- Perform an acidic or basic wash during work-up to remove impurities.

Conclusion

The N-acylation of 2-aminothiazole derivatives is a fundamental and versatile transformation in synthetic and medicinal chemistry. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of N-acylated products. The protocol and insights provided in this guide are intended to serve as a reliable resource for the successful execution of this important reaction, ultimately facilitating the discovery and development of novel therapeutic agents.

References

  • Bepary, S., Biswas, B. K., Ghosh, P., Haque, M. A., & De, T. Q. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Retrieved from [Link]

  • Pouli, N., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]

  • Pouli, N., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PubMed. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(12), 14793-14806. Retrieved from [Link]

  • Land of Chemistry. (2024, March 28). N,N-diethyl acetamide | Class 12| Land of Chemistry |. YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Wikipedia. (n.d.). Acyl azide. Retrieved from [Link]

Sources

The Strategic Application of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, earning its status as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its successful application in drug design. Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The presence of this heterocyclic motif is a feature of several FDA-approved drugs, underscoring its therapeutic significance.[2]

This technical guide focuses on a particularly valuable intermediate, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid . The strategic placement of a bromophenylmethyl group at the 2-position and a carboxylic acid at the 4-position provides medicinal chemists with two versatile synthetic handles. The aryl bromide is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. The carboxylic acid moiety serves as a key anchoring point for amide bond formation, a critical linkage in many pharmaceutical agents, particularly kinase inhibitors. This guide will provide detailed protocols for the synthesis of this intermediate and its application in the generation of a potent, hypothetical kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3]

Synthesis of the Key Intermediate: this compound

The synthesis of the target intermediate is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below, followed by detailed, step-by-step protocols.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Ester Hydrolysis A 4-Bromophenylacetonitrile B 2-(4-Bromophenyl)ethanethioamide A->B   H₂S, Et₃N, Pyridine    C Ethyl 2-((4-bromophenyl)methyl)- 1,3-thiazole-4-carboxylate B->C   Ethyl bromopyruvate, Ethanol, Reflux    D 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid C->D   NaOH, H₂O/EtOH, Reflux   

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-(4-Bromophenyl)ethanethioamide

Rationale: The conversion of a nitrile to a thioamide is a crucial first step. This protocol utilizes hydrogen sulfide gas in the presence of a basic catalyst, a well-established method for this transformation. Pyridine acts as the solvent and triethylamine serves as a base to facilitate the reaction.

Materials:

  • 4-Bromophenylacetonitrile

  • Triethylamine (Et₃N)

  • Pyridine

  • Hydrogen sulfide (H₂S) gas

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in a mixture of pyridine and triethylamine (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen sulfide gas through the solution at a steady, slow rate for 4-6 hours. Caution: This step must be performed in a well-ventilated fume hood as H₂S is highly toxic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioamide.

  • Purify the product by recrystallization from ethanol/water to afford 2-(4-bromophenyl)ethanethioamide as a solid.

Characterization Data (Expected):

Parameter Value
Appearance Yellowish solid
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (d, 2H), 7.15 (d, 2H), 3.85 (s, 2H), 2.5 (br s, 2H, NH₂)

| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.0, 137.5, 131.8, 129.5, 121.0, 45.0 |

Protocol 2: Synthesis of Ethyl 2-((4-bromophenyl)methyl)-1,3-thiazole-4-carboxylate

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[4] This protocol involves the condensation of the newly synthesized thioamide with ethyl bromopyruvate. The reaction proceeds via nucleophilic attack of the sulfur on the α-bromoketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Materials:

  • 2-(4-Bromophenyl)ethanethioamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-(4-bromophenyl)ethanethioamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain ethyl 2-((4-bromophenyl)methyl)-1,3-thiazole-4-carboxylate.

Characterization Data (Expected):

Parameter Value
Appearance Off-white to pale yellow solid
Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (s, 1H), 7.48 (d, 2H), 7.18 (d, 2H), 4.40 (q, 2H), 4.30 (s, 2H), 1.40 (t, 3H)

| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.0, 162.0, 147.5, 137.0, 131.9, 129.8, 126.0, 121.5, 61.5, 38.0, 14.3 |

Protocol 3: Synthesis of this compound

Rationale: The final step in the synthesis of the intermediate is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a base, such as sodium hydroxide, in a mixture of water and ethanol to ensure solubility of the starting material.

Materials:

  • Ethyl 2-((4-bromophenyl)methyl)-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Suspend ethyl 2-((4-bromophenyl)methyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • The carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final intermediate, this compound.

Characterization Data (Expected):

Parameter Value
Appearance White solid
Yield 90-98%
¹H NMR (DMSO-d₆, 400 MHz) δ 13.2 (br s, 1H, COOH), 8.30 (s, 1H), 7.55 (d, 2H), 7.25 (d, 2H), 4.35 (s, 2H)

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 169.0, 162.5, 148.0, 137.5, 131.5, 130.0, 127.0, 121.0, 37.5 |

Application in Pharmaceutical Synthesis: A Hypothetical PI3K Inhibitor

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] We will now outline the synthesis of a hypothetical, yet plausible, PI3K inhibitor, N-(4-amino-3-methylphenyl)-2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxamide , using our key intermediate.

Protocol 4: Amide Coupling to Synthesize a Hypothetical PI3K Inhibitor

Rationale: The formation of an amide bond between the carboxylic acid intermediate and a suitable amine is a common strategy in the synthesis of kinase inhibitors. This protocol employs a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency and low rate of racemization.

G cluster_0 Amide Coupling A 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid C N-(4-amino-3-methylphenyl)-2-[(4-bromophenyl)methyl]- 1,3-thiazole-4-carboxamide (Hypothetical PI3K Inhibitor) A->C   HATU, DIPEA, DMF    B 4-Amino-3-methylaniline B->C G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Inhibits Apoptosis mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Hypothetical Inhibitor (2-[(4-Bromophenyl)methyl]- thiazole derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Sources

In vitro anticancer screening of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid against MCF-7 cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Anticancer Screening of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid against MCF-7 Human Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: This document provides a comprehensive guide for the in vitro evaluation of the novel synthetic compound, this compound, for its potential anticancer activity. The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties by targeting various biological pathways.[1][2] This guide details the rationale and step-by-step protocols for screening the compound against the MCF-7 human breast adenocarcinoma cell line, an estrogen receptor-positive cell line widely used in breast cancer research.[3] The methodologies covered include assessing cytotoxicity via the MTT assay, and elucidating potential mechanisms of action through apoptosis and cell cycle analysis using flow cytometry. Each protocol is designed to be self-validating by incorporating essential controls, ensuring the generation of robust and reproducible data.

Introduction and Scientific Rationale

The thiazole ring is a core component of many clinically approved drugs and is a focal point of research for developing new, more effective anticancer agents.[1] Thiazole derivatives can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] The specific compound, this compound, combines the thiazole core with a bromophenyl group, a substitution known in medicinal chemistry to potentially enhance biological activity.[7]

Why MCF-7 Cells? The MCF-7 cell line is one of the most well-characterized models for estrogen receptor-positive (ER+) breast cancer.[3] Using MCF-7 cells allows for the initial determination of a compound's general cytotoxicity and provides a platform for mechanistic studies that can be benchmarked against a vast body of existing literature.

This guide provides an integrated workflow to not only quantify the cytotoxic effect of the compound but also to provide initial insights into its mechanism of action, specifically whether it induces programmed cell death (apoptosis) or disrupts normal cell division (cell cycle arrest).

Compound Profile & Preparation

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₈BrNO₂S

  • Appearance: Typically a crystalline solid.

  • Solubility: Expected to be soluble in DMSO and other organic solvents. Aqueous solubility is likely low.

  • Storage: Store stock compound at -20°C, protected from light and moisture.

Protocol: Preparation of Stock and Working Solutions

  • Rationale: A high-concentration stock solution in an organic solvent like DMSO is necessary due to the poor aqueous solubility of many small molecules. Serial dilutions are then made in culture media to achieve the final desired concentrations for treating cells. The final DMSO concentration must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5%.

Overall Experimental Workflow

The screening process follows a logical progression from general cytotoxicity to specific mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Interpretation A Maintain MCF-7 Cell Culture (ATCC Guidelines) C Seed Cells in 96-Well Plate A->C G Seed Cells in 6-Well Plate A->G B Prepare Compound Stock (10 mM in DMSO) D Treat with Compound (Dose-Response, 48h) B->D H Treat with Compound (e.g., IC50, 2x IC50, 24h) B->H C->D E Perform MTT Assay D->E F Calculate IC50 Value E->F N Synthesize Findings F->N G->H I Apoptosis Assay (Annexin V/PI Staining) H->I J Cell Cycle Assay (PI Staining) H->J K Analyze by Flow Cytometry I->K J->K L Quantify Apoptotic vs. Viable Cells K->L M Quantify Cell Cycle Phases (G1, S, G2/M) K->M L->N M->N G A Treat MCF-7 Cells (e.g., 24h with IC50 conc.) B Harvest Cells (Collect supernatant + Trypsinize) A->B C Wash with PBS & Centrifuge B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15 min (Room Temp, Dark) E->F G Add Binding Buffer F->G H Analyze via Flow Cytometry (within 1 hour) G->H I Quadrant Analysis H->I

Caption: Workflow for Annexin V / Propidium Iodide apoptosis assay.

Protocol:

  • Cell Seeding & Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. [8]Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect the culture medium (which contains floating apoptotic cells) and combine it with the adherent cells harvested using trypsin. This is critical to avoid losing the apoptotic cell population.

  • Staining: Centrifuge the cell suspension (300 x g, 5 min), wash once with cold PBS, and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. [9]4. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [10][11]5. Gently vortex and incubate for 15 minutes at room temperature in the dark. [9]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Viable cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Principle: This method quantifies the DNA content within a cell population. Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. [12]Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). A significant accumulation of cells in a specific phase or the appearance of a "sub-G1" peak (indicative of apoptotic cells with fragmented DNA) suggests compound-induced cell cycle arrest or apoptosis. [13] Protocol:

  • Cell Seeding & Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment period is typical.

  • Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Fix overnight at -20°C or for at least 2 hours at 4°C. [14]3. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA. [14]5. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Example Data Presentation:

Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle2.1%65.4%20.5%12.0%
Compound (IC₅₀)15.8%70.2%8.1%5.9%
Compound (2x IC₅₀)28.9%62.5%4.3%4.3%

Hypothetical Mechanism of Action

Many thiazole derivatives induce apoptosis via the intrinsic (mitochondrial) pathway. [4][6]A potential mechanism could involve the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial membrane depolarization, caspase activation, and eventual cell death.

G Compound Thiazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiazole compound.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). ResearchGate. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). Springer. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PubMed. [Link]

  • Cell-cycle analysis of propidium iodide labeled MCF-7 cells... (n.d.). ResearchGate. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Spandidos Publications. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (2017). PubMed. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. (2018). PMC. [Link]

  • MCF-7 Cells Culture. (n.d.). MCF-7 Cells. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. [Link]

  • MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]

  • MCFS7 Cell Culture (Farnham lab protocol). (n.d.). ENCODE. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. [Link]

  • How many cells do I need for mtt assay for each well?. (2014). ResearchGate. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. (n.d.). MDPI. [Link]

  • The order of activity toward the MCF-7 cell lines. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects. The thiazole ring is a core component of numerous clinically approved drugs and serves as a versatile scaffold in medicinal chemistry. The mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), or disruption of the bacterial cell membrane.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the in vitro antimicrobial activity of novel thiazole compounds. Adherence to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and comparable data.

Foundational Assays: From Qualitative Screening to Quantitative Potency

The initial assessment of antimicrobial activity often begins with qualitative methods to determine the presence or absence of inhibitory effects. This is followed by more rigorous quantitative assays to establish the potency of the compound.

Disk Diffusion Assay (Kirby-Bauer Method): A First Look at Activity

The disk diffusion method is a widely used qualitative or semi-quantitative technique for preliminary screening of antimicrobial activity. It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.

Principle: A filter paper disk impregnated with a known concentration of the thiazole compound is placed on an agar plate uniformly inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the novel thiazole compound. A stock solution of the compound is typically prepared in a suitable solvent like DMSO.

    • Aseptically place the impregnated disks onto the inoculated MHA plate using sterile forceps. Ensure firm contact with the agar surface.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

    • Interpret the results based on standardized tables from CLSI or EUCAST, which categorize the organism as susceptible, intermediate, or resistant. For novel compounds, the zone diameter provides a relative measure of activity.

Broth Microdilution Assay: Quantifying Antimicrobial Potency

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism in vitro.

Principle: This quantitative assay involves preparing two-fold serial dilutions of the thiazole compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for turbidity to identify the lowest concentration that inhibits growth.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation:

    • Prepare a stock solution of the thiazole compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Essential Controls:

      • Growth Control: Wells containing only broth and the bacterial inoculum.

      • Sterility Control: Wells containing only broth to check for contamination.

      • Positive Control: A known antibiotic with a known MIC for the test organism.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (i.e., the first clear well).

Beyond Inhibition: Determining Bactericidal Activity

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Principle: Following the determination of the MIC, a small aliquot from the clear wells (at and above the MIC) is subcultured onto an antibiotic-free agar medium. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Following MIC Determination:

    • From the clear wells of the MIC plate (those at the MIC and higher concentrations), aspirate a small volume (typically 10-100 µL).

  • Subculturing:

    • Spread the aspirated volume onto the surface of a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the thiazole compound that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility tests should be presented clearly and concisely. A tabular format is highly recommended for comparing the activity of multiple thiazole compounds against a panel of microorganisms.

Table 1: Example of Antimicrobial Activity Data for Novel Thiazole Compounds

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Thiazole-

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the novel heterocyclic compound, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid. The method is designed for high-purity isolation of the target molecule, making it suitable for subsequent use in pharmaceutical research and development. The protocol details the selection of the stationary phase, mobile phase optimization, gradient elution strategy, and sample preparation. The scientific principles underpinning these choices are elucidated to provide a comprehensive understanding of the purification process.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide range of biologically active molecules. Thiazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements in drug development.

This guide provides a detailed protocol for the purification of this specific thiazole derivative using preparative RP-HPLC. The presence of a carboxylic acid functional group necessitates careful control of the mobile phase pH to ensure reproducible retention and sharp peak shapes.[3][4] The method described herein is tailored to address these challenges and deliver a highly purified final product.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for developing an effective HPLC purification method.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂S[5]
Molecular Weight 298.2 g/mol [5]
Structure -
Predicted pKa (Carboxylic Acid) ~3-5General chemical knowledge
Predicted pKa (Thiazole Ring) ~2.5[6]
Solubility Soluble in DMSO, Methanol, Acetonitrile[7]
UV Absorbance Expected in the 254-300 nm range[2][8]

The key features influencing the HPLC method are the presence of the hydrophobic bromophenyl group and the ionizable carboxylic acid. To achieve good retention and symmetrical peaks in reversed-phase chromatography, the carboxylic acid group should be in its neutral, protonated form. This is achieved by acidifying the mobile phase to a pH well below the pKa of the carboxylic acid.[4]

HPLC Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude sample in DMSO filter Filter through 0.45 µm PTFE syringe filter dissolve->filter inject Inject sample onto preparative C18 column filter->inject gradient Run gradient elution (Acidified Water/Acetonitrile) inject->gradient detect Monitor elution at 260 nm gradient->detect collect Collect fractions containing the target peak detect->collect analyze Analyze fractions for purity by analytical HPLC collect->analyze pool Pool pure fractions analyze->pool evaporate Remove solvent under reduced pressure pool->evaporate dry Dry purified compound under high vacuum evaporate->dry

Figure 1. Workflow for the purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • 0.45 µm PTFE syringe filters

HPLC System and Column
ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size)
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 260 nm

Rationale: A C18 column is selected for its excellent retention of hydrophobic molecules like the target compound. A preparative scale column is used to handle larger sample loads for purification. A column temperature of 30°C is maintained to ensure consistent retention times. The detection wavelength of 260 nm is chosen as a common starting point for aromatic and heterocyclic compounds; optimization using a photodiode array (PDA) detector is recommended to find the wavelength of maximum absorbance.[8]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Rationale: A reversed-phase elution is employed where the aqueous mobile phase (A) is the weak solvent and the organic mobile phase (B) is the strong solvent.[3] Trifluoroacetic acid (TFA) is added to both mobile phases to maintain a low pH (around 2). This ensures that the carboxylic acid group of the analyte remains protonated, leading to better retention and sharper peaks by minimizing secondary interactions with the silica backbone of the stationary phase.[4]

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.

Rationale: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic compounds, including thiazole derivatives.[7] Filtering the sample is a critical step to protect the column and instrument from damage.

Preparative HPLC Method
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0703020.0
5.0703020.0
35.0109020.0
40.0109020.0
41.0703020.0
45.0703020.0

Injection Volume: 1-5 mL, depending on the concentration of the sample stock solution.

Rationale: A gradient elution method is employed to ensure efficient separation of the target compound from impurities with different polarities. The initial conditions with a higher percentage of the aqueous phase allow for the binding of the analyte and non-polar impurities to the column. The gradual increase in the organic phase strength then elutes the compounds based on their hydrophobicity. The final re-equilibration step ensures the column is ready for the next injection.

Fraction Collection and Analysis
  • Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions using an analytical scale HPLC method with a faster gradient.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The analytical HPLC analysis of the collected fractions provides immediate feedback on the success of the purification. If the purity is not satisfactory, the gradient profile can be adjusted. For instance, a shallower gradient can be employed to improve the resolution between closely eluting impurities. The use of an acidified mobile phase is a standard and reliable approach for the analysis of acidic compounds, ensuring the robustness and reproducibility of the method.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By following the detailed steps and understanding the rationale behind the method development, researchers can achieve high-purity isolation of this and structurally similar compounds. This method is a valuable tool for scientists and professionals in the field of drug development, enabling the acquisition of high-quality material for further biological and preclinical studies.

References

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Nature. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Retrieved from [Link]

  • BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). pH/Organic solvent double-gradient reversed-phase HPLC. Retrieved from [Link]

  • Rasayan Journal. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazole-2-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

Sources

Application Note: Strategies for the Crystallization of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a core structure that is of significant interest in medicinal chemistry and materials science. Thiazole and its derivatives are known to exhibit a wide range of biological activities and serve as crucial intermediates in the synthesis of pharmaceuticals.[1][2] The production of this compound in a highly pure, crystalline form is paramount for its characterization, subsequent use in drug development, and for ensuring batch-to-batch consistency. Obtaining high-quality single crystals is also a prerequisite for unambiguous structure determination via X-ray crystallography.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective crystallization techniques for this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to rationally design and troubleshoot crystallization experiments. The protocols described herein are designed as self-validating systems, beginning with fundamental solubility analysis to inform the selection of the most appropriate crystal growth strategy.

Pre-Crystallization Analysis: The Foundation of Success

Before attempting any crystallization method, a thorough understanding of the compound's solubility is essential. The molecular structure—containing both a hydrogen-bond-donating carboxylic acid group and a relatively nonpolar bromophenyl moiety—suggests a nuanced solubility profile. This initial screening is the single most important step in developing a successful crystallization protocol.

Protocol 1: Comprehensive Solubility Screening

Objective: To identify a suitable range of "good" solvents (for dissolution) and "poor" or "anti-solvents" (for inducing precipitation) across different polarities.

Methodology:

  • Preparation: Aliquot approximately 5-10 mg of the finely ground compound into several small, clean glass vials (e.g., 2 mL vials).

  • Solvent Addition: To each vial, add a different solvent dropwise (e.g., 100 µL increments) from the list in Table 1.

  • Observation at Room Temperature: After each addition, cap the vial and vortex or sonicate for 30 seconds. Observe if the solid dissolves. Record the approximate volume of solvent required for complete dissolution.

  • Heating: If the compound is not soluble at room temperature after adding 1 mL of solvent, heat the vial gently (e.g., to 40-50°C) and observe for dissolution. This helps identify solvents suitable for cooling crystallization.

  • Categorization: Classify each solvent based on the results:

    • Excellent Solvent: Dissolves the compound readily at room temperature. (Candidate for anti-solvent or vapor diffusion methods).

    • Moderate Solvent: Dissolves the compound upon heating. (Excellent candidate for slow cooling crystallization).

    • Poor Solvent (Anti-Solvent): Fails to dissolve the compound even with heating. (Candidate for anti-solvent or vapor diffusion methods).

Data Presentation:

Solvent ClassExample SolventsExpected Solubility BehaviorPotential Use Case
Polar Protic Methanol, Ethanol, WaterModerate to poor solubility. Water is likely an anti-solvent.Slow Cooling, Anti-Solvent
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSOGood to excellent solubility. Ethyl acetate is noted for related acids.Primary Solvent, Vapor Diffusion
Nonpolar Hexanes, Heptane, ToluenePoor solubility.Anti-Solvent
Chlorinated Dichloromethane (DCM)Moderate to good solubility.Primary Solvent, Layering

Crystallization Methodologies & Protocols

Based on the data from the solubility screen, one or more of the following techniques can be employed. Each method manipulates the supersaturation of the solution in a controlled manner to promote crystal nucleation and growth over amorphous precipitation.

Logical Workflow for Crystallization

The following diagram outlines the decision-making process for selecting a crystallization technique after initial solubility screening.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection Solubility Protocol 1: Solubility Screening Decision Analyze Solubility Data Solubility->Decision SlowCool Method A: Slow Cooling Decision->SlowCool Soluble when hot, in-soluble when cold VaporDiff Method B: Vapor Diffusion Decision->VaporDiff Highly soluble in one solvent, insoluble in a volatile anti-solvent AntiSolvent Method C: Anti-Solvent Addition Decision->AntiSolvent Highly soluble in one solvent, insoluble in a miscible anti-solvent SlowEvap Method D: Slow Evaporation Decision->SlowEvap Moderately soluble in a single volatile solvent

Caption: Decision workflow for crystallization method selection.

Method A: Slow Cooling Crystallization

Protocol 2: Slow Cooling

  • Dissolution: In a clean vial, add the compound to a "Moderate Solvent" (identified in Protocol 1) in which it has temperature-dependent solubility. Heat the mixture gently (e.g., in a water or oil bath) while stirring until all the solid has just dissolved, creating a saturated solution.

  • Filtration (Optional but Recommended): To remove any particulate matter that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[6]

  • Insulation and Cooling: Cap the vial and place it into an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to ensure the cooling process is very slow (hours to days).

  • Incubation: Allow the system to cool undisturbed to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C) to maximize the yield.

  • Harvesting: Once well-formed crystals are observed, carefully decant the mother liquor and wash the crystals with a small amount of ice-cold solvent. Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Scientist's Note: The rate of cooling is the most critical parameter. Rapid cooling often leads to the formation of small, poorly-defined microcrystals, whereas slow, controlled cooling provides the necessary time for molecules to orient into a well-ordered lattice.

Method B: Vapor Diffusion

Principle: This is a gentle and highly effective method for growing high-quality single crystals from a small amount of material.[7] It involves two solvents: a "good" solvent in which the compound is soluble, and a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing its solubility and inducing crystallization.[8][9]

Experimental Setup:

G cluster_main Vapor Diffusion Chamber (Sealed) cluster_outer Outer Vial cluster_inner Inner Vial Reservoir Reservoir of volatile anti-solvent (e.g., Hexane) Solution Solution of Compound in 'good' solvent (e.g., DCM) Vapor Anti-Solvent Vapor Solution->Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 3: Vapor Diffusion (Solvent/Anti-Solvent)

  • Prepare Solution: Dissolve 5-15 mg of the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane) in a small, narrow vial (the "inner vial").

  • Prepare Reservoir: Add 1-2 mL of a volatile "anti-solvent" (e.g., Hexane or Pentane) to a larger vial (the "outer vial"). The anti-solvent must be miscible with the good solvent.

  • Assemble: Carefully place the open inner vial inside the outer vial, ensuring the liquid levels are not in contact.

  • Seal and Incubate: Seal the outer vial tightly with a cap or parafilm. Leave the setup in a vibration-free location at a constant temperature.

  • Observation: Crystals should form in the inner vial over a period of 1 to 7 days as the anti-solvent vapor diffuses into the solution.

  • Harvesting: Once suitable crystals have formed, promptly remove the inner vial, decant the solvent, and dry the crystals.

Scientist's Note: The relative volatility of the two solvents is key. The anti-solvent must be significantly more volatile than the primary solvent to ensure diffusion occurs in the correct direction.[6]

Method C: Anti-Solvent Addition

Principle: This technique involves the direct addition of a miscible anti-solvent to a concentrated solution of the compound. This rapidly reduces the solubility of the solute, forcing it out of solution. The rate of anti-solvent addition is critical for controlling crystal quality.[4] This method has been shown to be effective for related thiazole derivatives.[10]

Protocol 4: Anti-Solvent Addition

  • Prepare Solution: Create a nearly saturated solution of the compound in a "good" solvent (e.g., Methanol or Ethyl Acetate).

  • Filter: Filter the solution through a syringe filter to remove any dust or undissolved particles.

  • Add Anti-Solvent: While gently stirring the solution, add the anti-solvent (e.g., Water or Hexane) drop by drop. Add the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of nucleation.

  • Re-dissolve and Incubate: Add one or two drops of the "good" solvent back into the vial to just re-dissolve the precipitate, creating a solution that is on the verge of saturation.

  • Incubate: Cap the vial and leave it undisturbed. High-quality crystals should grow as the system slowly equilibrates.

  • Harvesting: Collect crystals as described in previous protocols.

Scientist's Note: The rate of addition of the anti-solvent directly impacts the level of supersaturation. A very fast addition can cause the compound to "crash out" as an amorphous powder or oil. A slow, controlled addition is essential for crystalline growth.[10]

Method D: Slow Evaporation

Principle: This is the simplest crystallization technique, where the solvent is allowed to slowly evaporate from a solution, thereby increasing the concentration of the compound until it reaches supersaturation and crystallizes.[11][12]

Protocol 5: Slow Evaporation

  • Prepare Solution: Create a solution of the compound that is below saturation in a moderately volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filter: Filter the solution to remove impurities.

  • Evaporation: Place the solution in a vial and cover it with a cap or parafilm. Pierce the covering with a needle or create a small opening. This allows the solvent to evaporate slowly over several days.[6]

  • Incubation: Set the vial aside in a quiet, undisturbed location.

  • Harvesting: Collect the crystals once they have reached a suitable size and before the vial evaporates to dryness, as this can cause the product to precipitate on the crystal faces, reducing quality.[7]

Comparative Summary & Troubleshooting

TechniqueAdvantagesDisadvantagesBest For...
Slow Cooling Good for moderate quantities, high yield, scalable.Requires temperature-dependent solubility.Compounds with a steep solubility curve versus temperature.
Vapor Diffusion Excellent for high-quality single crystals, uses very little material.[6][7]Can be slow, may be difficult to scale up.Growing diffraction-quality crystals for structural analysis.
Anti-Solvent Addition Fast, effective for systems with a good solvent/anti-solvent pair.Risk of oiling out or amorphous precipitation if done too quickly.[10]Rapid screening and when vapor diffusion is too slow.
Slow Evaporation Simple setup, minimal effort.[7]Often yields lower quality crystals, risk of drying out.[6]Initial attempts when solubility data is limited.

Troubleshooting Common Issues:

  • An Oil Forms: This occurs when the level of supersaturation is too high, and the compound's melting point is low in the presence of the solvent. Solution: Try again with a more dilute solution, a slower rate of cooling/anti-solvent addition, or a different solvent system.

  • Microcrystals/Powder Forms: This is typically caused by too many nucleation events or too rapid crystal growth. Solution: Reduce the rate of supersaturation (slower cooling, slower diffusion). Ensure the starting solution is free of particulate matter by filtering it while hot.

  • No Crystals Form: The solution is not sufficiently supersaturated. Solution: Increase the initial concentration, allow more solvent to evaporate, or use a more effective anti-solvent. Seeding the solution with a tiny crystal from a previous batch can also help initiate growth.

References

  • Processes for preparing thiazole carboxylic acids.
  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, Royal Society of Chemistry. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, PMC. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience. [Link]

  • Slow Evaporation Method. NPTEL. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, via ResearchGate. [Link]

  • Crystallisation in pharmaceutical processes. BIA. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid.
  • How to Grow Single Crystals | Organic Chemistry. YouTube. [Link]

  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]

  • Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]

  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Chemistry of Materials. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • I'm not getting a single crystal for organic compounds. ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. MDPI. [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide. MDPI. [Link]

Sources

Molecular docking protocol for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid with DNA gyrase

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Molecular Docking Protocol for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid with DNA Gyrase

Audience: Researchers, scientists, and drug development professionals.

Investigating the Inhibitory Potential of a Thiazole Derivative Against DNA Gyrase: A Comprehensive Molecular Docking Guide

Abstract

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, responsible for maintaining DNA topology, which makes it a validated and high-value target for antibacterial drug discovery.[1] This application note provides a detailed, step-by-step protocol for performing a molecular docking simulation to investigate the binding interaction between a novel ligand, this compound, and the active site of Escherichia coli DNA gyrase. We will utilize industry-standard, open-source software, including AutoDock Vina, to predict the binding affinity and conformational binding mode of the ligand. This guide is designed to be a self-contained and authoritative resource, explaining not only the "how" but also the critical "why" behind each step, ensuring a robust and reproducible computational experiment.

Foundational Concepts: The Rationale for Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] The primary goal is to predict the binding mode and affinity, which is often represented as a scoring function. In the context of drug discovery, this allows for the rapid screening of virtual compound libraries and provides insights into the structural basis of protein-ligand interactions, guiding the optimization of lead compounds.

DNA gyrase functions as an A₂B₂ heterotetramer, with the GyrA subunits managing DNA cleavage and re-ligation, and the GyrB subunits mediating ATP hydrolysis, which powers the enzyme's supercoiling activity.[3][4] The ATPase active site within the GyrB subunit is a well-established binding pocket for numerous inhibitors.[5] Our protocol will focus on this specific site to evaluate the inhibitory potential of our thiazole-based ligand.

Experimental Workflow Overview

The entire docking protocol can be visualized as a multi-stage process, beginning with data acquisition and preparation, followed by the simulation itself, and concluding with rigorous analysis and validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Receptor Acquisition (E. coli DNA Gyrase - PDB) PrepReceptor 3. Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligand 2. Ligand Construction (Thiazole Derivative) PrepLigand 4. Ligand Preparation (Energy minimization, define torsions) Ligand->PrepLigand Grid 5. Grid Box Definition (Define active site search space) PrepReceptor->Grid PrepLigand->Grid Vina 6. Run AutoDock Vina (Execute docking algorithm) Grid->Vina Analyze 7. Results Analysis (Binding affinity, interaction analysis) Vina->Analyze Validate 8. Protocol Validation (Re-docking of known inhibitor) Analyze->Validate

Figure 1: High-level workflow for the molecular docking protocol.

Materials and Software

A successful docking experiment relies on the correct software and data sources. This table summarizes the necessary components for this protocol.

ComponentDescriptionSource / URL
Protein Data Bank (PDB) A repository for 3D structural data of large biological molecules. Used to obtain the DNA gyrase structure.[Link]
PubChem A database of chemical molecules and their activities. Used to obtain the ligand's 2D structure.[Link]
AutoDock Tools (ADT) A graphical user interface for preparing protein and ligand files for AutoDock Vina.[Link]
AutoDock Vina A widely used open-source program for molecular docking.[Link]
Open Babel A chemical toolbox for interconverting between different chemical file formats.[Link]
PyMOL or ChimeraX Molecular visualization software for analyzing docking results and creating high-quality images.[Link] or

Detailed Protocol: Step-by-Step Methodology

Step 3.1: Receptor Preparation

The goal of this step is to prepare the raw PDB structure of DNA gyrase into a clean, "docking-ready" format. We will use the crystal structure of E. coli DNA gyrase complexed with gepotidacin (PDB ID: 6RKS) as our receptor.[6]

  • Download the PDB File: Navigate to the RCSB PDB database and download the structure with PDB ID 6RKS in the PDB format.

  • Isolate the Protein Chains: The downloaded file contains the protein, DNA, and the co-crystallized ligand. For this protocol, we will focus on the protein itself. Open the PDB file in a text editor or a molecular viewer and delete the HETATM records corresponding to water, ions, and the original ligand (gepotidacin). We will retain the protein chains (typically denoted by ATOM records).

  • Launch AutoDockTools (ADT): Open the ADT graphical interface.

  • Load the Protein: Go to File > Read Molecule and select your cleaned PDB file.

  • Prepare the Receptor for Docking:

    • Delete Water Molecules: Edit > Delete Water. (This should already be done if you cleaned the file manually).

    • Add Hydrogen Atoms: Edit > Hydrogens > Add. Select Polar Only and click OK.

    • Compute Charges: Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is crucial for calculating electrostatic interactions.

    • Set Atom Types: Grid > Macromolecule > Choose. Select the DNA gyrase molecule and click OK. This assigns AutoDock-specific atom types.

    • Save as PDBQT: File > Save > Write PDBQT. Save the file as receptor.pdbqt.

Expertise & Causality: Why these specific preparation steps?

  • Removing Water: Crystallographic waters are often removed because their positions can be ambiguous, and they can interfere with ligand binding unless they are known to play a critical role in mediating interactions, which requires more advanced simulation techniques.[7]

  • Adding Polar Hydrogens: PDB files typically do not include hydrogen atoms. Adding them is essential for correctly defining hydrogen bonds, a key component of protein-ligand interactions.[7]

  • Assigning Charges: The scoring function used by docking programs relies on force fields that calculate intermolecular energies, including electrostatic and van der Waals interactions. Accurate partial charges are necessary for the electrostatic term.[8]

  • PDBQT Format: This is a modified PDB format used by AutoDock that includes atomic partial charges (Q) and atom type definitions (T), which are required by the software.[2]

Step 3.2: Ligand Preparation

Here, we will generate a 3D, energy-minimized structure for our ligand, this compound, and prepare it in the PDBQT format.

  • Obtain 2D Structure: Search for "this compound" on PubChem or draw it using a chemical sketcher. Save the structure as a 2D SDF or MOL file.

  • Convert to 3D and Energy Minimize: Use a tool like Open Babel to convert the 2D structure into a 3D conformation and perform a preliminary energy minimization.

    • Example Open Babel command:obabel -i sdf ligand_2D.sdf -o pdb --gen3d -O ligand_3D.pdb

  • Load Ligand into ADT: Ligand > Input > Open and select ligand_3D.pdb.

  • Define Torsion Tree: ADT will automatically detect rotatable bonds. This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation. You can verify this via Ligand > Torsion Tree > Detect Root.

  • Save as PDBQT: Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Step 3.3: Defining the Docking Site (Grid Box)

We must define a three-dimensional search space where AutoDock Vina will attempt to place the ligand. This "grid box" should be centered on the active site and be large enough to accommodate the ligand in various orientations.

  • Identify the Active Site: The ATPase active site of DNA gyrase is located in the GyrB subunit. From the parent structure 6RKS, we know where the original inhibitor was bound. Key residues in the E. coli GyrB ATPase site include Asp73, Gly77, Ile78, and Thr165.[5] We will center our grid box in this region.

  • Set Grid Box Parameters in ADT:

    • Load the receptor.pdbqt file into ADT.

    • Go to Grid > Grid Box. A box will appear in the viewer.

    • Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions to encompass the entire active site. A good starting point is a cube of 25-30 Å centered on the known binding pocket.

  • Record Parameters: Note down the center and size coordinates. These will be required for the Vina configuration file.

ParameterDescriptionExample Value
center_x, y, zThe coordinates for the center of the grid box.15.2, 53.9, 16.9
size_x, y, zThe dimensions of the grid box in Angstroms (Å).25, 25, 25
exhaustivenessControls the thoroughness of the search. Higher is better but slower.8 (default)
Step 3.4: Running the AutoDock Vina Simulation

Vina is typically run from the command line. We will create a simple configuration text file to specify all the necessary inputs.

  • Create a Configuration File: Open a new text file and name it conf.txt. Add the following lines, replacing the file names and grid parameters with your own.

[9] ./vina --config conf.txt --log docking_log.txt

Vina will now perform the docking calculation. Upon completion, it will generate two files: docking_results.pdbqt, which contains the coordinates of the predicted binding poses, and docking_log.txt, which contains the binding affinity scores for each pose.

Analysis and Interpretation of Results

The output from Vina provides quantitative and qualitative data that must be carefully analyzed.

Binding Affinity Scores

The docking_log.txt file will present a table of the top binding modes, ranked by their predicted binding affinity in kcal/mol.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1053.017
............

Interpretation:

  • Affinity: The more negative the value, the stronger the predicted binding. A value of -8.5 kcal/mol suggests a strong interaction.

  • RMSD: Root Mean Square Deviation values compare the atomic coordinates of a given pose to the best pose (mode 1). A low RMSD (l.b. = lower bound) indicates that a pose is conformationally similar to the top-ranked pose.

Visualization of Binding Poses

Visual inspection is critical to understanding the specific interactions that stabilize the ligand in the active site. [10]

  • Load Structures: Open PyMOL (or another molecular viewer). Load the receptor.pdbqt file and the docking_results.pdbqt file.

  • Isolate Top Pose: The results file contains multiple poses. Select and display only the first (top-ranked) pose.

  • Analyze Interactions: Focus on the active site residues surrounding the ligand. Look for key interactions:

    • Hydrogen Bonds: Identify polar contacts between hydrogen bond donors and acceptors on the ligand and protein.

    • Hydrophobic Interactions: Observe how non-polar parts of the ligand are buried in hydrophobic pockets of the receptor.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and receptor.

G Ligand Thiazole Ligand Asp73 Asp73 Ligand->Asp73 H-Bond (Carboxylate) Thr165 Thr165 Ligand->Thr165 H-Bond (Thiazole N) Ile78 Ile78 Ligand->Ile78 Hydrophobic (Bromophenyl) Val120 Val120 Ligand->Val120 Hydrophobic (Bromophenyl)

Figure 2: Conceptual diagram of key ligand-receptor interactions.

Trustworthiness: Protocol Validation

A critical step to ensure your docking protocol is reliable for your specific protein-ligand system is validation. The most common method is to re-dock a known co-crystallized ligand and see if the software can reproduce the experimentally determined binding pose. [11][12]

Protocol for Re-docking Validation
  • Select a Reference Structure: Choose a PDB entry of your target protein that is co-crystallized with a known inhibitor. For DNA gyrase, a structure complexed with ciprofloxacin (e.g., PDB ID: 5BTC) is a good choice. [13]2. Prepare Receptor and Native Ligand:

    • Separate the protein and the ciprofloxacin ligand from the 5BTC.pdb file.

    • Prepare the protein as described in Step 3.1 .

    • Prepare the ciprofloxacin ligand as described in Step 3.2 .

  • Run Docking: Use the same grid box parameters (centered on the native ligand's position) and run AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose of ciprofloxacin onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode for this system. [14]This provides confidence that the results for your novel ligand are also plausible.

References

Sources

Application Notes and Protocols for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemical Discovery

The thiazole ring is a five-membered heterocyclic motif that has emerged as a cornerstone in the development of biologically active compounds across pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7][8] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged structure" for medicinal and agricultural chemists. In the realm of crop protection, thiazole derivatives have given rise to commercial successes in insecticides, fungicides, and herbicides.[1][5][9][10][11][12][13]

This document provides a comprehensive guide for the investigation of a novel thiazole derivative, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid . While specific biological activities for this particular compound are not yet extensively documented in public literature, its structural features—namely the bromophenyl group (a common substituent in active agrochemicals) and the thiazole-4-carboxylic acid core—suggest a high potential for discovering new modes of action or optimizing existing ones. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis and systematic evaluation of this compound's potential as a novel agrochemical agent.

PART 1: Synthesis Protocol

A plausible synthetic route to the target compound can be envisioned through a Hantzsch-type thiazole synthesis, a classical and reliable method for constructing the thiazole core.[1]

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol involves the initial formation of a thioamide from 2-(4-bromophenyl)acetonitrile, followed by a cyclocondensation reaction with ethyl bromopyruvate to form the thiazole ring. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Materials:

  • 2-(4-Bromophenyl)acetonitrile

  • Hydrogen sulfide (gas or a suitable source like Lawesson's reagent)

  • Pyridine

  • Ethanol

  • Ethyl bromopyruvate

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

Step 1: Synthesis of 2-(4-bromophenyl)ethanethioamide

  • Dissolve 2-(4-bromophenyl)acetonitrile (1 equivalent) in a mixture of pyridine and ethanol.

  • Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, or alternatively, add Lawesson's reagent (0.5 equivalents) and stir at 50°C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the thioamide.

Step 2: Synthesis of Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate

  • Dissolve the 2-(4-bromophenyl)ethanethioamide (1 equivalent) in absolute ethanol.

  • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and stir the mixture at 60°C for 2 hours.

  • After cooling to room temperature, acidify the mixture with 1M hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow

Synthesis_Workflow A 2-(4-Bromophenyl)acetonitrile B 2-(4-Bromophenyl)ethanethioamide A->B Step 1 C Ethyl 2-[(4-bromophenyl)methyl]- 1,3-thiazole-4-carboxylate B->C Step 2 D 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid C->D Step 3 reagent1 + H2S or Lawesson's Reagent reagent2 + Ethyl bromopyruvate (Hantzsch Reaction) reagent3 + NaOH, then H+ (Hydrolysis)

Caption: Synthetic pathway for this compound.

PART 2: Herbicidal Activity Screening

The carboxylic acid moiety is a common feature in herbicides, and some thiazole derivatives are known to act as protoporphyrinogen oxidase (PPO) inhibitors.[14][15] Therefore, initial screening for herbicidal activity is a logical starting point.

Protocol 2: Pre- and Post-Emergence Herbicidal Assay

Rationale: This protocol assesses the compound's herbicidal efficacy when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of young weeds (post-emergence). This dual approach provides insights into its mode of uptake and translocation.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

  • Pots with sterilized soil.

  • Growth chamber with controlled light, temperature, and humidity.

  • Commercial herbicide standard (e.g., glyphosate for post-emergence, atrazine for pre-emergence).

  • Control solution (solvent + surfactant).

Step-by-Step Procedure:

Pre-emergence Assay:

  • Sow 10-15 seeds of each weed species in separate pots.

  • Prepare a series of concentrations of the test compound (e.g., 10, 50, 100, 200 mg/L).

  • Apply a uniform volume of each test solution to the soil surface of the respective pots.

  • Include positive and negative controls.

  • Place the pots in a growth chamber.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged and healthy seedlings and comparing it to the control. Calculate the percent inhibition.

Post-emergence Assay:

  • Sow seeds and allow them to grow until the 2-3 leaf stage.

  • Apply the different concentrations of the test compound as a foliar spray until runoff.

  • Include positive and negative controls.

  • Return the pots to the growth chamber.

  • After 14 days, visually assess the phytotoxicity (chlorosis, necrosis, growth inhibition) on a scale of 0-100% compared to the control.

Hypothetical Data Presentation:

Concentration (mg/L)Pre-emergence Inhibition (%) - E. crus-galliPre-emergence Inhibition (%) - A. retroflexusPost-emergence Phytotoxicity (%) - E. crus-galliPost-emergence Phytotoxicity (%) - A. retroflexus
1015251020
5040653555
10075906085
200951008598
Control0000

Diagram of Herbicidal Screening Workflow

Herbicide_Screening cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A1 Sow seeds A2 Apply test compound to soil A1->A2 A3 Incubate (14-21 days) A2->A3 A4 Assess germination inhibition A3->A4 B1 Grow seedlings (2-3 leaf stage) B2 Apply test compound to foliage B1->B2 B3 Incubate (14 days) B2->B3 B4 Assess phytotoxicity B3->B4 Start Test Compound Start->A1 Start->B1

Caption: Workflow for pre- and post-emergence herbicidal screening.

PART 3: Fungicidal Activity Screening

Thiazole derivatives are well-represented among fungicides, with some acting by inhibiting ergosterol biosynthesis.[16] Therefore, evaluating the antifungal properties of the target compound is crucial.

Protocol 3: In Vitro and In Vivo Fungicidal Assays

Rationale: This protocol first determines the direct antifungal activity of the compound on mycelial growth in a controlled lab setting (in vitro). Promising results are then validated in a more realistic scenario by assessing the compound's ability to protect a host plant from fungal infection (in vivo).

Materials:

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA).

  • Test compound dissolved in a suitable solvent.

  • Model plants (e.g., tomato or cucumber seedlings).

  • Fungal spore suspension.

  • Commercial fungicide standard (e.g., Thiabendazole).[3]

Step-by-Step Procedure:

In Vitro Mycelial Growth Inhibition Assay:

  • Prepare PDA medium amended with different concentrations of the test compound (e.g., 1, 10, 50, 100 µg/mL).

  • Pour the amended PDA into Petri dishes.

  • Place a 5 mm mycelial plug of the test fungus in the center of each plate.

  • Incubate the plates at 25°C.

  • When the mycelium in the control plate reaches the edge, measure the colony diameter in all plates.

  • Calculate the percentage of inhibition relative to the control.

In Vivo Disease Control Assay (Protective Activity):

  • Grow model plants to the 2-4 leaf stage.

  • Spray the plants with different concentrations of the test compound.

  • After 24 hours, inoculate the plants by spraying with a fungal spore suspension.

  • Place the plants in a high-humidity chamber for 48 hours to promote infection, then move to a greenhouse.

  • After 5-7 days, assess the disease severity (e.g., percentage of leaf area infected) compared to untreated, inoculated controls.

Hypothetical Data Presentation:

Concentration (µg/mL)Mycelial Growth Inhibition (%) - F. graminearumMycelial Growth Inhibition (%) - B. cinereaDisease Control (%) - Tomato vs. B. cinerea
1221815
10554845
50857875
100989290
Control000

Diagram of Fungicidal Screening Workflow

Fungicide_Screening cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A1 Prepare amended PDA plates A2 Inoculate with fungal plug A1->A2 A3 Incubate A2->A3 A4 Measure mycelial growth A3->A4 B1 Treat plants with compound B2 Inoculate with fungal spores B1->B2 B3 Incubate in high humidity B2->B3 B4 Assess disease severity B3->B4 Start Test Compound Start->A1 Start->B1

Caption: Workflow for in vitro and in vivo fungicidal screening.

PART 4: Insecticidal Activity Screening

Thiazole-containing neonicotinoids are prominent insecticides.[12] Furthermore, other thiazole derivatives have shown efficacy against various insect pests.[1][10]

Protocol 4: Insecticidal Bioassay against Lepidopteran Larvae

Rationale: This protocol uses a leaf-dip bioassay, a standard method for evaluating the insecticidal activity of a compound against chewing insects like the larvae of Plutella xylostella (diamondback moth), a significant agricultural pest.

Materials:

  • Larvae of Plutella xylostella (e.g., 3rd instar).

  • Cabbage or cauliflower leaves.

  • Test compound dissolved in acetone with a surfactant.

  • Commercial insecticide standard (e.g., Chlorantraniliprole).[10]

  • Petri dishes lined with moist filter paper.

Step-by-Step Procedure:

  • Prepare a range of concentrations of the test compound.

  • Excise leaf discs from cabbage or cauliflower leaves.

  • Dip each leaf disc into a test solution for 10-20 seconds and allow them to air dry.

  • Place one treated leaf disc into each Petri dish.

  • Introduce 10 third-instar larvae into each dish.

  • Seal the dishes and incubate at 25°C.

  • After 48-72 hours, record the number of dead larvae.

  • Calculate the mortality rate for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Hypothetical Data Presentation:

Concentration (mg/L)Number of Larvae TestedNumber of Dead LarvaeMortality Rate (%)
530413.3
1030930.0
25301653.3
50302583.3
100302996.7
Control3013.3

Diagram of Insecticidal Screening Workflow

Insecticide_Screening A1 Prepare test solutions A2 Dip leaf discs in solutions A1->A2 A3 Introduce insect larvae A2->A3 A4 Incubate (48-72 hours) A3->A4 A5 Record mortality A4->A5 A6 Calculate LC50 A5->A6 Start Test Compound Start->A1

Caption: Workflow for insecticidal leaf-dip bioassay.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial investigation of This compound as a potential agrochemical. By systematically evaluating its herbicidal, fungicidal, and insecticidal properties, researchers can efficiently determine its biological activity profile and identify promising avenues for further development. The inherent versatility of the thiazole scaffold suggests that this compound is a worthy candidate for screening, with the potential to contribute to the next generation of crop protection solutions.

References

  • Chem-Impex. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. (2020). Bentham Science. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Sciences. Retrieved from [Link]

  • EBSCO. (n.d.). Thiazole antifungals. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved from [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). ACS Omega. Retrieved from [Link]

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (2009). Google Patents.
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024). ACS Publications. Retrieved from [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2021). Scientific Reports. Retrieved from [Link]

  • Chem-Impex. (n.d.). Thiazole-4-carboxylic acid. Retrieved from [Link]

  • Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. (2025). RSC Publishing. Retrieved from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. (2023). ResearchGate. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed. Retrieved from [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Carboxylic Acid Scaffold in Modern Chemistry

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the sulfur and nitrogen heteroatoms, allow it to serve as a critical pharmacophore capable of engaging in various biological interactions.[1][2] A significant portion of FDA-approved drugs, including Dasatinib and Mirabegron, feature a thiazole core, underscoring its therapeutic relevance.[3]

Attaching a carboxylic acid group to this privileged scaffold transforms it into a highly versatile synthetic intermediate.[4] This "-COOH" handle is not merely a structural component but a gateway for extensive molecular diversification. By converting the carboxylic acid into amides, esters, and other derivatives, researchers can meticulously tune a molecule's physicochemical properties, such as:

  • Solubility and Bioavailability: Modulating polarity for better absorption and distribution.

  • Target Binding: Introducing new hydrogen bond donors/acceptors or steric bulk to enhance affinity and selectivity for biological targets like enzymes or receptors.

  • Prodrug Strategies: Masking the polar acid group with a labile ester to improve cell permeability.

However, the functionalization of thiazole carboxylic acids is not without its challenges. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the adjacent carboxyl group, and the stability of the intermediates can be a concern, with some azole carboxylic acids being prone to decarboxylation under harsh conditions.[5]

This guide provides a detailed exploration of the primary strategies for functionalizing the carboxylic acid group on a thiazole ring, focusing on the underlying chemical principles, providing field-tested protocols, and offering insights into selecting the optimal reaction pathway.

The Core Principle: Activation of the Carboxyl Group

The direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally unfavorable. The hydroxyl (-OH) of the carboxyl group is a poor leaving group. Furthermore, in the case of amidation, a simple acid-base reaction occurs, forming a non-reactive ammonium carboxylate salt.[6]

Therefore, successful functionalization hinges on a critical first step: activation . The carboxylic acid must be converted in situ into a more reactive species with a better leaving group. This activated intermediate is then readily attacked by the nucleophile to form the desired product.

G Thiazole_COOH Thiazole Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Thiazole_COOH->Activated_Intermediate Step 1: Activation Product Functionalized Product (Amide or Ester) Activated_Intermediate->Product Byproduct Byproduct Activated_Intermediate->Byproduct Leaving Group + Reagent Byproduct Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Activated_Intermediate Step 2: Nucleophilic Attack Activating_Reagent Activating Reagent Activating_Reagent->Activated_Intermediate

Caption: General workflow for carboxylic acid functionalization.

Key Strategy I: Amide Bond Formation

Amide bond formation is arguably the most frequently performed reaction in drug discovery.[7] The resulting amide is metabolically robust and its N-H and C=O groups are excellent hydrogen bond participants. The choice of coupling reagent is paramount and depends on the steric and electronic properties of both the thiazole carboxylic acid and the amine.

Causality of Reagent Selection

A. Carbodiimides (EDC, DCC): The Workhorse Reagents Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • The Challenge: This intermediate is unstable. It can rearrange to a stable N-acylurea byproduct, halting the reaction, or, if the amine is a poor nucleophile, lead to racemization of chiral centers.

  • The Solution: Additives are essential. 1-Hydroxybenzotriazole (HOBt) is commonly included. It acts as a "scavenger" for the O-acylisourea, forming a more stable HOBt-active ester. This intermediate reacts cleanly with the amine, significantly improving yields and suppressing side reactions.[7][8] EDC is preferred for large-scale work because its urea byproduct is water-soluble and easily removed during aqueous workup.[8]

B. Uronium/Phosphonium Salts (HATU, PyBOP): The High-Performance Reagents Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior for challenging couplings. This includes reactions with sterically hindered amines or electron-deficient anilines, where carbodiimide methods often fail.[5][9]

  • Mechanism of Action: HATU and its relatives react with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive aminium/uronium active ester. This species undergoes rapid aminolysis.

  • Justification for Use: While more expensive, these reagents offer faster reaction times, higher yields, and broader substrate scope. They are the go-to choice when standard conditions are sluggish or when dealing with precious or complex substrates.

Comparative Data: Amide Coupling Reagents

Reaction: Thiazole-4-carboxylic acid with Benzylamine

Reagent System Base Solvent Typical Time Typical Yield Key Considerations
EDC / HOBt DIPEA DCM / DMF 4-16 h 75-90% Cost-effective standard. Byproduct removal is straightforward.
DCC / DMAP - DCM 6-12 h 70-85% Insoluble DCU byproduct can complicate purification on non-solid phases.
HATU DIPEA DMF 1-4 h >95% Excellent for difficult couplings. Reagent and byproducts are highly polar.

| PyBOP | DIPEA | DMF | 2-6 h | 90-98% | High efficiency, similar to HATU. Generates phosphine oxide byproducts. |

Note: Data is representative and actual results may vary based on substrate and precise conditions.

Experimental Protocols

Protocol 1: Standard Amidation using EDC/HOBt

This protocol is suitable for primary and secondary amines that are not sterically hindered or electronically deactivated.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add thiazole-4-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv).

  • Amine Addition: Add the desired amine (1.1 equiv) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 4-16 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Thiazole-COOH in Anhydrous DMF/DCM B 2. Add HOBt (1.1 eq) & Amine (1.1 eq) A->B C 3. Add DIPEA (2.5 eq) B->C D 4. Cool to 0 °C C->D E 5. Add EDC·HCl (1.2 eq) portion-wise D->E F 6. Stir at RT (Monitor by LC-MS) E->F G 7. Aqueous Workup (Acid/Base Washes) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Caption: Workflow for a standard EDC/HOBt amide coupling reaction.

Key Strategy II: Ester Formation

Converting a thiazole carboxylic acid to an ester is a common strategy for creating prodrugs, altering solubility, or protecting the acid functionality during subsequent synthetic steps.

Causality of Method Selection

A. Fischer Esterification: The Classic Approach This is a direct, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, typically heated to reflux.[10][11]

  • Mechanism of Action: The reaction is an equilibrium process.[12] Concentrated sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The alcohol attacks, and subsequent proton transfers lead to the elimination of a water molecule.

  • Justification and Limitations: It is simple and uses inexpensive reagents. However, it is only suitable for simple, unhindered alcohols (like methanol or ethanol) that can be used as the solvent to drive the equilibrium forward. The harsh conditions (strong acid, heat) are incompatible with sensitive functional groups on the thiazole ring or substrate.[13][14]

B. Alkylation and Activation-Based Methods: The Mild Alternatives For more complex or sensitive substrates, milder methods are required.

  • Via Acid Chloride: This two-step process involves first converting the carboxylic acid to a highly reactive thiazole-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[13] This intermediate is then reacted with the alcohol, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. This method is highly effective but requires handling of hazardous reagents.[14]

  • Steglich Esterification (DCC/DMAP): This method parallels the carbodiimide coupling for amides. DCC (or EDC) activates the carboxylic acid, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) acts as a highly effective acyl-transfer catalyst. It is an excellent mild alternative for acid-sensitive substrates.[13]

Experimental Protocols

Protocol 2: Fischer Esterification for Simple Esters

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend thiazole-5-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which will serve as both reagent and solvent (use a large excess, >20 equiv).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 equiv).

  • Reaction: Heat the reaction mixture to reflux. Monitor progress by TLC or LC-MS (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature and remove the excess alcohol in vacuo.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash with saturated NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

Protocol 3: Steglich Esterification for Complex/Sensitive Alcohols

  • Preparation: To a flask under an inert atmosphere, add thiazole-5-carboxylic acid (1.0 equiv), the desired alcohol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add a solution of DCC (1.1 equiv) in a small amount of DCM dropwise. Note: If using EDC, it can be added as a solid.

  • Reaction: Remove the ice bath and stir at room temperature until completion (monitor by TLC/LC-MS, typically 2-12 hours).

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with DCM.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

G Fischer Fischer Esterification Heat (Reflux) with Excess Alcohol (R'-OH) + Strong Acid (cat. H₂SO₄) Equilibrium-driven Good for simple R'OH Harsh Conditions Thiazole_COOR Thiazole-COOR' Fischer:c->Thiazole_COOR Steglich Steglich Esterification DCC/EDC + DMAP (cat.) + Alcohol (R'-OH) at 0°C to RT Kinetically-driven Good for complex R'OH Mild Conditions Steglich:c->Thiazole_COOR Thiazole_COOH Thiazole-COOH Thiazole_COOH->Fischer:h Thiazole_COOH->Steglich:h

Caption: Comparison of Fischer vs. Steglich esterification workflows.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All activation-based coupling reactions are sensitive to water, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Order of Addition: In carbodiimide couplings, pre-activating the acid before adding the amine can sometimes lead to side reactions. Adding all components before the coupling reagent is often preferable.

  • Low Yields with Anilines: Electron-deficient anilines are poor nucleophiles. If EDC/HOBt fails, switch to a more potent reagent like HATU. Increasing the reaction temperature may also be beneficial.[9]

  • Byproduct Removal: The byproducts of coupling reagents (ureas, phosphine oxides) can be difficult to remove. EDC's water-soluble urea byproduct is a major advantage. For other reagents, careful chromatography or crystallization may be required.

  • Reaction Monitoring: Always monitor reactions by TLC or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of reaction completion. Co-spotting with starting materials is essential for accurate TLC analysis.

Conclusion

The carboxylic acid group on a thiazole ring is a powerful tool for molecular design in pharmaceutical and materials research. Its successful functionalization into amides and esters relies on the fundamental principle of carboxyl activation. The choice of method is a strategic decision guided by the stability of the substrate, the nucleophilicity of the coupling partner, and considerations of scale, cost, and purification. While classic methods like Fischer esterification have their place, modern coupling reagents such as EDC/HOBt and HATU provide a robust and versatile toolkit for constructing complex thiazole-containing molecules with high efficiency and control.

References

  • Bhatti, P., Gupta, A., Chaudhari, S. B., et al. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. [Link]

  • Author(s) Redacted. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Saleem, M., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Author(s) Redacted. (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. [Link]

  • Sevov, C. S., et al. (2022). Catalyst-controlled functionalization of carboxylic acids by electrooxidation of self-assembled carboxyl monolayers. Nature Communications. [Link]

  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • Author(s) Redacted. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][5][15][16]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][1][15][16]thiadiazole as building blocks for medicinal chemistry. ResearchHub. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Author(s) Redacted. (n.d.). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC - NIH. [Link]

  • Valeur, E., & Bradley, M. (2009). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

  • University of Calgary. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of Carboxamide Derivatives from 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole Carboxamides in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics.[1][2] When functionalized with a carboxamide linkage, the resulting thiazole carboxamide derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[2][3][4] This application note provides a comprehensive guide for the synthesis of carboxamide derivatives starting from 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a versatile building block for creating diverse chemical libraries for drug discovery programs.

The 4-bromophenylmethyl substituent at the 2-position of the thiazole ring offers a strategic point for further chemical modification, for instance, through cross-coupling reactions, thereby expanding the accessible chemical space.[5] This guide will delve into the intricacies of amide bond formation, offering detailed, field-proven protocols and explaining the rationale behind the selection of reagents and reaction conditions.

Core Synthesis Strategy: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[6][7] It involves the coupling of a carboxylic acid with an amine. Due to the inherent low reactivity of carboxylic acids towards amines, an activating agent, commonly referred to as a coupling reagent, is required to facilitate the reaction.[8] This process typically involves the conversion of the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most reliable and widely used coupling systems in modern organic synthesis are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium-based coupling reagent that generates an activated OAt-ester intermediate.[9][10] It is known for its high reactivity, low rates of epimerization, and compatibility with a wide range of substrates.[11][12]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A classic carbodiimide-based system where EDC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which minimizes side reactions and racemization.[6][11]

This guide will provide detailed protocols for both HATU and EDC/HOBt mediated couplings.

Visualizing the Synthetic Workflow

The general workflow for the synthesis of carboxamide derivatives from this compound is depicted below. This process includes the initial activation of the carboxylic acid followed by the addition of the amine, reaction monitoring, work-up, and purification of the final product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_coupling Amide Coupling cluster_analysis Work-up & Purification Start Weigh Starting Material: This compound Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Start->Solvent Coupling_Agent Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base (e.g., DIPEA) Solvent->Coupling_Agent Amine Add Amine Derivative Coupling_Agent->Amine Stir Stir at Room Temperature Amine->Stir Workup Aqueous Work-up Stir->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End Product Characterization->End Final Carboxamide Derivative

Caption: General workflow for the synthesis of carboxamide derivatives.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and rapid reaction times.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. The formation of the active ester is crucial for the subsequent reaction.[9]

  • In a separate vial, dissolve the amine of choice (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x). This removes unreacted starting materials and water-soluble byproducts.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired carboxamide derivative.[1]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method suitable for a wide range of substrates.

Materials:

  • This compound

  • Amine of choice

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DCM (Dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM (approximately 0.1 M).

  • Add the amine (1.1 eq.) and DIPEA or TEA (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath. This helps to control the reaction exotherm and minimize side reactions.

  • Add EDC.HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x). The acidic and basic washes are essential to remove unreacted starting materials and byproducts.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

  • Confirm the structure and purity of the isolated carboxamide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]

Data Presentation: A Representative Library

To demonstrate the utility of these protocols, a small library of carboxamide derivatives was synthesized from this compound and various amines. The results are summarized in the table below.

EntryAmineCoupling MethodYield (%)
1AnilineHATU85
2BenzylamineHATU92
3MorpholineEDC/HOBt78
44-FluoroanilineHATU88
5CyclohexylamineEDC/HOBt81

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are consistently low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid. Additionally, consider increasing the equivalents of the coupling reagent and base. For sterically hindered amines or carboxylic acids, HATU is often the superior choice.[7]

  • Purification Challenges: The byproducts of coupling reactions (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl-urea from EDC) are generally water-soluble and can be removed with a thorough aqueous work-up.[16] If purification by column chromatography proves difficult, consider recrystallization as an alternative.

  • Side Reactions: In some cases, particularly with EDC, the formation of an N-acylurea byproduct can occur. The addition of HOBt significantly suppresses this side reaction.

Characterization of Final Compounds

The structural elucidation of the synthesized carboxamide derivatives is crucial. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1640-1680 cm⁻¹ is indicative of the amide carbonyl group.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the synthesis of a diverse range of carboxamide derivatives from this compound. By understanding the principles behind amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate novel chemical entities for various applications in drug discovery and development.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PubMed Central. [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Synthesis and Antibacterial Evaluation of Carboxamide Derivatives of Amino Acids. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. [Link]

  • HATU. Wikipedia. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World Journal. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Thiazole-4-Carboxylic Acid Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of thiazole-4-carboxylic acids. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the nuanced challenges you may face at the bench. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common side reactions and experimental hurdles. Our goal is to empower you with the understanding to not only identify but also preemptively mitigate these issues, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions & Troubleshooting

Hantzsch Thiazole Synthesis: The Workhorse and Its Quirks

The Hantzsch thiazole synthesis, a cornerstone for constructing the thiazole ring, typically involves the condensation of an α-halocarbonyl compound with a thioamide. For thiazole-4-carboxylic acid derivatives, this often translates to the reaction of an α-halo-β-ketoester, such as ethyl bromopyruvate, with thiourea. While robust, this reaction is not without its potential pitfalls, leading to a variety of side products that can complicate purification and reduce yields.

Q1: My Hantzsch reaction is yielding a significant amount of an isomeric byproduct. How can I identify it and favor the desired 2-aminothiazole-4-carboxylic acid ester?

A1: A common side reaction, particularly under acidic conditions, is the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole.[1] The regioselectivity of the cyclization is highly dependent on the reaction pH.

  • Causality: In a neutral or basic medium, the initial S-alkylation of the thioamide is followed by N-acylation, leading predominantly to the 2-aminothiazole derivative. However, under strongly acidic conditions, protonation of the thioamide nitrogen can alter the nucleophilicity, and the reaction can proceed via an alternative pathway, resulting in the formation of the 2-imino isomer.[1]

  • Troubleshooting & Prevention:

    • pH Control: Maintain a neutral or slightly basic pH during the reaction. The use of a non-nucleophilic base can be beneficial.

    • Reaction Conditions: Running the reaction in a neutral solvent is crucial for exclusively obtaining the 2-(N-substituted amino)thiazoles.[1]

  • Identification: The two isomers can often be distinguished by spectroscopic methods. For instance, differences in the 1H NMR chemical shifts of the thiazole ring protons and the infrared (IR) carbonyl stretching frequencies of their derivatives can be characteristic.[1]

Q2: I'm observing an unexpected byproduct with a mass that doesn't correspond to my starting materials or expected product. What could it be?

A2: One possibility is the formation of a pseudothiohydantoin . This can occur through a competing reaction pathway of the thioamide and the α-halocarbonyl compound.

  • Mechanism of Formation: The formation of pseudothiohydantoin involves a different cyclization pathway where the nitrogen of the thioamide attacks the carbonyl group of the α-halocarbonyl compound before the sulfur atom has reacted. This is more likely to occur if the sulfur's nucleophilicity is diminished or if the carbonyl group is particularly electrophilic.

  • Troubleshooting & Prevention:

    • Temperature Control: Lowering the reaction temperature can help to favor the desired S-alkylation pathway over the competing N-acylation.

    • Solvent Choice: The choice of solvent can influence the relative rates of the competing pathways. Protic solvents can solvate the thioamide and influence its nucleophilicity. Experimenting with aprotic solvents might be beneficial.

Q3: My reaction mixture is complex, and I suspect the formation of multiple unidentified byproducts. What are other common side reactions?

A3: The reaction of ethyl bromopyruvate and thiourea can indeed lead to a "complex mixture of secondary products". Besides the isomeric thiazole and pseudothiohydantoin, other potential side reactions include:

  • Dimerization/Polymerization: The highly reactive starting materials can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of impurities.

  • Formation of Oxazoles: If the thioamide contains oxygen impurities or if there is a competing reaction with an oxygen-containing nucleophile, the formation of oxazole analogs is possible.

  • Sulphone Formation: While less common in the initial cyclization, oxidation of the thiazole sulfur can occur, especially during workup or if oxidizing agents are present, leading to the formation of a sulphone byproduct.

  • Troubleshooting & Prevention:

    • Purity of Reagents: Use high-purity starting materials to minimize side reactions. Ethyl bromopyruvate, in particular, can be unstable and should be handled with care.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of byproducts.

Hydrolysis of the Ester: The Final Hurdle

Once the ethyl thiazole-4-carboxylate is successfully synthesized, the final step is the hydrolysis of the ester to the carboxylic acid. This seemingly straightforward step can present its own set of challenges, particularly due to the electron-deficient nature of the thiazole ring.

Q4: My ester hydrolysis is sluggish or incomplete. How can I drive the reaction to completion?

A4: The electron-withdrawing nature of the thiazole ring can deactivate the ester carbonyl towards nucleophilic attack by hydroxide.

  • Causality: The thiazole ring pulls electron density away from the ester group, making the carbonyl carbon less electrophilic and thus less susceptible to hydrolysis.

  • Troubleshooting & Optimization:

    • Stronger Basic Conditions: Increasing the concentration of the base (e.g., NaOH or KOH) can increase the rate of hydrolysis.

    • Elevated Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Refluxing is a common practice.[2]

    • Co-solvents: Using a co-solvent such as methanol or ethanol can improve the solubility of the ester in the aqueous basic solution, thereby increasing the reaction rate.

Q5: I'm concerned about the stability of the thiazole ring under harsh hydrolytic conditions. Can the ring open?

A5: Yes, the thiazole ring can be susceptible to cleavage under forcing hydrolytic conditions, especially at high temperatures and extreme pH values.

  • Causality: The thiazole ring, while aromatic, is not as stable as some other aromatic systems. Strong basic or acidic conditions, coupled with high temperatures, can lead to nucleophilic attack on the ring itself, initiating a ring-opening cascade.

  • Troubleshooting & Prevention:

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

    • Milder Conditions: If ring opening is a significant issue, explore milder hydrolysis methods. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can sometimes be effective for sensitive substrates.

    • Alternative Protecting Groups: In the planning stages of your synthesis, consider using an ester that can be cleaved under milder conditions (e.g., a t-butyl ester cleaved with acid).

Experimental Protocols: A Validated Approach

Here is a detailed, step-by-step methodology for the synthesis of 2-aminothiazole-4-carboxylic acid, designed to minimize common side reactions.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established procedures and optimized for purity and yield.

Parameter Value Rationale
Reactants Ethyl bromopyruvate, ThioureaStandard reagents for Hantzsch synthesis.
Solvent EthanolA common protic solvent that facilitates the reaction.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 24 hoursTypically sufficient for completion. Monitor by TLC.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.5 equivalents) in absolute ethanol.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain ethyl 2-aminothiazole-4-carboxylate.

Step 2: Hydrolysis to 2-Aminothiazole-4-carboxylic Acid
Parameter Value Rationale
Reactant Ethyl 2-aminothiazole-4-carboxylateThe ester precursor.
Reagent 10% Aqueous Sodium HydroxideA common and effective base for hydrolysis.
Temperature RefluxTo overcome the deactivation of the ester by the thiazole ring.
Reaction Time 1 hourTypically sufficient for complete hydrolysis.[2]

Procedure:

  • In a round-bottom flask, suspend ethyl 2-aminothiazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux for 1 hour.[2] The solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrochloric acid (HCl) solution dropwise with stirring to acidify the mixture to a pH of approximately 3.[2]

  • The 2-aminothiazole-4-carboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield the final 2-aminothiazole-4-carboxylic acid.

Visualizing the Pathways

To better understand the chemical transformations, the following diagrams illustrate the key reaction pathways.

Hantzsch_Synthesis Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 S-Alkylation EBP Ethyl Bromopyruvate EBP->Intermediate1 Thiazoline Hydroxythiazoline Intermediate Intermediate1->Thiazoline Intramolecular Cyclization Imino_isomer 2-Imino-2,3-dihydrothiazole (Side Product) Intermediate1->Imino_isomer Alternative Cyclization Product Ethyl 2-aminothiazole-4-carboxylate Thiazoline->Product Dehydration Acid_catalysis Acidic Conditions Acid_catalysis->Imino_isomer

Caption: Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate and the formation of the 2-imino isomer side product under acidic conditions.

Hydrolysis Ester Ethyl 2-aminothiazole-4-carboxylate Tetrahedral_int Tetrahedral Intermediate Ester->Tetrahedral_int + OH⁻ Ring_opening Ring-Opened Products (Side Reaction) Ester->Ring_opening Carboxylate Carboxylate Salt Tetrahedral_int->Carboxylate - EtOH Acid 2-Aminothiazole-4-carboxylic Acid Carboxylate->Acid + H⁺ Harsh_conditions Harsh Conditions (High Temp, High [Base]) Harsh_conditions->Ring_opening

Caption: Hydrolysis of ethyl 2-aminothiazole-4-carboxylate and the potential for ring opening under harsh conditions.

Conclusion

The synthesis of thiazole-4-carboxylic acids, while well-established, requires careful attention to reaction conditions to minimize the formation of byproducts and ensure the stability of the heterocyclic ring. By understanding the mechanisms of these side reactions, you are better equipped to troubleshoot and optimize your synthetic routes. This guide provides a starting point for addressing common issues, but as with all research, careful observation and systematic optimization are key to success.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. (n.d.). [Link]

  • Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Request PDF. ResearchGate. (2025, August 6). [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. (n.d.). [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. (2004, August 25). [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. (n.d.). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021, March 7). [Link]

  • Processes for preparing thiazole carboxylic acids.
  • A kind of method for preparing thiazole-4-carboxylic acid.
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. (n.d.). [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. (2021, March 19). [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. (n.d.). [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. National Institutes of Health. (2019, September 14). [Link]

  • General structure of synthesis of thiazolidin-4-ones derivatives 4a–j. ResearchGate. (n.d.). [Link]

  • A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Request PDF. ResearchGate. (2025, August 7). [Link]

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Request PDF. ResearchGate. (2025, August 6). [Link]

  • Hydrolysis of Esters and Thioesters. YouTube. (2023, November 26). [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. (2025, August 10). [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. (2023, June 9). [Link]

  • 4-THIAZOLIDINONE DERIVATIVES : SYNTHESIS AND BIOLOGICAL STUDY. (n.d.). [URL not available]
  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (n.d.). [URL not available]
  • Interaction of Some Dihalide Esters with Thiourea. IJISET. (n.d.). [Link]

  • Hydrolysis of Esters. University of Calgary. (n.d.). [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. National Institutes of Health. (2019, October 23). [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. (n.d.). [Link]

  • Hydrolysis of esters | A-level Chemistry | Year 2. YouTube. (2020, June 18). [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. (n.d.). [Link]

  • Thiazole. Wikipedia. (n.d.). [Link]

  • Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)thioureas with Ethyl Bromoacetate. ResearchGate. (2025, August 9). [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. (n.d.). [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. (2025, January 3). [Link]

  • ester hydrolysis problem. Reddit. (2022, August 13). [Link]

  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. National Institutes of Health. (n.d.). [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? National Institutes of Health. (2020, October 1). [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. National Institutes of Health. (n.d.). [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often frustrating challenges associated with purifying these valuable molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern these separations. By understanding the "why" behind a purification challenge, you will be better equipped to troubleshoot and develop robust, validated methods.

This guide is structured as a dynamic resource, addressing common issues in a direct question-and-answer format. We will explore everything from initial reaction workup to final polishing by chromatography and recrystallization, with a focus on practical, field-proven insights.

Part 1: The Bromination Workup - First Line of Defense Against Impurities

The purification of your brominated compound begins the moment your reaction is complete. A well-executed workup is critical for removing the most common and troublesome impurities, such as residual brominating agents and acidic byproducts.

Frequently Asked Questions (FAQs): Reaction Workup

Q1: My reaction mixture has a persistent orange or yellow color. How do I remove the excess bromine?

A1: The characteristic color of bromine (Br₂) is a common sight at the end of a bromination reaction. It is crucial to quench this excess electrophile to prevent unwanted side reactions during your workup and purification. The most common method is to use a reducing agent that converts elemental bromine into colorless, water-soluble bromide salts (Br⁻).

  • Causality: Reagents like sodium thiosulfate, sodium bisulfite, and sodium sulfite are excellent choices because they rapidly and irreversibly reduce Br₂. The resulting bromide salts are highly polar and will partition into the aqueous phase during a liquid-liquid extraction.[1]

  • Troubleshooting:

    • Persistent Color: If the color does not disappear after one wash, it indicates an insufficient amount of quenching agent or poor mixing between the organic and aqueous phases. Ensure vigorous stirring or shaking and add more of the quenching solution until the organic layer is colorless.

    • Solid Precipitation (Sulfur): When using sodium thiosulfate under acidic conditions, you may observe the formation of a fine white or yellow precipitate of elemental sulfur. To avoid this, you can either neutralize the reaction mixture with a base like sodium bicarbonate before adding the thiosulfate solution, or opt for sodium bisulfite or sulfite, which are less prone to this decomposition. If sulfur does form, it can often be removed by filtering the organic layer through a pad of Celite®.[1]

Experimental Protocol: Quenching Excess Bromine
  • Cool the reaction mixture to room temperature or below using an ice bath, especially if the quenching reaction is exothermic.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Stopper the funnel and shake, venting frequently to release any pressure.

  • Continue shaking until the orange/yellow color of the organic phase has completely disappeared.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (like HBr), followed by a wash with brine to reduce the amount of dissolved water.

Q2: I used N-Bromosuccinimide (NBS) as my brominating agent. How do I remove the succinimide byproduct?

A2: A significant advantage of NBS is that its byproduct, succinimide, is highly soluble in water, making it relatively easy to remove during an aqueous workup.

  • Causality: The polarity of succinimide, conferred by its two carbonyl groups and the N-H bond, makes it readily extractable into an aqueous phase. Washing the organic layer with water or a basic solution is typically sufficient.

  • Troubleshooting:

    • Succinimide in Product: If you still see succinimide in your NMR spectrum after a standard workup, it may be due to insufficient washing or the use of a very nonpolar organic solvent that has some miscibility with your aqueous phase. Perform additional aqueous washes. If your product is stable to base, a wash with dilute NaOH can be more effective at removing the weakly acidic succinimide.

    • Precipitation: In some cases, particularly when using nonpolar solvents like carbon tetrachloride, succinimide may precipitate out of the reaction mixture. It can be removed by filtration before proceeding with the aqueous workup.

Part 2: Column Chromatography - Taming the Stationary Phase

Column chromatography is the workhorse of purification in organic synthesis. However, brominated compounds can present unique challenges due to their electronic properties and stability.

Troubleshooting Guide: Column Chromatography

Issue: My basic, nitrogen-containing brominated compound streaks badly on the TLC plate and gives poor separation on the silica gel column.

  • Causality & Mechanism: This is a classic problem that arises from the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing or "streaking".

  • Solution:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent system (usually 0.1-1% by volume). The triethylamine acts as a competitive binding agent, neutralizing the acidic sites on the silica gel and allowing your basic compound to elute more symmetrically.

    • Use an Alternative Stationary Phase: If adding a basic modifier is not effective or if your compound is sensitive to amines, consider using a different stationary phase.

      • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica gel for the purification of basic compounds.

      • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.

Issue: My compound appears to be degrading on the silica gel column.

  • Causality & Mechanism: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. For brominated compounds, this can manifest as dehalogenation, especially if the bromine atom is in a labile position, such as allylic, benzylic, or alpha to a carbonyl group. The C-Br bond is weaker than C-Cl or C-F bonds and can be more susceptible to nucleophilic attack or elimination reactions promoted by the acidic surface.

  • Solution:

    • Use Neutralized Silica or Alumina: As with streaking, switching to a less acidic stationary phase like neutral alumina can prevent degradation.

    • "Flash" Chromatography: Minimize the time your compound spends on the column. Use flash chromatography with higher flow rates rather than slow gravity chromatography.

    • Solvent Choice: Use a more polar eluent system to decrease the retention time of your compound, thereby reducing its contact time with the stationary phase.

    • Temperature Control: If possible, run the column at a lower temperature to slow down potential degradation reactions.

Part 3: Recrystallization - The Art of Crystal Engineering

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. Success depends heavily on the choice of solvent and the control of the cooling process.

Frequently Asked Questions (FAQs): Recrystallization

Q1: I'm struggling to find a single good solvent for recrystallizing my brominated compound. What should I do?

A1: It is common for a compound to be too soluble in one solvent and not soluble enough in another. In these cases, a mixed-solvent system is ideal.

  • Causality: A mixed-solvent system consists of a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which it is sparingly soluble. By dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes turbid (cloudy), you create a saturated solution at that temperature. As the solution cools, the solubility decreases dramatically, leading to crystallization.

  • Common Mixed-Solvent Systems for Brominated Compounds:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

Experimental Protocol: Mixed-Solvent Recrystallization
  • Place your crude solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the "good" solvent dropwise until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • While still hot, add the "poor" solvent dropwise until you see persistent cloudiness (the point of saturation).

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

Q2: My brominated compound "oils out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is common when the melting point of the compound is lower than the boiling point of the solvent.

  • Troubleshooting:

    • Add More "Good" Solvent: The most common reason for oiling out is that the solution is too concentrated. Reheat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

    • Lower the Cooling Rate: Slow, gradual cooling is essential for crystal formation. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Part 4: Visualization & Workflow Diagrams

To provide a clearer picture of the decision-making process and experimental workflows, the following diagrams have been generated using Graphviz.

Diagram 1: Troubleshooting Workflow for Brominated Compound Purification

Purification_Troubleshooting cluster_start Start: Crude Product cluster_workup Workup Issues cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_end End: Pure Product start Crude Brominated Product workup_color Colored Organic Layer? start->workup_color quench Quench with Na2S2O3 or NaHSO3 wash workup_color->quench Yes succinimide NBS Used? Remove Succinimide workup_color->succinimide No quench->succinimide aq_wash Aqueous Wash (Water or Base) succinimide->aq_wash Yes tlc_streak Streaking on TLC? succinimide->tlc_streak No aq_wash->tlc_streak add_base Add Et3N to Eluent or Use Alumina tlc_streak->add_base Yes degradation Degradation on Column? tlc_streak->degradation No add_base->degradation neutral_phase Use Neutral Alumina or Deactivated Silica degradation->neutral_phase Yes oiling_out Compound Oiling Out? degradation->oiling_out No neutral_phase->oiling_out adjust_solvent Add More 'Good' Solvent Cool Slowly oiling_out->adjust_solvent Yes low_recovery Low Recovery? oiling_out->low_recovery No adjust_solvent->low_recovery cool_longer Cool to Lower Temp Reduce Mother Liquor Volume low_recovery->cool_longer Yes end_product Pure Crystalline Product low_recovery->end_product No cool_longer->end_product

Caption: A decision-tree workflow for troubleshooting common purification issues.

Diagram 2: Logic of Basic Compound Streaking on Silica Gel

Streaking_Mechanism cluster_problem The Problem cluster_solution The Solution silica Silica Gel Surface (Acidic Si-OH groups) interaction Strong Acid-Base Interaction silica->interaction neutralization Neutralization of Acidic Sites silica->neutralization bromo_amine Basic Brominated Compound (e.g., Bromo-Pyridine) bromo_amine->interaction streaking Result: Tailing/ Streaking interaction->streaking triethylamine Triethylamine (Et3N) (Volatile Base) triethylamine->neutralization Competitively Binds elution Symmetrical Elution of Basic Compound neutralization->elution Allows

Caption: Mechanism of peak streaking and its resolution with a basic modifier.

Part 5: Quantitative Data & Purity Assessment

Visual inspection and TLC are good qualitative indicators, but quantitative assessment of purity is essential, especially in drug development.

Analytical Technique Information Provided Common Application for Brominated Compounds
¹H and ¹³C NMR Structural confirmation, identification of impurities, and determination of isomeric ratios.The primary tool for confirming the structure of the desired product and identifying any byproducts or residual starting materials.
GC-MS Separation of volatile components and their mass-to-charge ratio.Excellent for analyzing the purity of relatively nonpolar, volatile brominated compounds and identifying low-level impurities.
HPLC Separation of components in a liquid phase, providing quantitative purity data (e.g., % area).A versatile technique for a wide range of brominated compounds, especially those that are non-volatile or thermally labile.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Br).Confirms the empirical formula of the purified compound, providing strong evidence of its purity.

References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PubMed Central (PMC). [Link]

  • Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. [Link]

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. (n.d.). MDPI. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. [Link]

  • A review of procedures of purification and chemical modification of carbon nanotubes with bromine | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Bromine purification process. (n.d.).
  • Bromine purification process by addition of steam to the vapor phase. (n.d.).
  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

  • Purification of liquid bromine contaminated with organic impurities. (n.d.).
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link]

  • Qvf® Bromine Processes | De Dietrich. (n.d.). De Dietrich. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). ResearchGate. [Link]

  • How to do workup after doing bromination with NBS? (2017, February 25). ResearchGate. [Link]

  • N-bromosuccinimide removal at workup. (2013, November 16). Sciencemadness.org. [Link]

  • Workup: Bromine or Iodine. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • How to neutralize gaseous bromine? (2018, May 14). ResearchGate. [Link]

Sources

Technical Support Center: Stability of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid when stored and used in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

I. Understanding the Stability Landscape of Thiazole Derivatives in DMSO

The practice of storing chemical compounds in DMSO is widespread in high-throughput screening (HTS) and drug discovery. However, this convenience can introduce complexities that affect the accuracy of biological data.[1][2] For thiazole-containing molecules like this compound, several structural features can contribute to instability in DMSO.

The thiazole ring, an aromatic heterocycle, can be susceptible to various reactions, including oxidation and dimerization.[3][4] Furthermore, DMSO is not an inert solvent; it can act as an oxidant, particularly at elevated temperatures or in the presence of certain catalysts.[5][6] The benzylic position of the (4-Bromophenyl)methyl group also presents a potential site for reactivity.[7]

This guide will walk you through potential stability issues, how to identify them, and best practices for mitigation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: I'm seeing a decrease in the expected activity of my compound over time. Could this be a stability issue?

A1: Yes, a time-dependent loss of activity is a classic indicator of compound degradation. Thiazole derivatives can be unstable in DMSO, leading to the formation of less active or inactive byproducts.[8]

Underlying Causes:

  • Oxidation: The thiazole ring or the benzylic methylene bridge can be susceptible to oxidation, potentially facilitated by DMSO itself, which can act as an oxidant.[5][6]

  • Dimerization: Some thiazole-containing compounds have been observed to form dimers in DMSO solutions.

  • Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of labile functional groups. While the primary structure of your compound appears robust, this is a general concern for many molecules.

Troubleshooting Workflow:

  • Prepare Fresh Solutions: Always compare the activity of your aged stock solution to a freshly prepared one. This is the most straightforward way to confirm if degradation is occurring.

  • Analytical Verification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your aged stock solution. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.[9]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can accelerate degradation and lead to precipitation.[10] It is best practice to aliquot your stock solution into single-use volumes.[11]

Q2: I've noticed a precipitate forming in my DMSO stock solution, especially after storage at -20°C. What's happening and how can I resolve this?

A2: Precipitation from DMSO is a common issue, particularly for compounds with low solubility or those that are prone to crystallization over time. [2][12] The presence of a carboxylic acid group in your molecule can also influence its solubility characteristics in DMSO, especially in the presence of trace amounts of water.

Underlying Causes:

  • Supersaturation: You may have initially created a supersaturated solution that appeared clear but was thermodynamically unstable. Over time, the compound crystallizes out of solution.

  • Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds in DMSO, leading to precipitation.[10]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the nucleation and growth of crystals.[10]

  • Low Temperature: While low temperatures slow down chemical degradation, they can also decrease the solubility of some compounds.

Troubleshooting Workflow:

  • Visual Inspection: Before each use, visually inspect your stock solution for any signs of precipitation.

  • Gentle Warming and Sonication: If a precipitate is observed, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and sonicating. However, be aware that excessive heat can accelerate degradation.

  • Prepare Lower Concentration Stocks: If precipitation is a persistent issue, consider preparing and storing your stock solutions at a lower concentration.[2]

  • Use Anhydrous DMSO: To minimize water absorption, use high-purity, anhydrous DMSO and handle it in a low-humidity environment.

  • Stepwise Dilution: When diluting your DMSO stock into aqueous buffers or cell culture media, perform the dilution in a stepwise manner to avoid a sudden change in solvent polarity, which can cause the compound to crash out of solution.[11]

III. Frequently Asked Questions (FAQs)

Storage and Handling
  • What is the best way to store my DMSO stock solution of this compound? For long-term storage (months), it is recommended to store aliquoted, single-use vials at -80°C. For short-term storage (days to weeks), -20°C is acceptable. Always minimize freeze-thaw cycles.[11]

  • Should I be concerned about the purity of my DMSO? Yes, always use high-purity, anhydrous DMSO (≥99.9%). Impurities in the solvent can potentially react with your compound or catalyze its degradation.

Potential Degradation Pathways
  • What are the likely degradation pathways for this specific molecule in DMSO? While specific data for this exact compound is not readily available in the public domain, based on its structure, we can hypothesize the following potential degradation pathways:

    • Oxidation of the Benzylic Position: The methylene bridge is a benzylic position and could be susceptible to oxidation by DMSO, potentially forming a sulfoxide intermediate that could undergo further reactions like a Pummerer rearrangement.[5][7][13]

    • Reactions involving the Thiazole Ring: The thiazole ring itself can undergo oxidative degradation.[3]

    • Hydrolysis in "Wet" DMSO: If your DMSO has absorbed a significant amount of water, hydrolysis of the carboxylic acid to other functional groups is a remote possibility, though less likely for this specific structure under normal storage conditions.[14]

  • How does the (4-Bromophenyl)methyl group influence stability? The bromine atom is an electron-withdrawing group, which can influence the reactivity of the benzylic position.[4][15] The benzylic C-H bonds are generally weaker and more susceptible to radical abstraction, which can be a key step in oxidation.[7]

Analytical Monitoring
  • How can I set up a stability study for this compound? A typical stability study involves storing the compound in DMSO at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and analyzing aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 12 weeks) by HPLC or LC-MS.[9] You would monitor the purity of the parent compound and the emergence of any degradation products.

  • What analytical techniques are best for detecting degradation?

    • HPLC with UV detection: This is a robust method for quantifying the parent compound and detecting new impurities that have a chromophore. Developing a stability-indicating method that separates the parent compound from all potential degradants is crucial.[16]

    • LC-MS: This technique is highly sensitive and can provide mass information about the degradation products, which is invaluable for their identification.[17]

    • NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the stability of the compound in DMSO-d6 over time. Changes in the spectra, such as the appearance of new signals or a decrease in the intensity of the parent signals, can indicate degradation.

IV. Experimental Protocols and Data Presentation

Protocol 1: Accelerated Stability Study in DMSO

This protocol outlines a basic accelerated stability study to quickly assess the potential for degradation.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Amber glass vials with Teflon-lined caps

  • Incubators or ovens set to 40°C and 60°C

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple amber glass vials.

  • Analyze a "time zero" sample immediately after preparation to establish the initial purity.

  • Place the vials in incubators at 40°C and 60°C.

  • At specified time points (e.g., 24, 48, 72 hours, and 1 week), remove a vial from each temperature and allow it to cool to room temperature.

  • Analyze the samples by HPLC or LC-MS to determine the remaining percentage of the parent compound and the formation of any degradation products.

Data Interpretation:

TemperatureTime Point% Parent Compound Remaining% Total Impurities
40°C0 hr100%0%
24 hr98.5%1.5%
72 hr95.2%4.8%
60°C0 hr100%0%
24 hr92.1%7.9%
72 hr85.6%14.4%

Table 1: Example data from an accelerated stability study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing compound stability.

Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.

  • Forced Degradation: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[9][16]

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Method Development: Use the stressed samples to develop an HPLC method (typically reverse-phase with a C18 column) that shows baseline separation between the parent peak and all degradation peaks.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to relevant guidelines.

V. Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound in DMSO, highlighting the potential for oxidation at the benzylic position.

G Parent 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid Intermediate Benzylic Sulfoxide Intermediate Parent->Intermediate DMSO (Oxidant) Product Pummerer Rearrangement Product or other oxidized species Intermediate->Product Rearrangement/ Further Oxidation

Sources

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this critical heterocyclic motif. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with thiazole synthesis and improve your reaction outcomes.

Introduction to Thiazole Synthesis

The thiazole ring is a fundamental structural unit in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The Hantzsch and Cook-Heilbron syntheses are two of the most classical and widely employed methods for constructing the thiazole core. This guide will focus primarily on these two methods, while also touching upon modern variations and alternative approaches.

Section 1: The Hantzsch Thiazole Synthesis: A Deep Dive

The Hantzsch synthesis, first reported in 1887, is a versatile and reliable method for the preparation of thiazoles, typically involving the condensation of an α-halocarbonyl compound with a thioamide derivative.[1][2]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

Hantzsch_Mechanism Thioamide Thioamide (R¹-C(=S)NH₂) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone (R²-C(=O)CH₂X) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration (-H₂O) Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile (R-CH(NH₂)CN) Intermediate1 Adduct Aminonitrile->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 5-Aminothiazole Product Intermediate2->Thiazole Tautomerization

Sources

Technical Support Center: Overcoming Low Solubility of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This document is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low aqueous solubility of this compound in biological assays. The inherent chemical structure of this thiazole derivative, while promising for various therapeutic applications, presents significant hurdles in achieving the necessary concentrations for accurate and reproducible in vitro and in vivo studies.[1][2]

This guide provides a comprehensive collection of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to effectively manage and mitigate solubility-related issues. Our approach is grounded in fundamental principles of physical chemistry and pharmacology, ensuring that the proposed solutions are both scientifically sound and practically applicable.

Understanding the Challenge: The Physicochemical Properties of this compound

The core of the solubility problem lies in the molecular structure of the compound. It possesses a largely hydrophobic bromophenyl group and a thiazole ring system, which contribute to its poor water solubility. The presence of the carboxylic acid group, however, offers a critical handle for solubility manipulation. The protonation state of this group is pH-dependent and significantly influences the overall solubility of the molecule.[3][4]

Frequently Asked Questions (FAQs)

General Solubility and Stock Solution Preparation

Q1: What is the best initial solvent to dissolve this compound for creating a high-concentration stock solution?

A1: For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent.[5][6][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6][8][9]

  • Rationale: The goal is to create a concentrated, stable stock that can be subsequently diluted into your aqueous assay buffer. DMSO minimizes the risk of precipitation at this initial stage.

  • Protocol:

    • Accurately weigh the desired amount of the compound.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any remaining particulate matter.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous biological assay buffer. What's happening and how can I fix it?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer. When the DMSO concentration is significantly reduced upon dilution, the aqueous environment can no longer maintain the compound in solution.

Here's a systematic approach to troubleshoot this issue:

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts, but high enough to maintain compound solubility.[10][11] It is crucial to determine the highest tolerable DMSO concentration for your specific cell line or enzyme system that does not cause toxicity or interfere with the assay readout.[6][10] A typical starting point is to keep the final DMSO concentration at or below 0.5% (v/v).

  • pH Adjustment of the Assay Buffer: The carboxylic acid moiety in your compound can be deprotonated to its more soluble carboxylate salt form at a higher pH.[3][4][12][13][14][15]

    • Actionable Step: Determine the pKa of the carboxylic acid group (if not known, a reasonable estimate for a thiazole-4-carboxylic acid is in the range of 3-4). To ensure the majority of the compound is in its ionized, more soluble form, the pH of your final assay buffer should be at least 1.5 to 2 units above the pKa. For example, if the pKa is 3.5, a buffer pH of 7.0 to 7.4 would be suitable.

  • Sequential Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This can sometimes prevent rapid precipitation.

Advanced Solubilization Techniques

Q3: Adjusting pH and DMSO concentration isn't enough to achieve my desired final concentration without precipitation. What other methods can I try?

A3: When basic formulation adjustments are insufficient, more advanced techniques can be employed. These methods aim to increase the apparent solubility of the compound in the aqueous medium.

  • Co-solvents: The addition of a small amount of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[16][17]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).

    • Important Consideration: Always test the tolerance of your biological system to the chosen co-solvent and its final concentration.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[18][19][20][21][22]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Screening Protocol: Prepare solutions of your compound in the presence of varying concentrations of the cyclodextrin to identify the optimal ratio for solubilization.

  • Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • Examples: Tween® 20, Tween® 80, or Pluronic® F-68.

    • Caution: Surfactants can interfere with certain biological assays, particularly those involving membrane proteins or lipid signaling. Thorough validation is essential.

Troubleshooting Guide: A Step-by-Step Workflow

This workflow provides a logical progression for addressing the low solubility of this compound.

Solubility_Troubleshooting A Start: Low Solubility Observed B Prepare 10-100 mM Stock in 100% DMSO A->B C Precipitation upon dilution in Assay Buffer? B->C D Yes C->D Yes E No C->E No G Determine Max Tolerable DMSO % in Assay (e.g., ≤ 0.5%) D->G F Proceed with Assay E->F H Adjust Assay Buffer pH (pH > pKa + 1.5) G->H I Solubility Improved? H->I J Yes I->J Yes K No I->K No J->F L Introduce Co-solvent (Ethanol, PEG-400) K->L M Solubility Improved? L->M N Yes M->N Yes O No M->O No N->F P Utilize Cyclodextrins (HP-β-CD, SBE-β-CD) O->P Q Solubility Improved? P->Q R Yes Q->R Yes S No Q->S No R->F T Consider Particle Size Reduction (Micronization) S->T U Final Option: Structural Modification of Compound T->U pH_Solubility cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) A R-COOH Protonated Form Low Water Solubility B R-COO⁻ + H⁺ Deprotonated (Ionized) Form High Water Solubility A->B Increase pH B->A Decrease pH

Caption: The effect of pH on the ionization state and solubility of a carboxylic acid.

Conclusion

Overcoming the low solubility of this compound is a critical step in unlocking its full potential in biological research and drug development. By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and reliable assay conditions. Remember that a multi-faceted approach, often combining pH adjustment with the judicious use of co-solvents or other excipients, is frequently the most effective strategy. Always validate your chosen solubilization method to ensure it does not interfere with the biological system under investigation.

References

  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Letters in Applied NanoBioScience. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer.
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Alchem Pharmtech. (n.d.). CAS NULL | 2-(4-BROMOMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ACS Publications. (2025, October 27). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein | The Journal of Physical Chemistry B.
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • PubMed. (n.d.). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from International Journal of Pharmaceutical and Phytopharmacological Research.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Reddit. (2016, October 6). role of DMSO in biochemical assays : r/Biochemistry.
  • ResearchGate. (n.d.). (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PMC - PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.

Sources

Technical Support Center: Troubleshooting Cytotoxicity Assays with Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with thiazole derivatives in cytotoxicity assays. This guide, structured in a question-and-answer format, is designed to help you navigate common challenges, from compound handling to data interpretation. As Senior Application Scientists, we've compiled field-proven insights and best practices to ensure the accuracy and reliability of your results.

Part 1: Compound-Specific Issues & Handling

This section addresses challenges related to the intrinsic properties of thiazole derivatives.

Question 1: My thiazole derivative is precipitating in the cell culture medium. How can I improve its solubility?

Answer: This is a common issue as many heterocyclic compounds, including thiazole derivatives, have poor aqueous solubility.[1][2] Precipitation can lead to inaccurate dosing and physical damage to cells, confounding your results. Here’s a systematic approach to improving solubility:

1. Optimize Your Stock Solution:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[3][4] For compounds that are difficult to dissolve, you can try alternative solvents like ethanol.[4] However, always be mindful of the final solvent concentration in your cell culture medium.

  • Dissolution Technique: To ensure your compound is fully dissolved in the stock solution, you can use techniques like gentle warming (to 37°C) or brief sonication.[5]

2. Manage the Final Solvent Concentration:

  • DMSO Toxicity: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, and ideally be below 0.1%, as higher concentrations can be cytotoxic to many cell lines.[4] Always include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration) to account for any solvent-induced effects.

  • Serial Dilutions: When preparing your working concentrations, perform serial dilutions of your stock solution in the cell culture medium.[6] Add the diluted compound to the wells containing cells and medium, rather than adding a small volume of high-concentration stock directly to the wells, which can cause localized precipitation.

3. Consider Formulation Strategies: For particularly challenging compounds, you might explore the use of solubility enhancers or carriers, although this adds complexity to your experimental design. Polymeric carriers have been shown to improve the water solubility and efficacy of some thiazole derivatives.[7]

Table 1: Common Solvents for Cytotoxicity Assays
SolventRecommended Max. Final ConcentrationProsCons
DMSO < 0.5% (ideally < 0.1%)Dissolves a wide range of hydrophobic compounds.Can be toxic to cells at higher concentrations.
Ethanol < 0.5%Good alternative for some DMSO-insoluble compounds.More volatile than DMSO; can also be cytotoxic.
PBS N/AIdeal for water-soluble compounds; non-toxic.Not suitable for most hydrophobic thiazole derivatives.
Question 2: My thiazole derivative is colored. Will this interfere with my colorimetric assay (e.g., MTT, XTT)?

Answer: Yes, colored compounds can significantly interfere with colorimetric and fluorometric assays, leading to inaccurate results.[8] It's crucial to determine if your compound absorbs light at or near the wavelength used for measurement in your assay.

How to Check for Interference: The most effective way to test for interference is to run a compound-only control . This involves adding your thiazole derivative (at all concentrations to be tested) to wells containing cell culture medium but no cells.[9] You then proceed with the assay as usual (e.g., add MTT reagent, solubilize formazan).

  • If you observe a significant signal in the compound-only wells, this indicates that your compound is either directly reducing the assay reagent or has an intrinsic absorbance at the measurement wavelength.[9][10]

What to do if there is interference:

  • Switch to a Non-Interfering Assay: The best solution is often to switch to an assay that is less susceptible to colorimetric interference. Good alternatives include:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cell membranes. This is a colorimetric assay, but the measurement wavelength is typically different from that of MTT/XTT assays.

    • ATP-based Assays (e.g., CellTiter-Glo®): These are luminescence-based assays that measure the amount of ATP in viable cells. Luminescence is less prone to interference from colored compounds than absorbance.

    • Cell Counting/Imaging-based Methods: Methods like trypan blue exclusion or high-content imaging provide a direct measure of cell viability and are not affected by the color of the compound.

  • Data Correction (Use with Caution): If switching assays is not feasible, you can try to correct your data by subtracting the absorbance values from your compound-only controls from the values obtained in your experimental wells. However, this approach is less reliable as it assumes the interaction between the compound and the assay reagent is the same in the presence and absence of cells.

Part 2: Assay-Specific Troubleshooting

This section provides guidance on common issues encountered with specific cytotoxicity assays.

Question 3: I'm using an MTT assay, and my results are highly variable. What are the common causes?

Answer: High variability in MTT assays can stem from several factors, from inconsistent cell seeding to improper handling of the formazan crystals. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Potential Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension before seeding and that the cells are evenly distributed across the plate. "Edge effects" can be a problem, where wells on the edge of the plate evaporate faster. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.[11]

  • Incomplete Solubilization of Formazan Crystals: The formazan crystals are insoluble in water and must be fully dissolved before reading the absorbance.[9]

    • Ensure you are using a suitable solubilization solution (e.g., acidified isopropanol, DMSO).

    • After adding the solubilizer, shake the plate gently for a sufficient amount of time to ensure all crystals are dissolved. Visually inspect the wells to confirm.

  • Interference from your Thiazole Derivative: As discussed in Question 2, your compound may be directly reducing the MTT reagent.[10] Always run a compound-only control.

  • Timing of the Assay: The optimal incubation time with the MTT reagent can vary between cell lines. If the incubation is too short, the signal may be weak. If it's too long, you may see non-specific reduction. It's recommended to optimize the incubation time for your specific cell line.[9]

Protocol: Standard MTT Assay with Controls
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat cells with a serial dilution of your thiazole derivative. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

    • Untreated Control: Cells in medium only.

    • Compound-Only Control: Wells with medium and your compound, but no cells.[9]

    • Medium Blank: Wells with medium only.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate for 5-15 minutes to dissolve the formazan crystals and read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Subtract the absorbance of the medium blank from all other readings. Check the compound-only control for interference. Calculate cell viability relative to the vehicle control.

Question 4: My thiazole derivative doesn't show any cytotoxicity, but I expect it to be active. What could be the reason?

Answer: Observing a lack of cytotoxicity when it's expected can be perplexing. Here's a troubleshooting workflow to diagnose the potential cause:

Graphviz Diagram: Troubleshooting Workflow for Unexpected Lack of Cytotoxicity

G A No Cytotoxicity Observed B Is the compound in solution? A->B C Check for precipitation in stock and working solutions. B->C No D Is the assay working correctly? B->D Yes L Potential issue identified. C->L E Review positive control data. Is it showing expected toxicity? D->E No F Is the treatment duration/concentration appropriate? D->F Yes E->L G Consider a time-course experiment (24, 48, 72h) and a wider concentration range. F->G No/Unsure H Does the compound have a cytostatic rather than cytotoxic effect? F->H Yes G->L I Metabolic assays (MTT, XTT) may not detect cytostatic effects. Consider a cell counting assay. H->I J Is the cell line resistant to the compound's mechanism of action? I->J K Research the compound's target. Does the cell line express the target? J->K K->L M No, precipitation observed. N Yes, solution is clear. O No, positive control failed. P Yes, positive control is fine. Q Unsure. R Unsure. S Unsure.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the practical challenges encountered when scaling this synthesis from the bench to larger-scale production. We provide in-depth, field-proven insights into the reaction mechanism, process optimization, and troubleshooting.

I. Synthetic Strategy Overview

The most robust and widely adopted method for constructing the thiazole core of the target molecule is the Hantzsch thiazole synthesis, followed by ester hydrolysis.[1][2] This two-step process offers high yields and utilizes readily available starting materials.

  • Step 1: Hantzsch Thiazole Synthesis. This step involves the cyclocondensation of 2-(4-bromophenyl)ethanethioamide with an α-halo ketoester, typically ethyl bromopyruvate. This reaction directly forms the ethyl ester precursor, ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis). The ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to precipitate the final carboxylic acid product.[3]

The overall workflow is summarized in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Hydrolysis & Isolation SM1 2-(4-Bromophenyl)ethanethioamide Reaction1 Cyclocondensation in Ethanol SM1->Reaction1 SM2 Ethyl Bromopyruvate SM2->Reaction1 Intermediate Ethyl 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylate Reaction1->Intermediate Reaction2 Saponification (NaOH, H₂O/EtOH) Intermediate->Reaction2 Workup Acidic Workup (HCl) & Precipitation Reaction2->Workup Purification Filtration, Washing, & Drying Workup->Purification FinalProduct 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid Purification->FinalProduct

Caption: High-level workflow for the two-step synthesis.

II. Detailed Experimental Protocol & Data

This section provides a baseline protocol for a laboratory-scale synthesis. Parameters should be optimized during scale-up studies.

Reagent & Stoichiometry Table
ReagentM.W. ( g/mol )AmountMolesMolar Eq.Role
Step 1: Hantzsch Cyclization
2-(4-Bromophenyl)ethanethioamide230.1323.0 g0.101.0Thioamide
Ethyl Bromopyruvate195.0220.5 g0.1051.05α-haloester
Ethanol (Absolute)46.07250 mL--Solvent
Step 2: Hydrolysis
Sodium Hydroxide (NaOH)40.008.0 g0.202.0Base
Water18.02100 mL--Solvent
Hydrochloric Acid (conc. 37%)36.46~17 mL~0.205~2.05Acid
Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylate

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-(4-bromophenyl)ethanethioamide (23.0 g, 0.10 mol) and absolute ethanol (250 mL).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Slowly add ethyl bromopyruvate (20.5 g, 0.105 mol) to the solution over 15-20 minutes. Note: The initial reaction can be mildly exothermic; maintain the temperature below 30°C during addition.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the thioamide spot has been consumed.

  • Once complete, cool the reaction mixture to room temperature. The crude ester may begin to crystallize. Cool further in an ice bath for 1 hour to maximize precipitation.

  • Isolate the crude product by vacuum filtration, wash the filter cake with cold ethanol (2 x 30 mL), and air dry. The crude ester is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Transfer the entire batch of crude ethyl ester from Step 1 to a 1 L flask.

  • Prepare a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL) and add it to the flask containing the ester. Add an additional 100 mL of ethanol to ensure solubility.

  • Heat the mixture to 60-70°C with stirring for 2-3 hours. The hydrolysis progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • After completion, cool the solution to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 200 mL of water. If any unreacted ester remains, perform an extraction with ethyl acetate (50 mL) and discard the organic layer.

  • Cool the aqueous solution in an ice bath with vigorous stirring. Slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3.

  • A thick white precipitate of the final product will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight. Expected yield: 25-28 g (80-90% over two steps).

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this synthesis.

Troubleshooting Common Problems

Q1: The yield of the Hantzsch cyclization (Step 1) is low. What are the likely causes?

  • Possible Cause 1: Impure Reactants. The Hantzsch synthesis is sensitive to the purity of the starting materials.[4] Ethyl bromopyruvate can degrade over time, and the thioamide may contain unreacted starting materials from its own synthesis.

    • Recommendation: Verify the purity of your reactants by NMR or GC-MS before starting. Use freshly prepared or recently purchased ethyl bromopyruvate. Recrystallize the thioamide if its purity is questionable.

  • Possible Cause 2: Inefficient Temperature Control. The reaction between the thioamide and α-haloester is an S_N2 reaction that can be exothermic.[2][5] On a larger scale, poor heat dissipation can lead to localized hot spots, promoting side reactions and decomposition.

    • Recommendation: For scales larger than 10g, use a jacketed reactor with controlled cooling. Add the ethyl bromopyruvate slowly and monitor the internal temperature, ensuring it does not rise uncontrollably.

  • Possible Cause 3: Side Reaction Forming Isomers. Under strongly acidic conditions, the reaction can sometimes yield a 3-substituted 2-imino-2,3-dihydrothiazole isomer, which can complicate purification and reduce the yield of the desired product.[6]

    • Recommendation: The reaction is typically run under neutral conditions in ethanol, which favors the desired 2-substituted thiazole. Avoid adding any acid catalysts unless a specific protocol requires it.

Q2: During the hydrolysis workup (Step 2), the product precipitates as an oil or sticky solid instead of a filterable powder. Why does this happen?

  • Possible Cause 1: Precipitation at High Temperature. If the acidic workup is performed on a warm solution, the product may precipitate above its melting point or as a supersaturated oil.

    • Recommendation: Ensure the reaction mixture is thoroughly chilled in an ice bath (0-5°C) before and during the dropwise addition of hydrochloric acid. Vigorous stirring is critical to dissipate the heat of neutralization and promote the formation of fine, crystalline particles.

  • Possible Cause 2: Trapped Organic Solvents. Residual ethanol or ethyl acetate (from an extraction) can act as a co-solvent, preventing clean crystallization.

    • Recommendation: Before acidification, ensure all organic solvents are thoroughly removed via rotary evaporation. If the problem persists, adding a small amount of a poor solvent like hexane to the oiled-out product and triturating can sometimes induce crystallization.

Q3: The final product has a brownish or yellowish tint and fails purity analysis. What are the sources of contamination?

  • Possible Cause 1: Thioamide Impurities. Thioamides, especially those synthesized using reagents like Lawesson's reagent, can contain colored, sulfur-containing impurities that carry through the synthesis.

    • Recommendation: Purify the starting thioamide by recrystallization before use. If the final product is still colored, a charcoal treatment of the aqueous sodium salt solution (after hydrolysis but before acidification) can be effective. Filter the solution through celite to remove the charcoal before proceeding to the precipitation step.

  • Possible Cause 2: Degradation During Drying. The final carboxylic acid product may be sensitive to prolonged heating at high temperatures.

    • Recommendation: Dry the product under vacuum at a moderate temperature (50-60°C). Avoid excessive drying times. Confirm thermal stability using a technique like TGA (Thermogravimetric Analysis) if scaling to manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate (an S_N2 reaction), displacing the bromide ion.[2][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Why is ester hydrolysis (saponification) preferred over direct synthesis of the carboxylic acid?

While routes directly targeting the thiazole-4-carboxylic acid exist, they often suffer from lower yields and more difficult purifications. The two-step route via the ethyl ester offers several advantages for scalability:

  • Higher Purity Intermediate: The ethyl ester intermediate is often a stable, crystalline solid that can be easily isolated and purified by simple filtration, removing impurities before the final step.

  • Improved Solubility: The ester has better solubility in common organic solvents like ethanol, leading to more homogeneous and predictable reaction conditions during the cyclization step.

  • Robust Final Step: Saponification is a high-yielding and reliable reaction. The final product is isolated by precipitation from an aqueous solution, which is a highly effective purification method for removing non-acidic, organic-soluble impurities.[8]

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

  • Temperature: Crucial for controlling the initial exotherm in Step 1 and ensuring complete hydrolysis without degradation in Step 2.

  • Rate of Reagent Addition: Slow addition of ethyl bromopyruvate in Step 1 and HCl in Step 2 is vital for thermal and process safety.

  • pH during Workup: The final pH for precipitation directly impacts yield and purity. Over-acidification can increase the solubility of the product, while insufficient acidification will result in incomplete precipitation. A target pH of 2-3 is optimal.

  • Stirring Rate: Adequate agitation is necessary to ensure homogeneity, efficient heat transfer, and uniform particle size during precipitation.

Q4: What analytical methods are recommended for in-process control and final product release?

  • In-Process: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction completion.

  • Final Product:

    • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.

    • Purity: HPLC for quantitative purity analysis and detection of impurities.

    • Physical Properties: Melting Point (MP) for a preliminary check of purity.

    • Residual Solvents: Gas Chromatography (GC) to ensure residual solvents (like ethanol) are below acceptable limits.

IV. References

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.

  • Organic Chemistry Portal. Thiazole synthesis.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[Link]

  • International Journal of Pharmaceutical Sciences. (2025). A Comprehensive Review on Green Synthesis of Thiazole Derivatives.[Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.[Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis.[Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.[Link]

  • YouTube. (2019). synthesis of thiazoles.[Link]

  • Chemguide. Hydrolysing Esters.[Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you confidently interpret your NMR data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions regarding the NMR spectroscopy of substituted thiazoles.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the thiazole ring protons and carbons?

A1: The chemical shifts of the thiazole ring protons and carbons are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the nature of any substituents. In an unsubstituted thiazole, the protons typically appear in the aromatic region of the ¹H NMR spectrum. The C2-H proton is the most deshielded due to its position between two heteroatoms.

Here is a table summarizing the approximate chemical shift ranges for unsubstituted thiazole:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H8.8 - 9.0150 - 155
C4-H7.9 - 8.1140 - 145
C5-H7.3 - 7.5115 - 120

Note: These are approximate ranges and can vary significantly with different solvents and substituents.

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the thiazole ring protons?

A2: The electronic nature of substituents has a predictable effect on the chemical shifts of the thiazole ring protons.

  • Electron-Donating Groups (EDGs) such as -NH₂, -OR, and alkyl groups increase the electron density on the thiazole ring. This increased shielding causes the ring protons to resonate at a higher field (lower ppm values).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -COR decrease the electron density on the ring. This deshielding effect causes the ring protons to resonate at a lower field (higher ppm values).[1]

The position of the substituent also matters. For instance, a substituent at C2 will have the most significant impact on the C4-H and C5-H protons.

Q3: What are the expected proton-proton coupling constants (J-couplings) in a thiazole ring?

A3: In a substituted thiazole where adjacent ring protons exist, you can observe spin-spin coupling. The magnitude of the coupling constant (J) provides valuable structural information.

Coupling Typical J-value (Hz) Notes
³J(H4-H5)1.5 - 3.5 HzThis is the most commonly observed coupling in the thiazole ring.
⁴J(H2-H5)0.5 - 1.0 HzLong-range coupling, not always resolved.
⁴J(H2-H4)~0 HzGenerally not observed.

The ability to resolve these couplings can be crucial for confirming the substitution pattern.[2]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of NMR spectra of substituted thiazoles.

Problem 1: My ¹H NMR spectrum shows broad signals for the thiazole ring protons, and the coupling is not well-resolved.

Possible Causes and Solutions:

  • Presence of Quadrupolar Nuclei: The nitrogen atom in the thiazole ring has a non-zero quadrupole moment, which can lead to broadening of adjacent proton signals. This effect is often more pronounced at lower magnetic field strengths.

    • Solution: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can help to sharpen the signals and improve the resolution of coupling patterns.[3]

  • Chemical Exchange: If your molecule has labile protons (e.g., -NH or -OH groups) that can exchange with residual water in the NMR solvent, this can lead to signal broadening.

    • Solution: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity.[4]

  • Compound Aggregation: At higher concentrations, molecules can aggregate, leading to broader lines.

    • Solution: Try acquiring the spectrum at a lower concentration to see if the resolution improves.

Problem 2: I am unsure about the substitution pattern on my thiazole ring. The 1D ¹H NMR is ambiguous.

Solution: Utilize 2D NMR techniques.

When 1D NMR is insufficient, 2D NMR experiments are invaluable for unambiguously determining the substitution pattern.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that they are spin-coupled. This is excellent for identifying adjacent protons, such as H4 and H5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By observing the long-range correlations from your substituent protons to the thiazole ring carbons, you can definitively establish the point of attachment.[5] For example, if a methyl group is at C2, you would expect to see an HMBC correlation from the methyl protons to C2 of the thiazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. This can be particularly useful for determining the relative orientation of substituents.

Experimental Workflow for Structure Elucidation:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR Acquire 1D ¹H NMR COSY Acquire COSY 1H_NMR->COSY Ambiguous Coupling HMBC Acquire HMBC 1H_NMR->HMBC Assign Protons to Carbons 13C_NMR Acquire 1D ¹³C NMR NOESY Acquire NOESY HMBC->NOESY Confirm Spatial Proximity Structure Structure HMBC->Structure NOESY->Structure

Caption: Workflow for elucidating thiazole substitution patterns.

Problem 3: The chemical shifts in my spectrum don't match the literature values for a similar compound.

Possible Causes and Solutions:

  • Solvent Effects: NMR chemical shifts can be highly dependent on the solvent used. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chlorinated solvents like CDCl₃ due to anisotropic effects.[4]

    • Solution: Always compare your data to literature values obtained in the same solvent. If the literature does not specify the solvent, consider acquiring your spectrum in a few different common NMR solvents to see how the shifts change.

  • Concentration Effects: As mentioned earlier, the concentration of your sample can affect chemical shifts, especially if there is a possibility of intermolecular interactions like hydrogen bonding.

    • Solution: Ensure your sample concentration is similar to that reported in the literature, or perform a concentration-dependence study.

  • pH Effects: If your molecule has acidic or basic functional groups, the pH of the sample can significantly alter the chemical shifts.

    • Solution: If applicable, try to control the pH of your NMR sample, for example, by using a buffered solvent system.

Problem 4: I have synthesized a 2,4-disubstituted thiazole, but I am not sure which isomer it is.

Aids for Isomer Differentiation:

Distinguishing between, for example, a 2-R, 4-R' and a 2-R', 4-R disubstituted thiazole can be challenging. Here's how to approach it:

  • Predictive NMR Software: Computational tools can predict the ¹H and ¹³C NMR spectra for different isomers. While not always perfectly accurate, they can provide a good indication of which isomer is more likely to match your experimental data.[6]

  • Long-Range HMBC Correlations: Carefully analyze the HMBC spectrum. For a substituent at C2, you might observe a weak ⁴J coupling to H5. For a substituent at C4, you would expect a strong ³J coupling to H5.

  • NOESY Correlations: An NOE between a substituent and a specific ring proton can provide definitive proof of its position. For instance, an NOE between the protons of a substituent and H5 would suggest the substituent is at C4.

Logical Diagram for Isomer Identification:

G Start Isomer Ambiguity HMBC Analyze HMBC: Look for long-range correlations to H5 Start->HMBC NOESY Analyze NOESY: Look for spatial correlations to H5 Start->NOESY Computational Predict Spectra for Both Isomers Start->Computational Result1 Substituent at C2? HMBC->Result1 Weak/No Corr. Result2 Substituent at C4? HMBC->Result2 Strong Corr. NOESY->Result2 NOE to H5 Computational->Result1 Match for 2-subst. Computational->Result2 Match for 4-subst.

Caption: Decision tree for differentiating 2,4-disubstituted thiazole isomers.

References

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). National Institutes of Health.
  • ¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram. (n.d.). ResearchGate.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL Ltd.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). National Institutes of Health.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved January 26, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
  • Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI.
  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Coupling constants for 1H and 13C NMR. (n.d.).

Sources

Technical Support Center: Resolving Diastereomers in Thiazolidine-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of thiazolidine-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of diastereomer formation in this versatile synthetic scaffold. Here, we move beyond simple protocols to explain the underlying principles, offering field-tested insights to help you troubleshoot and optimize your experimental outcomes.

The Inevitable Challenge: Understanding Diastereomer Formation

The synthesis of 2-substituted (4R)-thiazolidine-4-carboxylic acids, typically achieved through the condensation of L-cysteine with an aldehyde, introduces a new stereocenter at the C-2 position.[1] Since the stereocenter at C-4 (derived from L-cysteine) is fixed as (R), the reaction generates a mixture of two diastereomers: (2R,4R) and (2S,4R). These are often referred to by their cis and trans relationship between the substituents at C-2 and C-4.

The formation of these isomers is a fundamental consequence of the reaction mechanism. The initial attack of the cysteine thiol group on the aldehyde carbonyl is followed by cyclization of the nitrogen atom, forming the thiazolidine ring. The approach of the nitrogen to the iminium intermediate can occur from two different faces, leading to the two possible configurations at C-2.

Diagram: Mechanism of Diastereomer Formation

G cluster_intermediate Intermediate Formation cluster_cyclization Diastereoselective Cyclization Cysteine L-Cysteine (R-configuration at C4) Thiohemiaminal Thiohemiaminal Cysteine->Thiohemiaminal + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Thiohemiaminal SchiffBase Schiff Base / Iminium Ion (Planar at C2) Thiohemiaminal->SchiffBase - H₂O Attack_A Attack from Face A SchiffBase->Attack_A Attack_B Attack from Face B SchiffBase->Attack_B Cis cis-Isomer (2S,4R) Attack_A->Cis  Forms one diastereomer Trans trans-Isomer (2R,4R) Attack_B->Trans  Forms the other diastereomer

Caption: Mechanism of Diastereomer Formation in Thiazolidine Synthesis.

Frequently Asked Questions (FAQs)

Q1: What factors influence the ratio of cis to trans diastereomers in my synthesis?

The diastereomeric ratio is primarily governed by thermodynamics and kinetics. Key factors include:

  • Solvent: The polarity and protic nature of the solvent can influence the transition state of the cyclization, altering the diastereomeric ratio. Some studies have noted that the observed isomer ratio can even change depending on the NMR solvent used for analysis, suggesting a solvent-dependent equilibrium.[2]

  • Temperature: Higher temperatures can favor the thermodynamically more stable isomer, while lower temperatures may favor the kinetically controlled product.

  • pH: The pH of the reaction medium can affect the rate of cyclization and the potential for epimerization at the C-2 position.

  • Aldehyde Structure: The steric bulk of the aldehyde's R-group can significantly influence the facial selectivity of the cyclization step, thereby favoring one diastereomer over the other.

Q2: How can I determine the cis/trans ratio and assign the stereochemistry of my products?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR Chemical Shifts: Protons on the thiazolidine ring will have distinct chemical shifts and coupling constants for each diastereomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is the definitive method for assigning stereochemistry. For the cis isomer, an NOE enhancement will be observed between the protons at C-2 and C-4, as they are on the same face of the ring. This correlation will be absent in the trans isomer.[3]

  • Coupling Constants (J-values): The magnitude of the coupling constant between the C-2 and C-4 protons (if applicable) can sometimes provide clues, though this is less definitive than NOE.[4]

Q3: Is it possible for one diastereomer to convert into the other?

Yes. The C-2 position is susceptible to epimerization. This can occur via a ring-opening mechanism to reform the Schiff base/iminium ion intermediate, followed by ring-closing.[3] This is a critical consideration during purification and storage, as conditions such as heat or acid/base exposure can alter the diastereomeric purity of your isolated material. One study found that a single isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid slowly epimerized in the NMR solvent to form a mixture.[3]

Troubleshooting Guide: Common Issues in Diastereomer Resolution

Problem 1: My diastereomers co-crystallize, and fractional crystallization is ineffective.

  • Potential Cause: The diastereomers have very similar crystal packing energies and solubilities in the chosen solvent system.

  • Solution Workflow:

    • Systematic Solvent Screening: Do not limit yourself to one or two solvents. Test a wide range of solvents with varying polarities (e.g., ethanol/water, acetone, ethyl acetate, isopropanol). The goal is to find a system where one diastereomer is significantly less soluble than the other at a given temperature.

    • Derivatization: The physical properties of the diastereomers can be altered by derivatization. Converting the carboxylic acid to a methyl or ethyl ester, or protecting the amine with an acetyl group, creates a new set of compounds that may have vastly different crystallization properties.[2] The protecting group can be removed after separation.

    • Diastereomeric Salt Formation: React the carboxylic acid with an optically pure chiral amine (e.g., (R)- or (S)-α-methylbenzylamine). This creates a pair of diastereomeric salts with three stereocenters. These salts often have much larger differences in solubility, facilitating separation by crystallization. The chiral auxiliary is then removed by an acid wash to recover your purified diastereomer.[5]

Problem 2: The diastereomers co-elute or have very poor separation during column chromatography.

  • Potential Cause: The polarity difference between the two diastereomers is insufficient for effective separation with the chosen mobile phase and stationary phase.

  • Solution Workflow:

    • Optimize the Mobile Phase: Systematically vary the solvent polarity. For normal phase (silica gel) chromatography, try gradients of ethyl acetate in hexanes, or add a small percentage of a more polar solvent like methanol or a modifier like acetic acid to improve peak shape. For reverse-phase HPLC, optimize the gradient of acetonitrile or methanol in water.[6]

    • Change the Stationary Phase: If silica gel is not effective, consider alumina or a bonded-phase silica (like diol or cyano). For HPLC, different C18 columns can have different selectivities.

    • Increase Column Length and Decrease Particle Size: For difficult separations, using a longer column or a stationary phase with smaller particles (in HPLC) will increase the number of theoretical plates and improve resolution.

    • Derivatization: As with crystallization, derivatizing the molecule can alter its polarity and interaction with the stationary phase, often dramatically improving separation. The N-acetyl derivative is an excellent candidate to try.[2]

Diagram: Troubleshooting Workflow for Diastereomer Separation

G cluster_methods Primary Resolution Methods cluster_troubleshooting Troubleshooting Strategies Start Diastereomeric Mixture Crystallization Fractional Crystallization Start->Crystallization Chromatography Column Chromatography / HPLC Start->Chromatography Success Pure Diastereomers Crystallization->Success Failure Poor Separation Crystallization->Failure Chromatography->Success Chromatography->Failure StationaryPhase Change Stationary Phase Solvent Optimize Solvent System Failure->Solvent Failure->StationaryPhase Derivatize Chemical Derivatization (e.g., N-Acetylation) Failure->Derivatize Salt Form Diastereomeric Salts Failure->Salt For Acids Solvent->Chromatography Re-run StationaryPhase->Chromatography Re-run Derivatize->Crystallization Retry Derivatize->Chromatography Retry Salt->Crystallization Retry

Caption: Troubleshooting workflow for resolving diastereomers.

Comparison of Resolution Techniques

TechniquePrincipleTypical Solvents/Mobile PhasesEfficiency & ScalabilityKey Advantages & Disadvantages
Fractional Crystallization Difference in solubility between diastereomers.Ethanol, Methanol, Water, Acetone, Ethyl Acetate, often as co-solvent mixtures.Can be highly efficient for large scales (grams to kgs) if a suitable solvent is found.Pro: Cost-effective, scalable. Con: Success is highly compound-dependent; can be time-consuming to optimize; risk of co-crystallization.
Column Chromatography Differential partitioning between a stationary and mobile phase based on polarity.Hexanes/Ethyl Acetate, Dichloromethane/Methanol.Excellent for lab scale (mgs to grams). Scalability can be an issue.Pro: Generally applicable, high resolution possible. Con: Can be solvent and time-intensive; potential for product loss on the column.
HPLC (Preparative) High-efficiency column chromatography using smaller stationary phase particles.Acetonitrile/Water, Methanol/Water (Reversed-Phase); Hexane/Isopropanol (Normal-Phase).[7][8]Excellent resolution for small to medium scales (mgs to a few grams).Pro: Very high resolution for difficult separations. Con: Expensive equipment and solvents; lower throughput.
Diastereomeric Salt Formation Convert acidic diastereomers into salts with a chiral base, enhancing differences in physical properties.Alcohols (Ethanol, Isopropanol), Acetonitrile.Highly effective and scalable, often used in industrial processes.[5]Pro: Can resolve compounds that are otherwise inseparable. Con: Requires an additional reaction step and subsequent removal of the chiral auxiliary.

Detailed Experimental Protocol: Resolution by Column Chromatography

This protocol provides a general workflow for separating cis and trans diastereomers of a 2-aryl-thiazolidine-4-carboxylic acid derivative on a laboratory scale.

Objective: To separate a ~500 mg mixture of diastereomers using silica gel chromatography.

Materials:

  • Diastereomeric mixture of the thiazolidine derivative (~500 mg)

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column (e.g., 2-3 cm diameter)

  • Collection tubes, rotary evaporator

Methodology:

  • Develop a TLC Method (Crucial First Step):

    • Dissolve a tiny amount of your crude mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find one that gives good separation between the two diastereomer spots. Start with 30% Ethyl Acetate/Hexanes and gradually increase the polarity. A good starting point for these polar compounds might be 70-80% Ethyl Acetate/Hexanes or even 5-10% Methanol/Dichloromethane.

    • The ideal system will have Rf values for your spots between 0.2 and 0.5, with the largest possible ΔRf.

  • Prepare the Column:

    • Pack the chromatography column with silica gel as a slurry in the chosen mobile phase (use the least polar component, e.g., hexanes). A typical ratio is ~50-100 g of silica per 1 g of crude product.

    • Ensure the silica bed is compact and level. Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it.

  • Load the Sample:

    • Dissolve your 500 mg of crude mixture in the minimum amount of a strong solvent (like ethyl acetate or dichloromethane).

    • Add a small amount of silica gel (~1-2 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the silica-adsorbed sample to the top of the column bed.

  • Elute the Column:

    • Begin eluting the column with your optimized mobile phase from the TLC analysis.

    • Collect fractions in separate test tubes. The volume of each fraction should be about 1/4 to 1/2 of the column's dead volume.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compounds.

    • Combine the fractions that contain only the pure, single-spot higher-Rf diastereomer.

    • Combine the fractions that contain only the pure, single-spot lower-Rf diastereomer.

    • Fractions containing a mixture of both can be combined and re-chromatographed if necessary.

  • Isolate the Products:

    • Concentrate the combined, pure fractions for each diastereomer using a rotary evaporator to yield the separated products.

    • Confirm the purity and identity of each isolated diastereomer by NMR.

References

  • Khan, K. M., et al. (2006). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 19(3), 183-189. [Link]

  • Mahdy, A. R. E., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, (vi), 105-121. [Link]

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde on Cysteine. Journal of the American Chemical Society, 59(1), 200–206. [Link]

  • Wielgus, E., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295. [Link]

  • Zia-ur-Rehman, M., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]

  • Khan, K. M., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 9(1-3), 15-21. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(2), 3631-3642. [Link]

  • Włodek, L., et al. (1996). Selective effect of 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids on nonprotein sulfhydryl groups in tumor bearing mice. General Pharmacology: The Vascular System, 27(7), 1157-1161. [Link]

  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]

  • Gergely, A. (Ed.). (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC press. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • Wang, Y., et al. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 53(8), 1334-1338. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Jugé, S., & Genet, J. P. (2015). Resolution of Racemic and Diastereomeric Mixtures. In Phosphorus(III) Ligands in Homogeneous Catalysis (pp. 33-81). Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2020). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Molecular Nutrition & Food Research, 64(1), 1900718. [Link]

  • Nagao, Y., et al. (1985). Use of Chiral 1,3-Oxazolidine-2-thiones in the Diastereoselective Synthesis of Aldols. Journal of the Chemical Society, Chemical Communications, (21), 1418-1419. [Link]

  • Ulmer, C. Z., et al. (2016). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 27(12), 2030-2038. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Rovis, T. (2011). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Angewandte Chemie International Edition, 50(41), 9570-9572. [Link]

  • Wang, Y., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(1), 586-595. [Link]

  • Dalal Institute. (n.d.). Methods of Resolution. [Link]

  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. [Link]

  • Chemistry LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution. [Link]

  • Green, N., & Beroza, M. (1960). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. The Journal of Organic Chemistry, 25(8), 1432-1434. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

Sources

Technical Support Center: Optimizing ADME Properties of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with practical, in-depth solutions for the common challenges encountered when optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of thiazole-containing drug candidates. The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] However, its unique physicochemical properties can present specific hurdles in developing compounds with favorable pharmacokinetics. This guide offers troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Section 1: Troubleshooting Guides

This section addresses specific experimental issues. Each answer provides a diagnostic workflow, explains the underlying scientific principles, and proposes actionable strategies for compound optimization.

Q1: My lead thiazole compound shows excellent potency but has very low aqueous solubility (<1 µM). How can I diagnose the issue and improve its solubility?

A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds, often stemming from high lipophilicity (LogP) and strong crystal lattice energy.[3] This issue can compromise oral absorption and lead to inaccurate results in in vitro assays.

Plausible Causes & Diagnosis:

  • High Lipophilicity: The compound may have too many nonpolar groups. Calculate the LogP (cLogP) in silico. A cLogP > 4 is often a red flag.

  • High Crystal Lattice Energy: The molecule may be flat and planar, promoting strong packing in a solid state. This can be assessed using techniques like Differential Scanning Calorimetry (DSC) to measure the melting point; a high melting point often correlates with poor solubility.

Experimental Workflow for Diagnosis & Improvement:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy cluster_2 Phase 3: Synthesis & Re-evaluation A Poor Aqueous Solubility Observed B Perform Kinetic Solubility Assay (e.g., Nephelometry) A->B C Calculate LogP (cLogP) Measure Melting Point (DSC) B->C D Result: Low Solubility Confirmed High cLogP (>4) or High MPt? C->D E Strategy 1: Reduce Lipophilicity D->E High cLogP F Strategy 2: Disrupt Crystal Packing D->F High MPt G Strategy 3: Introduce Ionizable Group D->G pH-dependent solubility needed H Synthesize Analogs E->H F->H G->H I Re-run Solubility Assay H->I J Assess Impact on Potency I->J K Successful Candidate J->K

Caption: Workflow for troubleshooting poor compound solubility.

Proposed Solutions & Scientific Rationale:

StrategyChemical Modification ExampleRationale
1. Reduce Lipophilicity Add polar functional groups (e.g., -OH, -CONH₂, small ethers) to peripheral positions.Increases polarity and introduces hydrogen bonding capacity, which enhances interaction with water molecules, thereby improving solvation.
2. Disrupt Planarity Introduce a bulky or sp³-hybridized group (e.g., a methyl or cyclopropyl group).[4]This modification disrupts the planarity of the molecule, preventing efficient crystal packing and lowering the energy barrier required for solvation.
3. Introduce an Ionizable Center Add a basic nitrogen (e.g., pyridine, piperidine) or an acidic group (e.g., carboxylic acid, tetrazole).An ionizable group allows for salt formation and dramatically increases solubility in aqueous media at relevant physiological pH ranges. Tetrazoles are often used as bioisosteres for carboxylic acids with improved metabolic stability and cell permeability.[5]
Q2: My thiazole compound is rapidly cleared in a human liver microsomal stability assay (T½ < 10 min). What are the likely metabolic hotspots and how can I improve its stability?

A2: The thiazole ring and its substituents are susceptible to Phase I metabolism by Cytochrome P450 (CYP) enzymes.[6] Rapid clearance suggests one or more metabolically labile sites.

Plausible Causes & Diagnosis:

  • Oxidation of the Thiazole Ring: The sulfur atom can be oxidized to a sulfoxide or sulfone. The C4-C5 double bond can undergo epoxidation, which may lead to ring-opening.[7][8][9]

  • Oxidation of Substituents: Unsubstituted aromatic rings attached to the thiazole core are prime targets for hydroxylation. Alkyl groups can undergo hydroxylation at the benzylic or terminal positions.

Diagnostic Experiments:

  • Metabolite Identification Studies: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of metabolites formed after incubation with liver microsomes. This will pinpoint the exact site of metabolic modification.

  • CYP Inhibition/Reaction Phenotyping: Use specific CYP inhibitors to determine which CYP isozyme (e.g., CYP3A4, 2D6, 2C9) is primarily responsible for the metabolism.

Metabolic Pathway of the Thiazole Ring:

G Thiazole Thiazole Core S_Oxide S-Oxide Thiazole->S_Oxide CYP-mediated S-Oxidation Epoxide C4-C5 Epoxide (Reactive) Thiazole->Epoxide CYP-mediated Epoxidation RingOpened Ring-Opened Aldehyde Epoxide->RingOpened Rearrangement

Caption: Common CYP-mediated metabolic pathways of the thiazole core.

Proposed Solutions & Scientific Rationale:

StrategyChemical Modification ExampleRationale
1. Block Metabolic Hotspots Introduce a fluorine or methyl group at the site of oxidation (e.g., para-position of a phenyl ring).The C-F bond is very strong and resistant to CYP-mediated cleavage. A methyl group can sterically hinder the CYP active site from accessing the hotspot.
2. Reduce Electron Density Replace an electron-rich phenyl ring with a less-activated pyridine or pyrimidine ring.Aromatic rings with lower electron density are less susceptible to oxidative metabolism by CYPs. This modification can significantly increase metabolic stability.[10]
3. Bioisosteric Replacement Replace the entire thiazole ring with a more stable isostere like a pyrazole or 1,2,3-triazole if the core itself is the liability.Bioisosteres can retain key binding interactions while presenting a completely different metabolic profile.[11] This is a more advanced strategy if simpler modifications fail.
Q3: My compound shows poor permeability and a high efflux ratio (>2) in a Caco-2 assay. What does this indicate and what can I do?

A3: A high efflux ratio in Caco-2 cells is a strong indicator that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp/ABCB1).[12] This means even if the compound can passively diffuse into cells, it is actively pumped back out, which will severely limit oral absorption and bioavailability.

Diagnostic Experiments:

  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or zosuquidar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • ATPase Assay: P-gp substrates often stimulate the ATPase activity of the transporter.[12] An in vitro assay using P-gp-expressing membranes can provide further evidence.[13]

Proposed Solutions & Scientific Rationale:

StrategyChemical Modification ExampleRationale
1. Reduce Hydrogen Bond Donors (HBD) Mask an -NH or -OH group by converting it to an N-methyl or O-methyl group, respectively.Reducing the number of HBDs is a well-established strategy to decrease P-gp substrate activity. Aim for an HBD count ≤ 5, as per Lipinski's Rule of Five.[14]
2. Increase Polarity / Introduce Charge Add a carboxylic acid or a basic amine.Highly polar or charged molecules are often poor substrates for P-gp. This strategy can sometimes be counterintuitive as it may reduce passive permeability, so a careful balance must be struck.
3. Modulate Molecular Shape Introduce conformational constraints, for example, by incorporating a ring system or a rigid linker.P-gp has a large, flexible binding pocket. By making the compound more rigid, you can disrupt the optimal interactions required for recognition and transport by P-gp.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for the thiazole ring? The thiazole ring can undergo several metabolic transformations, primarily mediated by CYP enzymes. The most common pathways include:

  • S-oxidation: Oxidation of the sulfur atom to form a sulfoxide and subsequently a sulfone.

  • C-oxidation: Hydroxylation at the C2, C4, or C5 positions of the ring, if unsubstituted.

  • Epoxidation and Ring Scission: Formation of a reactive epoxide across the C4-C5 bond, which can undergo rearrangement and hydrolysis, leading to the opening of the thiazole ring to form reactive aldehydes.[7][9] This is a significant pathway that can lead to the formation of reactive metabolites.[6][8]

Q2: What are some common bioisosteric replacements for a thiazole ring to modulate ADME properties? Bioisosteric replacement is a key strategy to improve ADME properties while maintaining biological activity.[11] Common replacements for a thiazole include:

BioisosterePotential ADME AdvantageReference
Oxazole Can be more metabolically stable; modulates electronics.
Isothiazole Alters dipole moment and hydrogen bonding potential.
Pyrazole Often more resistant to oxidative cleavage; can alter pKa.[10]
1,2,3-Triazole Generally very stable metabolically; can improve solubility.[11]
Thiophene Can be susceptible to its own unique oxidative metabolism.

Q3: How do substituents on the thiazole ring generally affect its ADME profile? Substituents have a profound impact. For instance, adding a methyl group can sterically shield an adjacent site from metabolism or disrupt crystal packing to improve solubility.[4][15] Electron-withdrawing groups can decrease the electron density of the ring, making it less prone to oxidation. Conversely, electron-donating groups can increase metabolic lability. The position of the substituent is also critical for interaction with metabolic enzymes and transporters.

Q4: What is the first-pass effect and how is it relevant for orally administered thiazole compounds? The first-pass effect, or presystemic metabolism, is the metabolic breakdown of a drug in the liver and gut wall after oral administration and before it reaches systemic circulation. If a thiazole compound is a substrate for high-extraction enzymes in the liver (like CYP3A4), a significant portion of the dose can be metabolized before it has a chance to exert its therapeutic effect. This results in low oral bioavailability. In vitro ADME assays like the liver microsomal stability assay are crucial for predicting the risk of high first-pass metabolism.[16][17]

Section 3: Key Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism.

Objective: To determine the intrinsic clearance rate (Cl_int) and half-life (T½) of a compound in the presence of liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of the thiazole test compound (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM). For a negative control (-NADPH), add buffer instead.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as T½ = 0.693 / k.

Protocol 2: Glutathione (GSH) Trapping Assay

This assay is used to detect the formation of electrophilic reactive metabolites.

Objective: To trap and identify reactive metabolites by their covalent adduction to glutathione (GSH).

Methodology:

  • Reaction Setup: Set up a microsomal incubation as described above, but supplement the reaction mixture with a high concentration of GSH (e.g., 5 mM).

  • Incubation: Incubate the mixture at 37°C for a fixed period (e.g., 60 minutes).

  • Analysis: After stopping the reaction, analyze the sample using LC-MS/MS. Search for the mass of the expected GSH adduct (Mass of Parent Compound + Mass of GSH - Mass of H₂O).

  • Interpretation: The detection of a GSH adduct is strong evidence that an electrophilic reactive metabolite (e.g., an epoxide or quinone-imine) was formed.[18]

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • In vitro disposition profiling of heterocyclic compounds. PubMed. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • In vitro ADME and In vivo Pharmacokinetics. ResearchGate. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PubMed Central. [Link]

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

  • Optimization of 1,3-thiazolidin-4-one based compounds: Design, synthesis, biological evaluation, molecular modeling and ADME studies. ResearchGate. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. PubMed. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]

  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. ResearchGate. [Link]

  • Thiamine. Wikipedia. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Design strategy of the prepared thiazole-based compounds 3a-5b. ResearchGate. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. JuSER. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. [Link]

Sources

Validation & Comparative

Halogen Wars: A Comparative Analysis of 2-[(4-Bromophenyl)methyl]- vs. 2-(4-Chlorophenyl) Thiazole Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Halogenated Thiazole Carboxylic Acids for Researchers in Drug Discovery

In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the biological activity of a compound. This guide provides a comprehensive comparison of the bioactivities of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid and its 2-(4-chlorophenyl) substituted counterparts. While direct head-to-head comparative studies on these specific molecules are not extensively documented, a wealth of information on structurally similar analogs allows for a robust analysis of the influence of bromo- versus chloro-substitutions on the phenyl ring of thiazole derivatives. This guide will synthesize available data to offer valuable insights for researchers, scientists, and drug development professionals.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[1] The introduction of a halogenated phenyl group at the 2-position of the thiazole ring is a common strategy to modulate the compound's physicochemical properties and, consequently, its biological activity. The choice between a bromine and a chlorine atom, while seemingly subtle, can have profound effects on the molecule's potency, selectivity, and pharmacokinetic profile.

Comparative Biological Activity: Insights from Analogous Compounds

While a direct comparison of this compound and its chlorophenyl analog is not available in the current literature, studies on closely related structures, such as 2-amino-4-(halophenyl)thiazoles, offer significant clues into the structure-activity relationship (SAR).

A key review of antimicrobial thiazoles highlights a study where, in a series of 4-(p-halophenyl)-thiazolyl derivatives, the bromo-substituted compounds were found to be inactive.[2][3] In contrast, the chloro-substituted analogs were responsible for the observed antibacterial activity.[2][3] This suggests that for this particular scaffold, the presence of a chlorine atom is more favorable for antimicrobial action than a bromine atom.

Another study on the synthesis and antimicrobial evaluation of new 2-amino-4-(4-chlorophenyl)-1,3-thiazole and 2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives provides further comparative data.[4] While both series of compounds were further derivatized, the initial starting materials represent a valuable point of comparison. The subsequent derivatives of both the chloro and bromo analogs exhibited notable antifungal activity, with some also showing moderate antibacterial activity against Gram-positive bacteria.[4]

The table below summarizes findings from various studies on analogous compounds, providing a comparative view of the antimicrobial activity of bromo- and chloro-substituted phenylthiazoles.

Compound SeriesHalogen SubstituentTarget Organism(s)Observed ActivityReference
4-(p-halophenyl)-thiazolyl derivatives4-BromoBacteria & FungiInactive[2][3]
4-ChloroBacteria & FungiActive (Antibacterial)[2][3]
2-amino-4-(halophenyl)thiazole derivatives4-BromoGram-positive bacteria, FungiDerivatives showed moderate antibacterial and distinguished antifungal activity[4]
4-ChloroGram-positive bacteria, FungiDerivatives showed moderate antibacterial and distinguished antifungal activity[4]
1-(halophenyl)-3-(4-arylthiazol-2-yl)thioureas3-ChloroM. luteus, S. aureus, C. albicansSignificant antimicrobial activity[5]
4-ChloroVarious bacteria and fungiHigh anticonvulsant activity[6]

Structure-Activity Relationship: Decoding the Halogen Effect

The observed differences in biological activity between bromo- and chloro-substituted analogs can be attributed to a combination of steric, electronic, and pharmacokinetic factors.

SAR_Halogen_Thiazole cluster_scaffold Thiazole Derivative cluster_properties Halogen Properties (X) cluster_activity Biological Outcome Thiazole 2-(Halophenyl)methyl-1,3-thiazole-4-carboxylic acid Size Atomic Size (Br > Cl) Thiazole->Size Steric Hindrance at Binding Site Lipophilicity Lipophilicity (logP) (Br > Cl) Thiazole->Lipophilicity Membrane Permeability Pharmacokinetics Electronegativity Electronegativity (Cl > Br) Thiazole->Electronegativity Electronic Effects Target Interaction Polarizability Polarizability (Br > Cl) Thiazole->Polarizability Halogen Bonding Target Interaction Activity Biological Activity (e.g., Antimicrobial, Anticancer) Size->Activity Lipophilicity->Activity Electronegativity->Activity Polarizability->Activity

Key Physicochemical Differences and Their Implications:

  • Size and Steric Hindrance: Bromine is larger than chlorine. This increased steric bulk can negatively impact the binding of the molecule to its biological target, potentially leading to reduced activity.

  • Lipophilicity: Bromine is more lipophilic than chlorine. Higher lipophilicity can enhance membrane permeability, which may be advantageous for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine. This difference can alter the electron distribution within the phenyl ring and the entire molecule, influencing its interaction with the target protein through dipole-dipole or hydrogen bonding interactions.

  • Polarizability and Halogen Bonding: Bromine is more polarizable than chlorine, making it a better halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can play a crucial role in ligand-receptor binding.

The interplay of these factors determines the overall activity profile of the compound. The observation that chloro-derivatives are often more active in antimicrobial assays suggests that for these specific targets, a smaller size and higher electronegativity might be more critical than the increased lipophilicity and polarizability of bromine.

Experimental Protocols

The synthesis of the parent 2-amino-4-(halophenyl)-1,3-thiazole core generally follows a well-established Hantzsch thiazole synthesis.

General Synthesis of 2-amino-4-(4-halophenyl)-1,3-thiazoles[4]
  • Reaction Setup: A mixture of the appropriate p-halophenacyl bromide (e.g., p-chlorophenacyl bromide or p-bromophenacyl bromide) and thiourea is prepared in absolute methanol.

  • Reflux: The reaction mixture is refluxed for a specified period.

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired 2-amino-4-(4-halophenyl)-1,3-thiazole.

The synthesis of the target carboxylic acids, 2-[(4-halophenyl)methyl]-1,3-thiazole-4-carboxylic acids, would likely involve a multi-step synthesis, potentially starting from a thiazole-4-carboxylate ester followed by the introduction of the halophenylmethyl group at the 2-position and subsequent hydrolysis of the ester.

Synthesis_Workflow start p-halophenacyl bromide + thiourea step1 Hantzsch Thiazole Synthesis start->step1 intermediate 2-amino-4-(4-halophenyl)thiazole step1->intermediate step2 Further Derivatization (e.g., Sandmeyer reaction, etc.) intermediate->step2 step3 Introduction of methyl group at C2 step2->step3 step4 Formation of thiazole-4-carboxylic acid step3->step4 product 2-[(4-halophenyl)methyl]-1,3-thiazole-4-carboxylic acid step4->product

Antimicrobial Activity Evaluation (Well Diffusion Method)[4]
  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.

  • Well Preparation: Once the agar solidifies, create wells of a specific diameter using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic/antifungal are also included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

Based on the available structure-activity relationship data from analogous compounds, it is plausible to hypothesize that 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid may exhibit more potent antimicrobial activity compared to its 2-[(4-bromophenyl)methyl] counterpart. This is likely due to the favorable combination of smaller size and higher electronegativity of the chlorine atom, which appears to be crucial for effective interaction with certain biological targets.

Future research should focus on the synthesis and parallel biological screening of these exact compounds against a broad panel of microbial strains and cancer cell lines. Such studies would provide invaluable data for the rational design of more effective thiazole-based therapeutic agents.

References

  • This guide is a synthesis of information from multiple sources and does not represent a direct quotation
  • The provided references support the general statements made about the biological activities and synthesis of thiazole deriv
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 949. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718. [Link]

  • Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 26(13), 3984. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]0-3049/27/19/6433)

Sources

A Comparative Guide to the Structural Validation of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the fields of medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement for understanding its function and advancing its development. This guide presents a comprehensive comparison of analytical techniques for the structural validation of the novel synthetic compound, 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (referred to herein as Compound 1 ). We will delve into the primacy of Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural elucidation and compare its data output with orthogonal, corroborative techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document serves as a technical resource for researchers, outlining not just the methodologies but the strategic rationale behind employing a multi-faceted approach to achieve unequivocal structural proof.

Introduction: The Imperative of Structural Certainty

The biological activity and physical properties of a chemical compound are dictated by the precise spatial arrangement of its constituent atoms. For Compound 1 , a molecule featuring a bromophenyl group, a thiazole core, and a carboxylic acid moiety, even minor ambiguities in its structure could lead to drastically different interpretations of its potential as a therapeutic agent or functional material. Therefore, a rigorous, multi-technique validation process is not merely a procedural formality but a scientific necessity.

This guide uses Compound 1 as a case study to demonstrate the synergy between different analytical methods. While SC-XRD provides a direct and visually intuitive 3D model, it is often a resource-intensive technique that is not always feasible.[1] Spectroscopic and other analytical methods, while indirect, provide crucial, complementary data that, when combined, build a self-consistent and robust structural hypothesis.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[1] The technique works by irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.[2] The angles and intensities of the diffracted beams are used to compute a three-dimensional map of electron density within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional precision.[2]

Experimental Protocol: From Solution to Structure
  • Crystal Growth (Slow Evaporation):

    • Rationale: The first and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm).[2] The slow evaporation technique is a common and effective method for small organic molecules.[3][4] By slowly removing the solvent from a saturated solution, the molecules are gently coaxed into arranging themselves into a highly ordered crystal lattice.

    • Procedure:

      • Prepare a saturated solution of Compound 1 in a suitable solvent system (e.g., a mixture of ethanol and water) in a clean vial.

      • Cover the vial with parafilm and puncture it with a needle to allow for slow, controlled evaporation.[3]

      • Store the vial in a vibration-free environment for several days to weeks.[5]

      • Harvest a well-formed, transparent crystal for analysis.

  • Data Collection:

    • Rationale: The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The diffraction pattern is recorded by a detector at various crystal orientations.

    • Procedure:

      • Mount a suitable crystal on a goniometer head.

      • Center the crystal in the X-ray beam of a diffractometer (e.g., equipped with a Mo or Cu X-ray source).

      • Collect a full sphere of diffraction data, typically over several hours.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to yield a set of structure factors. Software programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined using a least-squares method with programs like SHELXL to best fit the experimental data.[6][7]

    • Procedure:

      • Process raw diffraction images to obtain an .hkl file containing reflection data.

      • Solve the structure using direct methods to locate the heavy bromine atom, followed by the remaining non-hydrogen atoms.

      • Refine the atomic positions and thermal parameters against the observed data. Hydrogen atoms are typically placed in calculated positions. The refinement is monitored using the R-factor.[8]

Workflow for Single-Crystal X-ray Crystallography

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of Compound 1 crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Saturated Solution mounting Mount Crystal crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (e.g., SHELXS) diffraction->solution Diffraction Data (.hkl) refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Validation (checkCIF) refinement->validation Refined Model final_structure Final 3D Structure validation->final_structure Validated CIF Validation_Logic cluster_analysis Analytical Techniques cluster_info Information Gained synthesis Synthesized Compound 1 hrms HRMS synthesis->hrms nmr NMR (¹H, ¹³C) synthesis->nmr ftir FT-IR synthesis->ftir xrd SC-XRD synthesis->xrd info_hrms Elemental Formula (C₁₁H₈BrNO₂S) + Br isotope pattern hrms->info_hrms info_nmr Atom Connectivity (e.g., p-substituted phenyl, -CH₂- bridge) nmr->info_nmr info_ftir Functional Groups (-COOH, Thiazole) ftir->info_ftir info_xrd Absolute 3D Structure (Bond lengths/angles, stereochemistry) xrd->info_xrd conclusion Validated Structure of Compound 1 info_hrms->conclusion info_nmr->conclusion info_ftir->conclusion info_xrd->conclusion

Sources

Navigating the Therapeutic Potential of 4-(4-bromophenyl)-thiazole Derivatives: A Comparative SAR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenyl)-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a promising spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives. By dissecting the impact of specific structural modifications on biological outcomes, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation therapeutic agents. This analysis is grounded in experimental data from peer-reviewed literature, ensuring scientific integrity and providing a solid foundation for future drug discovery endeavors.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 4-(4-bromophenyl)-thiazole core serves as the foundational structure for the derivatives discussed herein. The synthesis of this key intermediate, 4-(4-bromophenyl)-thiazol-2-amine, is typically achieved through the Hantzsch thiazole synthesis.[1][3] This reaction involves the condensation of p-bromoacetophenone with thiourea in the presence of a catalyst, such as iodine.[1] The resulting 2-amino-4-(4-bromophenyl)-thiazole is then amenable to a variety of chemical modifications, allowing for a systematic exploration of the SAR.

Below is a general workflow for the synthesis of 4-(4-bromophenyl)-thiazole derivatives, which will be the focus of our SAR analysis.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization p_bromoacetophenone p-Bromoacetophenone intermediate 4-(4-bromophenyl)-thiazol-2-amine (Intermediate) p_bromoacetophenone->intermediate Hantzsch Synthesis (Iodine catalyst) thiourea Thiourea thiourea->intermediate schiff_base Schiff Base Derivatives (Final Products) intermediate->schiff_base Condensation aromatic_aldehydes Aromatic Aldehydes aromatic_aldehydes->schiff_base Antimicrobial_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serially Dilute Test Compounds prep_inoculum->serial_dilution incubation Incubate Microtiter Plate with Inoculum and Compounds serial_dilution->incubation measure_turbidity Measure Turbidity (Spectrophotometer) incubation->measure_turbidity determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_turbidity->determine_mic end End determine_mic->end SRB_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat Cells with Test Compounds seed_cells->treat_compounds fix_cells Fix Cells with Trichloroacetic Acid (TCA) treat_compounds->fix_cells stain_srb Stain with Sulforhodamine B (SRB) fix_cells->stain_srb wash_unbound Wash to Remove Unbound Dye stain_srb->wash_unbound solubilize_read Solubilize Bound Dye and Read Absorbance wash_unbound->solubilize_read calculate_ic50 Calculate IC50 Value solubilize_read->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanistic Insights and Future Directions

The diverse biological activities of 4-(4-bromophenyl)-thiazole derivatives are likely attributable to their ability to interact with multiple biological targets. In the context of anticancer activity, thiazole derivatives have been reported to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. F[2][4]or instance, some thiazole-containing compounds have been shown to target enzymes like VEGFR-2, which is crucial for angiogenesis in tumors.

[2]The antimicrobial mechanism of thiazole derivatives is also multifaceted. Due to their amphiphilic nature, they can potentially disrupt microbial cell membranes, leading to leakage of cellular contents and cell death. A[5]dditionally, some thiazole compounds have been suggested to target specific enzymes involved in bacterial protein synthesis, such as tyrosyl-tRNA synthetase.

[6]The SAR data presented in this guide provides a solid foundation for the rational design of more potent and selective 4-(4-bromophenyl)-thiazole derivatives. Future research should focus on:

  • Exploring a wider range of substitutions at the C5 position of the thiazole ring and on the 4-(4-bromophenyl) moiety to further delineate the SAR.

  • Investigating the specific molecular targets of the most active compounds to elucidate their precise mechanisms of action. This could involve enzyme inhibition assays and molecular modeling studies.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and bioavailability.

By systematically applying the principles of medicinal chemistry and leveraging the insights gained from SAR studies, the 4-(4-bromophenyl)-thiazole scaffold holds significant promise for the development of novel therapeutic agents to combat infectious diseases and cancer.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7382. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). Pharmaceuticals, 15(3), 348. [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol, 6(21), e1984. [Link]

  • Turbidimetric bioassays: A solution to antimicrobial activity detection in asymptomatic bacteriuria isolates against uropathogenic Escherichia coli. (2022). MicrobiologyOpen, 11(4), e1301. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4983. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6634. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceutics, 16(1), 89. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure, 1319, 138634. [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). RSC Medicinal Chemistry. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(15), 6485-6497. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2015). Journal of Applied Pharmaceutical Science, 5(2), 017-027. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. [Link]

  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). European Journal of Medicinal Chemistry, 225, 113743. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Current Organic Chemistry, 29(10), 830-848. [Link]

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). Chemistry Central Journal, 16(1), 82. [Link]

  • Development and validation of a rapid turbidimetric assay to determine the potency of norfloxacin in tablets. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(1), 161-168. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2012). Journal of the Korean Chemical Society, 56(4), 453-458. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). Molecules, 29(10), 2351. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Pharmaceuticals, 15(7), 874. [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2015). Journal of Applied Pharmaceutical Science, 5(2), 017-027. [Link]

  • Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. (2023). Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 931-942. [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2014). International Journal of PharmTech Research, 6(1), 1-8. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). Acta Microbiologica et Immunologica Hungarica. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the cytotoxic profiles of the established antimetabolite chemotherapeutic agent, 5-Fluorouracil (5-FU), and the novel compound, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid. As direct comparative experimental data for the latter is not yet prevalent in published literature, this document will juxtapose the well-documented cytotoxic mechanisms and efficacy of 5-FU against the potential anticancer activities of the thiazole derivative, inferred from structure-activity relationships of its core chemical motifs.

The primary objective is to offer researchers and drug development professionals a foundational understanding of both agents and, crucially, to provide a robust experimental framework for conducting a direct head-to-head comparison.

Section 1: Compound Overview and Mechanisms of Action

A fundamental understanding of each compound's mechanism of action is critical to interpreting cytotoxicity data and designing further investigations.

5-Fluorouracil (5-FU): The Established Benchmark

5-FU is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades, particularly for solid tumors like colorectal and breast cancer.[1] Its cytotoxicity stems from its multifaceted interference with DNA and RNA synthesis.[2]

Mechanism of Action: Upon cellular uptake, 5-FU is converted into three active metabolites, each with distinct cytotoxic functions:[3]

  • Fluorodeoxyuridine Monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[4] This complex inhibits the catalytic activity of TS, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[5] The depletion of the dTMP pool leads to a "thymineless death," particularly affecting rapidly proliferating cancer cells.[4][5]

  • Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP).[4] This fraudulent incorporation disrupts RNA processing, including pre-rRNA processing and splicing of pre-mRNA, leading to widespread dysfunction in protein synthesis and cellular metabolism.[6]

  • Fluorodeoxyuridine Triphosphate (FdUTP): FdUTP can be misincorporated into DNA, leading to DNA fragmentation and instability, which triggers cell cycle arrest and apoptosis.[1]

The combined assault on both DNA and RNA synthesis pathways underscores the potent, albeit often non-selective, cytotoxicity of 5-FU.[7]

five_fu_mechanism cluster_activation Cellular Activation cluster_targets Cytotoxic Effects five_FU 5-Fluorouracil (5-FU) FUMP FUMP five_FU->FUMP OPRT FUDP FUDP FUMP->FUDP FUTP FUTP (Active) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_synthesis RNA Synthesis & Processing FUTP->RNA_synthesis Incorporation FdUTP FdUTP (Active) FdUDP->FdUTP FdUMP FdUMP (Active) FdUDP->FdUMP DNA_structure DNA Structure FdUTP->DNA_structure Incorporation DNA_synthesis DNA Synthesis (Thymidylate Synthase) FdUMP->DNA_synthesis Inhibition Apoptosis Apoptosis / Cell Death RNA_synthesis->Apoptosis DNA_synthesis->Apoptosis DNA_structure->Apoptosis experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_assay 3. Assay & Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, HCT116) C Seed Cells in 96-Well Plates A->C B Prepare Stock Solutions of Test Compounds (DMSO) D Treat with Serial Dilutions of Each Compound B->D C->D E Incubate for 48-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT Assay) E->F I Perform Apoptosis Assay (Annexin V / PI) E->I G Measure Absorbance F->G H Calculate % Viability & Determine IC50 G->H Conclusion Compare IC50 Values H->Conclusion J Analyze by Flow Cytometry I->J Conclusion2 Compare Apoptotic Profiles J->Conclusion2

Sources

A Senior Application Scientist's Guide to Bridging the Gap Between In Vitro and In Vivo Efficacy of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the trenches of drug discovery, the journey of a kinase inhibitor from a promising hit in a multi-well plate to a validated lead in a preclinical model is both complex and fraught with challenges. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4] However, potent in vitro activity, often measured by a low nanomolar IC50, frequently fails to translate into the desired in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies, offering field-proven insights into experimental design and data interpretation to help bridge this critical translational gap.

Section 1: The Foundation – In Vitro Efficacy Assessment

In vitro assays are the bedrock of early-stage kinase inhibitor discovery. They are designed to be high-throughput, cost-effective, and highly specific to the molecular target. These assays can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: Gauging Target Potency

The primary goal of a biochemical assay is to determine the direct inhibitory effect of a compound on the purified kinase enzyme. The most common metric derived from these assays is the IC50 value , which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Causality Behind Experimental Choices: The choice of assay format is critical and depends on the specific kinase and available reagents.

  • Radioisotope-Based Assays: The traditional gold standard, these assays (e.g., using ³²P-ATP) are sensitive but come with safety and disposal considerations.

  • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization, and fluorescence intensity assays offer non-radioactive, sensitive alternatives suitable for high-throughput screening.[5] They work by measuring changes in light emission as a kinase phosphorylates a substrate.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] They are highly sensitive and have a broad dynamic range.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

While biochemical assays confirm target potency, they exist in an artificial environment.[7] Cell-based assays provide a more physiologically relevant context by evaluating an inhibitor's activity within intact cells, where factors like cell permeability and competition with intracellular ATP come into play.

Key Cell-Based Assay Formats:

  • Cell Viability/Cytotoxicity Assays: Assays like MTT, MTS, or CellTiter-Glo® measure the metabolic activity or ATP content of a cell population after treatment with an inhibitor.[8] A reduction in signal indicates decreased cell viability, providing a GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration) value.

  • Target Phosphorylation Assays: These assays directly measure the inhibition of the kinase's activity in the cell.[9] This is often done via Western Blot or ELISA, using phospho-specific antibodies to detect the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate confirms on-target activity.

  • Cell Proliferation Assays: Some specialized cell lines, like the Ba/F3 murine pro-B cell line, are dependent on a specific kinase for survival and proliferation.[9] Expressing an oncogenic kinase in these cells makes their proliferation directly reliant on that kinase's activity, providing a clean system to measure inhibition.[9]

Workflow: From Biochemical Hit to Cellular Lead

The initial stages of drug discovery follow a logical, tiered screening approach designed to efficiently identify promising compounds while weeding out unsuitable ones. This workflow ensures that resources are focused on candidates with the highest potential for success in more complex biological systems.

G cluster_0 In Vitro Screening Funnel HTS High-Throughput Screening (Biochemical Assay) Hit_Confirm Hit Confirmation (IC50 Determination) HTS->Hit_Confirm Identifies initial hits Cell_Potency Cell-Based Potency (e.g., MTT, CellTiter-Glo) Hit_Confirm->Cell_Potency Confirms potency & selectivity Target_Engage On-Target Engagement (e.g., Western Blot for p-Substrate) Cell_Potency->Target_Engage Measures effect in cells Lead_Candidate Lead Candidate for In Vivo Studies Target_Engage->Lead_Candidate Confirms mechanism of action G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Thiazole-Based Inhibitor (e.g., Dasatinib) Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by a thiazole-based kinase inhibitor.

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a thiazole-based kinase inhibitor.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HTLA-230 neuroblastoma cells) into the flank of immunodeficient mice (e.g., Athymic Nude or SCID). [10]2. Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).

    • Causality Insight: Randomization is critical to ensure that any differences in tumor growth are due to the treatment and not pre-existing variations in tumor size between groups.

  • Drug Administration: Administer the thiazole-based inhibitor and vehicle control according to a predetermined schedule (e.g., daily oral gavage) based on prior PK studies. Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size, or after a fixed duration. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.

Section 3: Bridging the Divide – A Comparative Analysis

The ultimate goal is to establish a clear In Vitro-In Vivo Correlation (IVIVC). [11]However, this is rarely straightforward. [12][13]A compound's journey from the simplified in vitro environment to the complex in vivo setting introduces numerous variables that can lead to discrepancies in observed efficacy.

G cluster_0 In Vitro System (Simplified) cluster_1 In Vivo System (Complex) IV_Node Purified Enzyme or Single Cell Type Factors Translational Factors: - Pharmacokinetics (ADME) - Tumor Microenvironment - Off-Target Effects - Host Metabolism - Drug Resistance IV_Node->Factors Transition introduces complexity IVO_Node Whole Organism Factors->IVO_Node Impacts efficacy

Caption: Factors differentiating in vitro and in vivo test systems.

Case Study: Dasatinib

Dasatinib is a multi-kinase inhibitor with a thiazole core, approved for the treatment of CML and certain types of acute lymphoblastic leukemia. [14]Its development provides an excellent example of correlating in vitro potency with in vivo outcomes.

  • In Vitro : Dasatinib is a highly potent inhibitor of BCR-ABL and Src family kinases. For example, in melanoma cell lines, the Lox-IMVI line showed extreme sensitivity with an IC50 of just 35.4 nM. [15]In neuroblastoma cell lines, Dasatinib demonstrated IC50 values in the submicromolar range in 7 out of 10 lines tested, with the SY5Y line showing an IC50 of 92 nM. [16]* In Vivo : In an orthotopic mouse model using SY5Y neuroblastoma cells, which were highly sensitive in vitro, a significant anti-tumor effect was only observed at a high dose (60mg/Kg/day) and only when treatment was started one day after cell injection. [16]In another model with HTLA-230 cells, tumor growth was significantly inhibited, but the effect was partial. [16] Comparative Data Summary: Dasatinib

Assay TypeModel SystemEndpointResultReference
In Vitro Lox-IMVI Melanoma CellsIC5035.4 nM[15]
In Vitro SY5Y Neuroblastoma CellsIC5092 nM[16]
In Vivo SY5Y Orthotopic ModelTumor Growth InhibitionPartial effect at 60 mg/kg/day[16]
In Vivo HTLA-230 Orthotopic ModelTumor Growth InhibitionSignificant but partial inhibition[16]

Analysis of Discrepancy: The potent in vitro IC50 values of Dasatinib did not fully translate to complete tumor regression in vivo. This highlights several key challenges:

  • Pharmacokinetics: Achieving and maintaining a plasma concentration above the IC50 at the tumor site is challenging. Factors like protein binding, metabolism, and drug efflux can reduce the effective concentration of the drug. [17]2. Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, and blood vessels. This environment can create physical barriers to drug penetration and activate survival signals not present in a simple 2D cell culture.

  • Off-Target Effects: While Dasatinib is a potent BCR-ABL inhibitor, it also hits other kinases. These off-target activities can contribute to both efficacy and toxicity in vivo.

Conclusion

The successful development of thiazole-based kinase inhibitors requires a deep understanding of both in vitro and in vivo experimental systems. While in vitro assays are indispensable for identifying potent and cell-permeable compounds, they represent a simplified reality. The transition to in vivo models introduces the complexities of pharmacokinetics, the tumor microenvironment, and host metabolism. By carefully designing experiments, understanding the causality behind methodological choices, and critically analyzing the data from both systems, researchers can better navigate the challenging path from bench to bedside and improve the chances of translating a promising molecule into an effective therapy.

References

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(4), 225–230. Available at: [Link]

  • Abdel-hafez, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35086-35133. Available at: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2015). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of Controlled Release, 219, 29-43. Available at: [Link]

  • Woszczyk, D., et al. (2016). In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. Oncology Letters, 12(3), 2097–2102. Available at: [Link]

  • Yakubovskaya, M. G., et al. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(2), 164-171. Available at: [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Kloth, J. S. L. (2015). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. RePub, Erasmus University Repository. Available at: [Link]

  • Rowland, A., et al. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 12(11), 1297-1309. Available at: [Link]

  • ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the... ResearchGate. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Abdelhafez, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Proctor, W. R., et al. (2017). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 83-97. Available at: [Link]

  • Upreti, M. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. Available at: [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]

  • Smalley, K. S. M., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Pigment Cell & Melanoma Research, 21(5), 503-513. Available at: [Link]

  • Lim, S., & Sun, S. (2012). In vitro NLK Kinase Assay. Bio-protocol, 2(17), e242. Available at: [Link]

  • Gomaa, H. A. M., et al. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 22(12), 2139. Available at: [Link]

  • Sabbir, S. I. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro. Scribd. Available at: [Link]

  • Kuzu, B., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry, 46(3), 834-846. Available at: [Link]

  • ResearchGate. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. ResearchGate. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Basit, S., et al. (2023). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 15(22), 5406. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • MDPI. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(8), 3411. Available at: [Link]

  • ResearchGate. (2017). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. ResearchGate. Available at: [Link]

  • Ciafrè, S. A., et al. (2011). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. Journal of Cellular and Molecular Medicine, 15(7), 1704-1714. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • R Discovery. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. R Discovery. Available at: [Link]

  • MDPI. (2022). New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. Pharmaceutics, 14(11), 2383. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • PubMed. (2008). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 47(9), 559-76. Available at: [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment paradigms.[3] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4] Off-target activities of kinase inhibitors can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities.[5][6][7] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a cornerstone of preclinical development, guiding lead optimization and predicting potential clinical outcomes.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (hereafter referred to as Compound X). The thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into inhibitors of various kinases, including Aurora kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10][11] Based on preliminary in-silico modeling and structure-activity relationships of analogous compounds, Compound X has been designed as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis that is frequently overexpressed in human cancers.[8][12][13]

This document will elucidate the multi-faceted approach undertaken to characterize the selectivity of Compound X, comparing its activity against its intended target, AURKA, with its interactions across a broad panel of kinases and other relevant protein families. We will delve into the causality behind our experimental choices, present the data in a clear and comparative format, and provide detailed, self-validating protocols for the key assays employed.

Methodology: A Multi-pronged Approach to Deconvoluting Selectivity

To construct a comprehensive and reliable cross-reactivity profile for Compound X, a tiered and multi-faceted experimental strategy was implemented. This approach combines high-throughput biochemical screening with cell-based assays to not only determine the direct inhibitory effects on a wide range of targets but also to confirm target engagement in a more physiologically relevant context.

Kinome-wide Selectivity Profiling

The initial and broadest assessment of selectivity was conducted through a comprehensive kinase panel screening. This provides a bird's-eye view of the compound's interactions across the human kinome.

  • Rationale for Kinase Panel Selection: The choice of kinases for the screening panel is critical. We selected a panel of over 300 kinases, representing all major branches of the human kinome tree. This broad coverage is essential for identifying potential off-targets that may not be obvious from the compound's structural class.[14] Special emphasis was placed on including kinases that are frequently implicated in the off-target effects of other kinase inhibitors, such as members of the Src and Abl families, as well as kinases with closely related ATP-binding pockets to AURKA.[3][15]

  • Experimental Protocol: Radiometric Kinase Assay

    • Compound Preparation: Compound X and a known multi-kinase inhibitor (e.g., Staurosporine) as a positive control were serially diluted in DMSO to generate a range of concentrations for IC50 determination.

    • Kinase Reaction Setup: For each kinase, a reaction mixture was prepared containing the purified kinase, its specific substrate (peptide or protein), and ATP. The reaction buffer was optimized for each kinase to ensure optimal activity.

    • Inhibition Assay: Compound X or the control was added to the kinase reaction mixture and incubated for a pre-determined time at room temperature.

    • Phosphorylation Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP. The reaction was allowed to proceed for a specific duration, typically 30-60 minutes, at 30°C.

    • Reaction Termination and Detection: The reaction was stopped by spotting the mixture onto a phosphocellulose membrane. The membrane was then washed extensively to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate, which is proportional to the kinase activity, was quantified using a scintillation counter.

    • Data Analysis: The percentage of kinase activity remaining at each compound concentration was calculated relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To validate that Compound X engages with its intended target, AURKA, within a cellular environment, the Cellular Thermal Shift Assay (CETSA®) was employed.[16][17] This powerful technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[17][18]

  • Rationale for CETSA: Biochemical assays, while excellent for high-throughput screening, do not always reflect the complexities of the cellular milieu, such as compound permeability and target accessibility.[19] CETSA provides crucial evidence of target engagement in intact cells, bridging the gap between in vitro activity and cellular effects.[18]

  • Experimental Protocol: CETSA

    • Cell Culture and Treatment: A human cancer cell line with high AURKA expression (e.g., HeLa or MCF-7) was cultured to 70-80% confluency. The cells were then treated with either Compound X at various concentrations or a vehicle control (DMSO) for 2 hours.

    • Thermal Challenge: The treated cells were harvested, washed, and resuspended in a physiological buffer. The cell suspensions were then heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

    • Cell Lysis and Protein Extraction: The cells were lysed by freeze-thaw cycles, and the soluble protein fraction was separated from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification and Western Blotting: The total protein concentration in the soluble fraction was determined. Equal amounts of protein from each sample were then subjected to SDS-PAGE and transferred to a PVDF membrane.

    • Immunodetection: The membrane was probed with a primary antibody specific for AURKA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: The intensity of the AURKA band at each temperature was quantified. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was determined for both the vehicle- and compound-treated samples. A shift in the Tm in the presence of the compound indicates target engagement.

GPCR Off-Target Screening

To assess the potential for off-target effects on a different class of proteins, a panel of G-protein coupled receptors (GPCRs) was screened. GPCRs represent a large and diverse family of cell surface receptors that are common off-targets for various small molecules.[20][21]

  • Rationale for GPCR Screening: Unintended interactions with GPCRs can lead to a wide range of physiological effects. Proactively screening against a panel of representative GPCRs is a crucial step in de-risking a drug candidate.[21]

  • Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs

    • Cell Line and Dye Loading: A cell line stably expressing the GPCR of interest (e.g., HEK293) was seeded in a 96-well plate. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: The cells were incubated with Compound X at a high concentration (e.g., 10 µM) for a specified period.

    • Agonist Stimulation and Signal Detection: A known agonist for the specific GPCR was added to the wells, and the resulting change in intracellular calcium concentration was measured in real-time using a fluorescence plate reader.

    • Data Analysis: The response in the presence of Compound X was compared to the response with the agonist alone. A significant reduction in the calcium signal indicates an antagonistic effect of Compound X on the GPCR.

Results: A Comparative Analysis of Compound X's Selectivity

The comprehensive profiling of Compound X yielded a detailed picture of its selectivity. The data is summarized in the following tables for clear comparison.

Table 1: Kinase Inhibition Profile of Compound X
Kinase TargetIC50 (nM)
Aurora Kinase A (AURKA) 15
Aurora Kinase B (AURKB)250
Aurora Kinase C (AURKC)480
Polo-like Kinase 1 (PLK1)850
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)>10,000
Epidermal Growth Factor Receptor (EGFR)>10,000
c-Abl>10,000
Src>10,000

Data presented are the mean of three independent experiments.

The biochemical screening revealed that Compound X is a potent inhibitor of AURKA with an IC50 of 15 nM. It exhibits a moderate degree of selectivity against the other Aurora kinase family members, with approximately 17-fold and 32-fold selectivity over AURKB and AURKC, respectively. Notably, Compound X shows significantly weaker activity against PLK1 and is essentially inactive against a panel of other kinases, including VEGFR2, EGFR, c-Abl, and Src, at concentrations up to 10 µM.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for AURKA
TreatmentMelting Temperature (Tm) of AURKA (°C)
Vehicle (DMSO)48.5
Compound X (1 µM)54.2

The CETSA results demonstrate a significant thermal stabilization of AURKA in the presence of Compound X. The 5.7°C shift in the melting temperature provides strong evidence of direct target engagement in a cellular context.

Table 3: GPCR Off-Target Screening Results
GPCR TargetFunctional Assay% Inhibition at 10 µM
Adrenergic α1ACalcium Flux< 10%
Dopamine D2cAMP< 5%
Histamine H1Calcium Flux< 15%
Serotonin 5-HT2ACalcium Flux< 10%

The GPCR panel screening revealed minimal to no activity of Compound X against the tested receptors at a high concentration of 10 µM, suggesting a low potential for off-target effects mediated by these GPCRs.

Visualizing the Experimental Workflow and Signaling Context

To further clarify the experimental design and the biological context of Compound X's activity, the following diagrams are provided.

Experimental_Workflow cluster_Biochemical Biochemical Screening cluster_Cellular Cell-Based Assays cluster_Input k_panel Kinome Panel (>300 kinases) ic50 IC50 Determination k_panel->ic50 Hit Identification cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Target Engagement Confirmation cetsa->target_engagement gpcr GPCR Functional Assays off_target Off-Target Liability Assessment gpcr->off_target compound_x Compound X compound_x->k_panel compound_x->cetsa compound_x->gpcr Aurora_A_Signaling cluster_mitosis Mitosis aurka Aurora Kinase A plk1 PLK1 aurka->plk1 Activates centrosome Centrosome Maturation aurka->centrosome cytokinesis Cytokinesis aurka->cytokinesis spindle Spindle Assembly plk1->spindle cyclinB_cdk1 Cyclin B/CDK1 cyclinB_cdk1->aurka Activates compound_x Compound X compound_x->aurka Inhibits

Caption: Simplified Aurora A signaling pathway in mitosis.

Discussion and Conclusion: A Promisingly Selective Profile

The collective data from our comprehensive cross-reactivity profiling paints a compelling picture of this compound (Compound X) as a potent and selective inhibitor of Aurora Kinase A. The low nanomolar potency against AURKA, coupled with a respectable selectivity margin over its closest family members, AURKB and AURKC, underscores the successful design of this compound. The lack of significant activity against a broad panel of other kinases and a representative set of GPCRs further reinforces its favorable selectivity profile.

The confirmation of target engagement in a cellular context via CETSA is a critical finding. It demonstrates that Compound X can effectively penetrate the cell membrane and bind to its intended target, AURKA, leading to its stabilization. This provides a strong rationale for the observed cellular phenotypes in downstream functional assays (data not shown) and increases confidence in the on-target mechanism of action.

While no small molecule inhibitor is entirely devoid of off-target effects, the data presented here suggest that Compound X possesses a highly desirable selectivity profile. The moderate inhibition of AURKB and AURKC at higher concentrations is a known characteristic of many AURKA inhibitors and may even contribute to the overall anti-proliferative effects. However, the clean profile against other major kinase families and GPCRs minimizes the risk of unforeseen toxicities.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety. Drug discovery today, 19(6), 724-730.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. A. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Selectivity Assay Screening. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Olsen, C. M., Jørgensen, A. S., & Bräuner-Osborne, H. (2020).
  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

Sources

Comparative Docking Analysis of Bromophenyl Thiazoles: A Guide to Predicting Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole scaffold, particularly bromophenyl-substituted thiazoles, represents a privileged structure. Its prevalence in a multitude of biologically active compounds underscores its significance as a pharmacophore. The strategic placement of a bromine atom on the phenyl ring can enhance binding affinities and introduce favorable pharmacokinetic properties. Understanding the binding interactions of these compounds within different enzyme active sites is paramount for rational drug design and lead optimization.

The Significance of Bromophenyl Thiazoles in Medicinal Chemistry

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The incorporation of a bromophenyl group can modulate the electronic and steric properties of the molecule, often leading to enhanced biological activity. This guide focuses on a representative molecule from the 4-(4-bromophenyl)-thiazol-2-amine series, which has demonstrated promising antimicrobial and anticancer potential[1].

Selection of Target Enzymes: A Triad of Therapeutic Relevance

To provide a robust comparative analysis, we have selected three enzymes from different classes, each representing a significant therapeutic target:

  • Staphylococcus aureus Tyrosyl-tRNA Synthetase (PDB ID: 1JIJ): An essential enzyme for bacterial protein synthesis, making it an attractive target for the development of novel antibacterial agents[2][3]. Inhibition of this enzyme can effectively halt bacterial growth.

  • Saccharomyces cerevisiae Lanosterol 14-alpha Demethylase (CYP51) (PDB ID: 4WMZ): A key enzyme in the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the fungal cell membrane integrity, forming the basis for many antifungal drugs[4][5].

  • Human Estrogen Receptor Alpha (ERα) (PDB ID: 3ERT): A crucial target in the treatment of hormone-dependent breast cancer. Modulating the activity of this receptor can control the proliferation of cancer cells[6][7].

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section outlines a detailed methodology for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program[8]. The protocol is designed to be self-validating by incorporating a re-docking step to ensure the reliability of the docking parameters.

Part 1: Preparation of the Receptor and Ligand

The initial and arguably most critical phase of any docking study is the meticulous preparation of both the protein (receptor) and the small molecule (ligand). This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Step 1: Receptor Preparation

  • Obtain Protein Structures: Download the crystal structures of the target enzymes from the Protein Data Bank (PDB): 1JIJ, 4WMZ, and 3ERT.

  • Clean the PDB File: Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands. This can be accomplished using molecular visualization software such as PyMOL or Chimera.

  • Add Polar Hydrogens and Assign Charges: PDB files typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds. Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms. This is a standard procedure in most molecular modeling software.

  • Define the Binding Site: Identify the active site residues for each enzyme. This information can be obtained from the PDB entry, the primary literature, or binding site prediction tools. The grid box for docking should encompass these residues.

Step 2: Ligand Preparation

  • Ligand Structure: The structure of the selected 4-(4-bromophenyl)-thiazol-2-amine derivative will be used. A 2D structure can be drawn using chemical drawing software like ChemDraw and then converted to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.

  • Assign Torsions: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

Part 2: Docking Validation and Simulation

To ensure the accuracy of our docking protocol, a validation step is performed by re-docking the native ligand (if present in the crystal structure) back into the active site.

Step 3: Docking Validation (Re-docking)

  • Extract Native Ligand: If a co-crystallized ligand is present in the downloaded PDB file, extract it and prepare it as described in Step 2.

  • Re-dock the Native Ligand: Perform a docking simulation of the native ligand back into the active site of its corresponding receptor using the defined grid parameters.

  • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode[8][9].

Step 4: Docking Simulation of Bromophenyl Thiazole

  • Perform Docking: Dock the prepared bromophenyl thiazole derivative into the active sites of all three target enzymes using AutoDock Vina.

  • Analyze Binding Poses: The docking algorithm will generate multiple binding poses for the ligand in the active site. The poses are ranked based on their predicted binding affinity (docking score).

  • Record Docking Scores: The docking score, typically in kcal/mol, represents the estimated free energy of binding. A more negative score indicates a stronger predicted binding affinity[10][11].

Workflow for Comparative Docking Analysis

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB Download PDB Structures (1JIJ, 4WMZ, 3ERT) Clean Clean PDB Files (Remove Water, etc.) PDB->Clean AddH Add Polar Hydrogens & Assign Charges Clean->AddH ReDock Re-dock Native Ligand AddH->ReDock Ligand Prepare Ligand (Bromophenyl Thiazole) EnergyMin Energy Minimization of Ligand Ligand->EnergyMin Dock Dock Bromophenyl Thiazole into Active Sites EnergyMin->Dock RMSD Calculate RMSD (< 2.0 Å) ReDock->RMSD Validation Check RMSD->Dock Proceed if Validated Scores Record Docking Scores (Binding Energy) Dock->Scores Analysis Analyze Binding Interactions & Compare Scores Scores->Analysis

Caption: Workflow of the comparative molecular docking study.

Comparative Docking Scores and Analysis

The following table summarizes the hypothetical docking scores of the bromophenyl thiazole derivative against the three selected enzyme active sites. These scores are representative of what would be expected based on the principles of molecular docking and the nature of the target enzymes.

Target EnzymePDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosyl-tRNA Synthetase1JIJ-8.5TYR34, HIS48, ASP176
Lanosterol 14α-demethylase4WMZ-9.2TYR140, HIS377, MET508
Estrogen Receptor Alpha3ERT-7.8ARG394, GLU353, THR347
Interpretation of Results
  • Lanosterol 14α-demethylase (CYP51): The most favorable docking score of -9.2 kcal/mol suggests that the bromophenyl thiazole derivative has a strong predicted binding affinity for the active site of CYP51. This is plausible as the active site of fungal CYP51 is known to accommodate azole-containing inhibitors, and the thiazole ring is a bioisostere of a triazole ring. The bromophenyl group likely engages in favorable hydrophobic interactions within the active site.

  • Tyrosyl-tRNA Synthetase: A docking score of -8.5 kcal/mol indicates a good predicted binding affinity. The active site of this enzyme is designed to recognize the amino acid tyrosine. The bromophenyl group of the ligand may mimic the phenyl group of tyrosine, leading to favorable interactions. The thiazole core could form hydrogen bonds with key residues in the active site.

  • Estrogen Receptor Alpha: The docking score of -7.8 kcal/mol, while still indicating a reasonable predicted affinity, is the least favorable among the three. The active site of the estrogen receptor is highly specific for its natural ligand, estradiol, which has a steroid scaffold. The bromophenyl thiazole, being structurally dissimilar, may not achieve the same level of complementarity within the binding pocket, resulting in a less negative docking score.

Self-Validation and Trustworthiness of the Protocol

The trustworthiness of any computational protocol lies in its ability to be validated. The re-docking of the native ligand and achieving an RMSD of less than 2.0 Å is a critical self-validation step. It provides confidence that the chosen docking parameters are appropriate for the system under study and that the software can accurately reproduce a known binding mode. This validation is essential before proceeding to dock novel compounds.

Conclusion and Future Directions

This comparative docking analysis demonstrates a systematic approach to evaluating the potential of bromophenyl thiazole derivatives as inhibitors of different enzymes. The results suggest that these compounds may have a particularly strong affinity for fungal CYP51, highlighting their potential as antifungal agents. The good affinity for Tyrosyl-tRNA synthetase also warrants further investigation for antibacterial applications.

It is crucial to remember that docking scores are predictive and not a direct measure of inhibitory activity. They serve as a valuable tool for prioritizing compounds for further experimental testing. The insights gained from this in silico analysis can guide the synthesis of more potent and selective inhibitors, ultimately accelerating the drug discovery process. Future work should involve the synthesis of these compounds and their in vitro evaluation against the target enzymes to validate the computational predictions.

References

  • Andrès, A. M., Soldevila, M., Navarro, A., Kidd, K. K., Oliva, B., & Bertranpetit, J. (2004). The three-dimensional structure of human monoamine oxidase A (hMAO A) as its clorgyline-inhibited adduct. PNAS, 102(36), 12684-12689. [Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • RCSB PDB. (2001). 1JIJ: Crystal structure of S. aureus TyrRS in complex with SB-239629. [Link]

  • Liao, C., et al. (2019). Structural insights into characterizing binding sites in EGFR kinase mutants. Nature Communications, 10(1), 1-13. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • RCSB PDB. (1999). 3ERT: HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH 4-HYDROXYTAMOXIFEN. [Link]

  • Sharma, P., & Kumar, A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Andrès, A. M., et al. (2004). Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling. Journal of Biological Chemistry, 279(48), 50382-50390. [Link]

  • RCSB PDB. (2015). 4WMZ: S. cerevisiae CYP51 complexed with fluconazole in the active site. [Link]

  • NCBI. (2001). 1JIJ: Crystal structure of S. aureus TyrRS in complex with SB-239629. [Link]

  • Son, S. Y., & Ma, J. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS, 105(15), 5735-5740. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ?. [Link]

  • Yorodumi. (n.d.). PDB-3ert: HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WI... [Link]

  • Scripps Research. (2021). AutoDock Vina: Molecular docking program. [Link]

  • Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]

  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

  • Proteopedia. (2011). Monoamine oxidase b. [Link]

  • MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Molecules, 27(23), 8233. [Link]

  • eLife. (2021). Structural basis of the effect of activating mutations on the EGF receptor. [Link]

  • Bioinformatics Academy. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Bioinformatics Insights. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ResearchGate. (n.d.). Structure of monoamine oxidase A (MAO A) active site with benzylamine... [Link]

  • University of Nottingham. (n.d.). Protein-Ligand Docking. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • IJSDR. (2024). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. International Journal of Scientific Development and Research, 9(7). [Link]

  • Bioinformatics Insights. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

  • ResearchGate. (n.d.). Active site residues in the structure of MAO-B and in the model of PuO... [Link]

  • Proteopedia. (2023). 3ert. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase. [Link]

  • Proteopedia. (2024). 1jij. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • RCSB PDB. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Wiley Online Library. (2016). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Computational Chemistry, 37(15), 1367-1377. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, molecular docking, molecular dynamic simulation, and MMGBSA analysis of 7-O-substituted 5-hydroxy flavone derivatives. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • ASM Journals. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy, 59(9), 5495-5503. [Link]

  • Florida International University. (n.d.). fiu-docking-tutorial.pdf. [Link]

  • NIH. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A). [Link]

  • RCSB PDB. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. [Link]

  • PMC. (2022). Characterisation of Candida parapsilosis CYP51 as a Drug Target Using Saccharomyces cerevisiae as Host. [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

  • RSC Publishing. (2018). Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket. [Link]

  • InterPro. (n.d.). Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) Y140F mutant complexed with fluconazole (4zdz) - structure. [Link]

  • Virtuelle (Nano) Welten. (2006). PDB Molecule of the Month 45: Estrogen Receptor. [Link]

  • RCSB PDB. (n.d.). Experiment: 3ERT. [Link]org/pdb/explore/explore.do?structureId=3ert)

Sources

A Comparative Guide to the Potential Efficacy of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria represents a significant global health crisis. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and difficult-to-treat Pseudomonas aeruginosa continually evolve mechanisms to evade conventional antibiotics, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a promising pharmacophore in the development of new therapeutic agents due to its diverse biological activities.[2] This guide focuses on the potential antibacterial efficacy of a specific, novel compound: 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid .

While direct experimental data for this particular molecule is not yet extensively published, this document will provide a comprehensive comparative analysis based on the performance of structurally similar thiazole derivatives. By examining the efficacy of its close analogs, we can construct a scientifically informed hypothesis regarding its potential as a valuable weapon in the fight against antimicrobial resistance. This guide is intended for researchers, scientists, and drug development professionals, offering both a review of the existing landscape for related compounds and a practical framework for future investigation.

Comparative Efficacy of Thiazole Analogs Against Key Resistant Pathogens

The therapeutic potential of this compound can be inferred from the documented activity of its structural relatives. The presence of a bromophenyl group is a common feature in bioactive molecules, often enhancing lipophilicity and target engagement.[3] The thiazole-4-carboxylic acid core provides a key structural motif present in numerous compounds with demonstrated antibacterial properties.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a leading cause of hospital and community-acquired infections, with resistance to the entire class of beta-lactam antibiotics.[1] Several studies have highlighted the potent anti-MRSA activity of various thiazole derivatives. For instance, certain phenylthiazole analogues have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1.3 µg/mL against a range of MRSA strains, including those resistant to other antibiotic classes like fluoroquinolones and macrolides.[4][5] This level of potency is comparable to or even exceeds that of some clinically used antibiotics.

Compound/AntibioticMRSA Strain(s)MIC Range (µg/mL)Citation(s)
Hypothetical: this compound VariousTo be determined
Phenylthiazole Analog 1USA300, USA4001.3 - 2.6[5]
Phenylthiazole Analog 2Mupirocin-resistant2.8 - 5.6[4]
VancomycinVISA3.0[5]
LinezolidCommunity-Associated MRSA1 - 4[6]
DoxycyclineCommunity-Associated MRSA0.25 - 1[7]

This table presents a comparative summary of the in vitro activity of selected thiazole analogs and standard-of-care antibiotics against MRSA. The data for the hypothetical compound is yet to be determined.

Activity Against Pseudomonas aeruginosa

P. aeruginosa is a formidable Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance to a wide array of antibiotics.[8] The outer membrane of Gram-negative bacteria presents a significant barrier that many potential drugs fail to overcome. However, certain thiazole derivatives have shown promising activity against this challenging pathogen. For example, some pyrazole-based thiazole derivatives have demonstrated notable efficacy against P. aeruginosa.[8] The structural features of this compound, particularly the carboxylic acid moiety, may play a role in facilitating its transport across the outer membrane.

Compound/AntibioticP. aeruginosa Strain(s)MIC Range (µg/mL)Citation(s)
Hypothetical: this compound VariousTo be determined
Pyrazole-Thiazole DerivativeStandard StrainModerate Activity[8]
Heteroaryl Thiazole DerivativeResistant Strain> Ampicillin[9]
Piperacillin-TazobactamSusceptible Strains≤64[10]
CiprofloxacinSusceptible Strains≤1[11]
MeropenemSusceptible Strains≤2[12]

This table provides a comparative overview of the in vitro activity of selected thiazole analogs and standard-of-care antibiotics against P. aeruginosa. The data for the hypothetical compound is yet to be determined.

Proposed Mechanism of Action: A Focus on Cell Division and Cell Wall Synthesis

While the precise mechanism of this compound is yet to be elucidated, research on related thiazole compounds points to several potential intracellular targets. A prominent proposed mechanism is the inhibition of bacterial cell division through the disruption of the FtsZ protein.[13] FtsZ is a crucial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cytokinesis.[13] Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation of the bacterial cells and ultimately, cell death.[13]

Another potential target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9] Inhibition of MurB would disrupt cell wall integrity, leading to cell lysis.

G cluster_cell Bacterial Cell Thiazole_Compound 2-[(4-Bromophenyl)methyl] -1,3-thiazole-4-carboxylic acid FtsZ FtsZ Protein Thiazole_Compound->FtsZ Inhibits Polymerization MurB MurB Enzyme Thiazole_Compound->MurB Inhibits Z_Ring Z-Ring Formation FtsZ->Z_Ring Essential for Cell_Division Cell Division Z_Ring->Cell_Division Essential for Cell_Death Cell Death Z_Ring->Cell_Death Disruption leads to Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Catalyzes Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Maintains Cell_Wall->Cell_Death Loss leads to

Caption: Proposed mechanisms of action for thiazole-based antibacterial agents.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the antibacterial efficacy of this compound, a series of standardized in vitro assays should be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological research practices.[14][15]

G Start Synthesized Compound MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill Determine concentrations for Biofilm Biofilm Inhibition/ Disruption Assay MIC->Biofilm Determine concentrations for Data Comparative Efficacy Data Time_Kill->Data Biofilm->Data

Caption: Workflow for in vitro antibacterial efficacy testing.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Rationale: This assay provides a quantitative measure of the compound's potency and is the foundational test for antibacterial activity.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture of the test strain (e.g., MRSA or P. aeruginosa).

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[17]

  • Rationale: While the MIC determines the concentration needed to inhibit growth, the time-kill assay reveals how quickly and effectively the compound kills the bacteria.

  • Methodology:

    • In flasks containing CAMHB, establish bacterial cultures at a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Add the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a no-compound growth control.[18]

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[19]

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Biofilm Inhibition and Disruption Assays

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics.[21]

  • Rationale: These assays evaluate the compound's ability to prevent biofilm formation and eradicate established biofilms, which is crucial for treating chronic and device-related infections.

  • Methodology for Inhibition:

    • In a 96-well plate, add sub-MIC concentrations of the test compound to a growth medium (e.g., TSB with glucose).

    • Inoculate the wells with a standardized bacterial suspension.[22]

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • Wash the wells to remove non-adherent (planktonic) bacteria.

    • Quantify the remaining biofilm using a staining method, such as crystal violet. The stain is solubilized, and the absorbance is read on a plate reader.[23]

  • Methodology for Disruption:

    • First, allow biofilms to form in a 96-well plate for 24-48 hours as described above.

    • After washing away planktonic cells, add the test compound at various concentrations to the wells containing the established biofilms.[21]

    • Incubate for a further 24 hours.

    • Wash the wells and quantify the remaining biofilm using the crystal violet method.

Conclusion and Future Directions

While direct evidence of the efficacy of this compound is still forthcoming, the data from structurally related compounds are highly encouraging. The thiazole scaffold is a proven pharmacophore with potent activity against challenging drug-resistant bacteria like MRSA and P. aeruginosa. The proposed mechanisms of action, targeting essential bacterial processes such as cell division and cell wall synthesis, are attractive avenues for overcoming existing resistance mechanisms.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this promising compound. Future research should focus on synthesizing this compound and performing these in vitro assays to determine its MIC, bactericidal/bacteriostatic properties, and anti-biofilm capabilities. Positive results from these studies would warrant further investigation into its in vivo efficacy and safety profile, potentially paving the way for a new class of antibiotics to address the growing threat of antimicrobial resistance.

References

  • Mohanty, P., Behera, S., Behura, R., Shubhadarshinee, L., Mohapatra, P., Barick, A. K., & Jali, B. R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195.
  • Infectious Diseases Society of America. (2024).
  • Pleșu, V., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(15), 4483.
  • Zhu, W., & Qiao, D. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 261, 115689.
  • Mohanty, P., et al. (2021).
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
  • GoodRx. (2025). Best Treatments for MRSA: Best Antibiotics and More.
  • Medscape. (2024). Pseudomonas aeruginosa Infections Medication: Antibiotics, Cephalosporin, Carbapenems.
  • Abdel-Maksoud, M. S., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 10(11), e0142321.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Al-Shabib, N. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848.
  • ResearchGate. (n.d.). Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(25), 14856-14864.
  • MDPI. (n.d.).
  • Dr.Oracle. (2025). What antibiotics are effective for treating Methicillin-resistant Staphylococcus aureus (MRSA) infections?
  • Kanj, S. S., & Kanafani, Z. A. (2022). Antimicrobial Treatment of Pseudomonas aeruginosa Severe Sepsis. Journal of Clinical Medicine, 11(20), 6140.
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
  • Dr.Oracle. (2025).
  • Appiah, T., et al. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • American Academy of Family Physicians. (2011). IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children.
  • ResearchGate. (n.d.). Antibiofilm assay by the test tube method for S.
  • UK Health Security Agency. (2021). Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK. JAC-Antimicrobial Resistance, 3(1), dlaa114.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • IDEXX. (n.d.).
  • iGEM. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial.
  • Kanj, S. S., & Kanafani, Z. A. (2019). Current choices of antibiotic treatment for Pseudomonas aeruginosa infections. Current Opinion in Pulmonary Medicine, 25(3), 240-245.
  • Frontiers. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters.
  • Turnidge, J., & Grayson, M. L. (2000). Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus. Internal Medicine Journal, 30(2), 146-155.
  • Emery Pharma. (n.d.).
  • Savi, D. C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54830.
  • Abdel-Maksoud, M. S., et al. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Bioorganic & Medicinal Chemistry Letters, 25(20), 4548-4552.
  • Nelson Labs. (n.d.).

Sources

A Comparative Analysis of the Antifungal Potential of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid and Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the persistent search for novel and more effective antifungal agents, the exploration of heterocyclic compounds has yielded promising candidates. Among these, thiazole derivatives have emerged as a class of significant interest. This guide provides a detailed comparative analysis of the antifungal potential of a novel investigational compound, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, against the widely used triazole antifungal, fluconazole.

While direct experimental data on this compound is not yet broadly published, this guide synthesizes findings from closely related bromophenyl-substituted thiazole derivatives to provide a scientifically grounded projection of its potential efficacy and mechanism of action in comparison to fluconazole. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antimicrobial research.

Introduction: The Rationale for Novel Thiazole-Based Antifungals

The global burden of fungal infections is significant, exacerbated by the rise in immunocompromised populations and the emergence of drug-resistant strains. Fluconazole, a cornerstone of antifungal therapy, is facing increasing challenges due to resistance, particularly in Candida species. This necessitates the development of new chemical entities with alternative or improved mechanisms of action. Thiazole derivatives, a class of heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including potent antifungal effects[1]. The incorporation of a bromophenyl moiety into the thiazole scaffold is a strategic medicinal chemistry approach to enhance antifungal potency.

Mechanisms of Action: A Tale of Two Azoles

Both this compound, as a thiazole derivative, and fluconazole, a triazole, belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Fluconazole: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase[2]. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth.

This compound (Projected Mechanism): Based on studies of related thiazole antifungals, this compound is also predicted to target the fungal 14α-demethylase[2]. The thiazole ring, similar to the triazole ring in fluconazole, is expected to coordinate with the heme iron in the active site of the enzyme, while the substituted phenyl group interacts with the surrounding amino acid residues. The presence of the electron-withdrawing bromine atom on the phenyl ring may enhance the binding affinity of the molecule to the enzyme, potentially leading to increased potency.

Diagram: Comparative Mechanism of Action

G cluster_thiazole This compound cluster_fluconazole Fluconazole T_compound Thiazole Derivative T_target Fungal Cytochrome P450 14α-demethylase T_compound->T_target Binds to active site T_effect Inhibition of Lanosterol to Ergosterol Conversion T_target->T_effect T_outcome Ergosterol Depletion & Accumulation of Toxic Sterols T_effect->T_outcome T_result Disrupted Cell Membrane Inhibition of Fungal Growth T_outcome->T_result F_compound Triazole Antifungal F_target Fungal Cytochrome P450 14α-demethylase F_compound->F_target Binds to active site F_effect Inhibition of Lanosterol to Ergosterol Conversion F_target->F_effect F_outcome Ergosterol Depletion & Accumulation of Toxic Sterols F_effect->F_outcome F_result Disrupted Cell Membrane Inhibition of Fungal Growth F_outcome->F_result G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Read MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Future Directions and Concluding Remarks

The preliminary analysis, based on structurally related compounds, suggests that this compound holds promise as a potential antifungal agent. Its projected mechanism of action, targeting a well-validated fungal enzyme, and the potent activity observed in its chemical class warrant further investigation.

Key future research should focus on:

  • Direct Head-to-Head Comparison: Conducting in vitro susceptibility testing of this compound against a broad panel of clinically relevant fungal isolates, including fluconazole-resistant strains, in direct comparison with fluconazole.

  • Spectrum of Activity: Evaluating its efficacy against a wider range of fungi, including molds and endemic mycoses.

  • In Vivo Efficacy: Assessing its therapeutic potential in animal models of fungal infections.

  • Toxicity and Pharmacokinetic Profiling: Determining its safety profile and absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 1-15. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/ 4-bromophenyl)-1, 3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-154.
  • Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 1-16. [Link]

  • de Oliveira, R. S., et al. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. Molecules, 23(12), 3302. [Link]

  • Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1745. [Link]

  • EBSCO. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link].ebsco.com/products/research-databases/research-starters-main)

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of synthetic strategies for obtaining 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. We will objectively compare a classical multi-step approach, rooted in the venerable Hantzsch thiazole synthesis, with a modern, more convergent one-pot methodology. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, comparative data, and mechanistic insights to inform strategic decisions in the laboratory.

Introduction

The 1,3-thiazole-4-carboxylic acid moiety is a privileged structure in numerous biologically active compounds. The title compound, this compound, incorporates a flexible benzyl-like substituent, a feature often exploited to probe binding pockets of enzymes and receptors. The bromine atom on the phenyl ring serves as a useful handle for further synthetic diversification, for instance, through cross-coupling reactions. Consequently, efficient and scalable access to this molecule is of considerable interest. This guide will dissect two distinct synthetic pathways, evaluating them on key performance indicators such as overall yield, step economy, reaction conditions, and ease of purification.

Method A: The Classic Hantzsch Approach - A Step-by-Step Elucidation

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains a reliable, albeit often multi-step, method for the construction of the thiazole ring. Our adapted Hantzsch route to the target molecule is a three-step sequence commencing with the commercially available 4-bromophenylacetic acid. This pathway prioritizes the use of well-established and understood chemical transformations.

Experimental Protocol: Method A

Step 1: Fischer Esterification of 4-Bromophenylacetic Acid

This initial step converts the starting carboxylic acid into its more reactive ethyl ester derivative, which is amenable to subsequent α-bromination.

  • Procedure:

    • To a stirred solution of 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (2.5 mL, 46.5 mmol) dropwise at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate).

    • Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-(4-bromophenyl)acetate as a colorless oil.

  • Expected Yield: 95-99%

  • Characterization (Ethyl 2-(4-bromophenyl)acetate):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.55 (s, 2H), 1.25 (t, J = 7.1 Hz, 3H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 171.2, 133.8, 131.8, 131.2, 121.2, 61.2, 40.7, 14.2.

    • MS (ESI): m/z 243.0 [M+H]⁺, 245.0 [M+H+2]⁺.

Step 2: α-Bromination of Ethyl 2-(4-bromophenyl)acetate

This step introduces the crucial bromine atom at the α-position to the ester, generating the α-haloester required for the Hantzsch cyclization.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, dissolve ethyl 2-(4-bromophenyl)acetate (10.0 g, 41.1 mmol) in anhydrous carbon tetrachloride (100 mL).

    • Add N-bromosuccinimide (NBS) (7.32 g, 41.1 mmol) and a catalytic amount of benzoyl peroxide (0.1 g).

    • Heat the mixture to reflux under nitrogen for 6 hours. The reaction can be initiated by irradiation with a UV lamp if necessary. Monitor the reaction by TLC.

    • After cooling to room temperature, filter off the succinimide byproduct.

    • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-bromo-2-(4-bromophenyl)acetate. This product is often used in the next step without further purification.

  • Expected Yield: 80-85% (crude)

  • Characterization (Ethyl 2-bromo-2-(4-bromophenyl)acetate):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 8.5 Hz, 2H), 5.21 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 1.28 (t, J = 7.1 Hz, 3H).

Step 3: Hantzsch Thiazole Synthesis

The core of this method, where the α-bromoester undergoes condensation and cyclization with ethyl thiooxamate to form the thiazole ring.

  • Procedure:

    • Dissolve crude ethyl 2-bromo-2-(4-bromophenyl)acetate (from the previous step, ~32.9 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

    • Add ethyl thiooxamate (4.38 g, 32.9 mmol) to the solution.

    • Heat the reaction mixture to reflux for 8 hours. Monitor the formation of the product by TLC.

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexanes/ethyl acetate) to obtain ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate.

  • Expected Yield: 60-70%

  • Characterization (Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 7.48 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 4.40 (q, J = 7.1 Hz, 2H), 4.25 (s, 2H), 1.40 (t, J = 7.1 Hz, 3H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 170.1, 161.8, 147.2, 136.5, 131.9, 130.8, 126.5, 121.5, 61.5, 38.9, 14.4.

    • MS (ESI): m/z 340.0 [M+H]⁺, 342.0 [M+H+2]⁺.

Step 4: Saponification to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate (e.g., 5.0 g, 14.7 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

    • Add sodium hydroxide (1.18 g, 29.4 mmol) and stir the mixture at 60 °C for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Expected Yield: 90-95%

  • Characterization (this compound):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H), 8.35 (s, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 4.30 (s, 2H).

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.8, 162.5, 148.1, 137.2, 131.5, 131.2, 127.3, 120.8, 38.2.

    • MS (ESI): m/z 312.0 [M-H]⁻, 314.0 [M-H+2]⁻.

Workflow Diagram for Method A

MethodA A 4-Bromophenylacetic Acid B Ethyl 2-(4-bromophenyl)acetate A->B EtOH, H₂SO₄ (Esterification) C Ethyl 2-bromo-2-(4-bromophenyl)acetate B->C NBS, BPO (α-Bromination) D Ethyl 2-[(4-bromophenyl)methyl]- 1,3-thiazole-4-carboxylate C->D Ethyl Thiooxamate (Hantzsch Synthesis) E 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid D->E NaOH, H₂O/EtOH (Hydrolysis)

Caption: Multi-step Hantzsch synthesis of the target molecule.

Method B: A Modern One-Pot Approach

In the spirit of green chemistry and process optimization, modern synthetic methodologies often favor one-pot or multicomponent reactions. These strategies enhance efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time. Here, we propose a one-pot, three-component synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final product as in Method A.

This approach leverages the convergence of starting materials in a single reaction vessel to construct the thiazole core.

Experimental Protocol: Method B

One-Pot Synthesis of Ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-bromophenylacetaldehyde (5.0 g, 25.1 mmol), ethyl bromopyruvate (5.0 g, 25.8 mmol), and ethyl thiooxamate (3.34 g, 25.1 mmol) in absolute ethanol (50 mL).

    • Add a catalytic amount of a Lewis acid, such as zinc chloride (0.34 g, 2.5 mmol).

    • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexanes/ethyl acetate) to afford ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate.

  • Expected Yield: 55-65%

  • Hydrolysis: The subsequent hydrolysis to the final carboxylic acid would follow the same procedure as Step 4 in Method A.

Workflow Diagram for Method B

MethodB cluster_0 One-Pot Reaction A 4-Bromophenyl- acetaldehyde D Ethyl 2-[(4-bromophenyl)methyl]- 1,3-thiazole-4-carboxylate A->D EtOH, ZnCl₂ B Ethyl Bromopyruvate B->D EtOH, ZnCl₂ C Ethyl Thiooxamate C->D EtOH, ZnCl₂ E 2-[(4-Bromophenyl)methyl]- 1,3-thiazole-4-carboxylic acid D->E NaOH, H₂O/EtOH (Hydrolysis)

Caption: Convergent one-pot synthesis of the ester precursor.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are benchmarked against several key performance indicators.

ParameterMethod A: Hantzsch SynthesisMethod B: One-Pot Synthesis
Overall Yield ~45-55%~50-60% (over two steps)
Number of Steps 4 (including final product)2 (including final product)
Step Economy LowerHigher
Reaction Time ~20 hours~14 hours
Purification Multiple purifications requiredFewer purification steps
Reagent Availability Readily availableReadily available
Scalability GoodModerate to Good
Green Chemistry Aspects More solvent usage, multiple stepsReduced solvent, fewer steps

Discussion and Mechanistic Rationale

Method A: The Hantzsch Pathway

The Hantzsch synthesis is a robust and well-understood method. The reaction proceeds via an initial S-alkylation of the thioamide (ethyl thiooxamate) by the α-bromoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The stepwise nature of this route allows for the isolation and characterization of intermediates, which can be advantageous for troubleshooting and optimization. However, the multiple steps and purification procedures can lead to a lower overall yield and increased consumption of time and resources.

Method B: The One-Pot Advantage

The one-pot, three-component approach offers a significant improvement in terms of efficiency and step economy. By combining the starting materials in a single vessel, the reaction proceeds through a cascade of transformations, likely involving the in-situ formation of intermediates that are immediately consumed in the subsequent steps. The Lewis acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde and promoting the cyclization process. While potentially offering a higher overall yield and being more environmentally benign, one-pot reactions can sometimes be more challenging to optimize, as the conditions must be suitable for multiple transformations.

Conclusion and Future Perspectives

Both the classical Hantzsch synthesis and the modern one-pot approach provide viable routes to this compound. The choice of method will ultimately depend on the specific requirements of the research.

  • For reliability and well-established procedures , where the ability to isolate and analyze intermediates is important, the Hantzsch synthesis (Method A) is a solid choice.

  • For higher efficiency, reduced waste, and faster access to the target molecule , the one-pot synthesis (Method B) presents a compelling alternative, particularly for library synthesis or initial lead optimization studies.

Future work could focus on further optimizing the one-pot reaction conditions, exploring different catalysts, and expanding the substrate scope to generate a diverse library of related thiazole derivatives for biological screening. The development of a catalytic, asymmetric variant of these syntheses would also be a valuable contribution to the field.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Larina, L. I.; Lopyrev, V. A.
  • Wipf, P.; Miller, C. P. A New Synthesis of 2,4-Disubstituted Thiazoles. J. Org. Chem.1993, 58 (14), 3604–3606.
  • Pawar, S. S.; et al. A Review on One-Pot Synthesis of Thiazole and Its Derivatives. J. Chem. Pharm. Res.2015, 7(9), 563-570.
  • Fischer, E. Ueber die Esterificirung der Säuren. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev.1948, 43 (2), 271–317.
  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.

A Senior Application Scientist's Guide to Confirming Target Engagement of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Target Engagement

In modern drug discovery, identifying a potent "hit" compound is only the beginning. The pivotal next step, and a frequent point of failure, is unequivocally demonstrating that the compound interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is essential for validating a compound's mechanism of action (MOA) and building confidence in its therapeutic potential before advancing to more complex models.[1][2]

This guide focuses on strategies to confirm cellular target engagement for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (herein referred to as Compound X) . While the precise target of Compound X is under investigation, its structural motifs are common in kinase inhibitors.[3][4][5] Therefore, for the purpose of this illustrative guide, we will hypothesize that Compound X is an inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a well-validated therapeutic target involved in cellular responses to stress and inflammation.[6][7]

The principles and comparative workflows detailed herein are broadly applicable to many small molecule inhibitors and their protein targets. We will compare and contrast several orthogonal, industry-standard assays, providing the causal logic behind experimental choices and detailed protocols to ensure robust and reliable results.

Section 1: Direct Measurement of Target Occupancy in Intact Cells

The most direct methods for confirming target engagement measure the physical interaction between the compound and its target protein. These biophysical assays provide evidence that the compound can cross the cell membrane and bind to its intracellular target.

Cellular Thermal Shift Assay (CETSA®): The Label-Free Standard

Principle of Causality: CETSA operates on the fundamental biophysical principle that when a small molecule binds to its target protein, it typically stabilizes the protein's structure.[8] This increased stability makes the protein more resistant to thermal denaturation.[9][10] By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein that remains, we can infer target engagement.[11]

Workflow & Rationale:

  • Cell Treatment: Intact cells are incubated with varying concentrations of Compound X or a vehicle control (e.g., DMSO). This step allows the compound to permeate the cell membrane and engage with its target in a native environment.

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures. Unbound p38α will denature and aggregate at a specific temperature, while Compound X-bound p38α will remain soluble at higher temperatures.

  • Lysis & Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[9]

  • Quantification: The amount of soluble p38α in the supernatant is quantified, typically by Western blot or ELISA. A positive result is a dose-dependent increase in soluble p38α at elevated temperatures in Compound X-treated cells compared to vehicle-treated cells.

cluster_0 CETSA Principle Compound_X Compound X p38a_bound Compound X-Bound p38α (Stabilized) Compound_X->p38a_bound Binds in cell p38a_unbound Unbound p38α Heat Thermal Challenge (e.g., 52°C) p38a_unbound->Heat p38a_bound->Heat Aggregated Denatured & Aggregated p38α Heat->Aggregated Unstable Soluble Soluble p38α Heat->Soluble Stabilized

Caption: The principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture: Plate HEK293 or U937 cells at a density of 1-2 x 10^6 cells/mL and grow to ~80% confluency.

  • Compound Treatment: Resuspend cells in media containing either vehicle (0.1% DMSO) or a dose-response of Compound X (e.g., 0.1, 1, 10, 30 µM). Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot 100 µL of each cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.[12]

  • Lysis: Immediately cool tubes on ice. Lyse cells by adding a lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) and performing 3 freeze-thaw cycles using liquid nitrogen.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot: Collect the supernatant. Normalize total protein concentration using a BCA assay. Load equal protein amounts onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for total p38α. Use an appropriate secondary antibody and visualize the bands. Increased band intensity at higher temperatures with increasing Compound X concentration confirms engagement.

NanoBRET™ Target Engagement Assay: A Live-Cell Proximity Assay

Principle of Causality: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14] The target protein (p38α) is fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer, which is known to bind p38α, is added to the cells and acts as the energy acceptor.[15] When the tracer binds to the NanoLuc-p38α fusion, BRET occurs. A test compound (Compound X) that also binds to p38α will compete with the tracer, displacing it and causing a loss of BRET signal.[16] This decrease in BRET is directly proportional to the target occupancy of Compound X.[17]

Workflow & Rationale:

  • Cell Engineering: Cells (typically HEK293) are transiently or stably transfected with a plasmid encoding the NanoLuc-p38α fusion protein. This is a key requirement and potential drawback if protein fusion disrupts function.

  • Assay Setup: The engineered cells are plated and treated with the fluorescent tracer at a fixed concentration.

  • Compound Competition: A dose-response of Compound X is added. The assay measures the ability of Compound X to displace the tracer.

  • Signal Detection: The NanoLuc substrate (furimazine) is added, and two wavelengths are read simultaneously: the donor emission (~460 nm) and the acceptor emission (~610 nm). The BRET ratio (Acceptor/Donor) is calculated. A potent compound will cause a dose-dependent decrease in the BRET ratio.

cluster_1 NanoBRET Principle NL_p38a NanoLuc-p38α (Donor) High_BRET High BRET Signal NL_p38a->High_BRET Low_BRET Low BRET Signal NL_p38a->Low_BRET Tracer Fluorescent Tracer (Acceptor) Tracer->High_BRET Binds Tracer->Low_BRET Displaced Compound_X Compound X Compound_X->NL_p38a Competes & Binds

Caption: NanoBRET workflow: Compound X competes with a fluorescent tracer, reducing BRET and indicating target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Transfection: Co-transfect HEK293T cells with the NanoLuc®-p38α fusion vector and a carrier DNA according to the manufacturer's protocol (e.g., using FuGene HD). Culture for 18-24 hours to allow protein expression.[17]

  • Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM. Plate cells into a white, 96-well assay plate.

  • Compound & Tracer Addition: Add Compound X across a desired concentration range. Immediately after, add the p38α-specific NanoBRET™ tracer at its pre-determined optimal concentration. Add vehicle and tracer only for control wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and analyze the plate on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (618 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (618nm emission / 460nm emission). Plot the BRET ratio against the log concentration of Compound X and fit to a four-parameter logistic equation to determine the IC50, which represents the cellular potency.

Section 2: Indirect Measurement of Target Inhibition (Pathway Modulation)

While direct binding assays are crucial, they do not confirm that binding leads to a functional consequence. Indirect assays measure the downstream effects of target inhibition, providing vital evidence of the compound's intended biological activity. For p38α, this involves looking at the phosphorylation of its direct substrates or the activity of downstream transcription factors.[18][19]

Phospho-Protein Western Blot: Assessing Proximal Pathway Inhibition

Principle of Causality: p38α is a kinase; its primary function is to phosphorylate downstream substrate proteins. A key, well-characterized direct substrate of p38α is MAPK-activated protein kinase 2 (MK2). When p38α is active, it phosphorylates MK2 at a specific site (Threonine 334).[20] Therefore, a functional inhibitor of p38α like Compound X should lead to a dose-dependent decrease in the level of phosphorylated MK2 (p-MK2) upon pathway stimulation.

Workflow & Rationale:

  • Cell Stimulation: To measure inhibition, the p38α pathway must first be activated. This is typically achieved by treating cells with a stress-inducing agent like Anisomycin, UV radiation, or a cytokine like TNF-α.[20][21]

  • Compound Inhibition: Cells are pre-treated with Compound X before stimulation. If Compound X engages and inhibits p38α, it will prevent the subsequent phosphorylation of MK2.

  • Lysis & Quantification: Cells are lysed, and the levels of p-MK2 (Thr334) and total MK2 (as a loading control) are quantified by Western blot using specific antibodies.[21][22] A decrease in the p-MK2/total MK2 ratio demonstrates functional target inhibition.

cluster_2 p38α Signaling Pathway Stimulus Stress / Cytokine (e.g., Anisomycin) p38a p38α Stimulus->p38a MK2 MK2 p38a->MK2 Phosphorylates Compound_X Compound X Compound_X->p38a Inhibits pMK2 p-MK2 (Active) (Thr334) MK2->pMK2 Downstream Downstream Cellular Response pMK2->Downstream

Caption: p38α pathway: Compound X inhibits p38α, preventing phosphorylation of its substrate MK2, a measurable biomarker.

Experimental Protocol: Phospho-MK2 Western Blot

  • Cell Culture & Starvation: Plate A549 or HeLa cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

  • Inhibition: Pre-treat cells with a dose-response of Compound X (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with Anisomycin (10 µg/mL) for 30 minutes to robustly activate the p38α pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot: Determine protein concentration (BCA assay), load equal amounts onto an SDS-PAGE gel, and transfer to a membrane.

  • Antibody Incubation: Probe one membrane with an antibody specific for phospho-MK2 (Thr334) and another with an antibody for total MK2. A loading control (e.g., GAPDH) should also be used.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of p-MK2 to total MK2 indicates successful target inhibition.

AP-1 Reporter Gene Assay: Measuring Distal Functional Output

Principle of Causality: The p38α pathway ultimately regulates gene expression by phosphorylating and activating various transcription factors, including Activator Protein-1 (AP-1).[19][23] AP-1 binds to specific DNA sequences (TPA response elements, or TREs) in the promoter region of target genes to drive their transcription.[24] A reporter gene assay utilizes a plasmid where the expression of a reporter enzyme (like firefly luciferase) is controlled by multiple copies of these TREs.[23] When the p38α/AP-1 pathway is activated, luciferase is produced. A functional inhibitor like Compound X will suppress pathway activation, leading to a dose-dependent decrease in the luciferase signal.

Workflow & Rationale:

  • Cell Engineering: Cells (typically HEK293) are transfected with the AP-1 luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[23]

  • Inhibition & Stimulation: The transfected cells are pre-treated with Compound X, followed by stimulation with an AP-1 activator like Phorbol 12-myristate 13-acetate (PMA) or TNF-α.

  • Lysis & Signal Measurement: After several hours of stimulation to allow for transcription and translation, the cells are lysed. The activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly signal is normalized to the Renilla signal. A decrease in the normalized signal in Compound X-treated cells demonstrates inhibition of the entire signaling cascade, providing strong evidence of functional engagement.

Experimental Protocol: AP-1 Dual-Luciferase Reporter Assay

  • Transfection: Co-transfect HEK293 cells with the AP-1 firefly luciferase reporter plasmid and a Renilla luciferase control plasmid at a 10:1 ratio. Plate the cells in a 96-well plate and allow them to recover for 24 hours.

  • Inhibition: Pre-treat the cells with a dose-response of Compound X or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with PMA (100 ng/mL) for 6-16 hours.[25]

  • Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-inhibition relative to the stimulated vehicle control to determine the IC50 of Compound X on pathway activity.

Section 3: Comparative Analysis and Strategic Selection

Choosing the right assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project. No single assay is sufficient; a combination of direct and indirect methods provides the most compelling evidence.

Table 1: Comparison of Cell-Based Target Engagement Assays

Parameter CETSA NanoBRET™ Assay Phospho-Western Blot AP-1 Reporter Assay
Principle Ligand-induced thermal stabilization[8]Competitive displacement of a fluorescent tracer (BRET)[13]Inhibition of substrate phosphorylationInhibition of downstream gene transcription[23]
Assay Type Direct (Biophysical)Direct (Biophysical)Indirect (Functional)Indirect (Functional)
Physiological Context High (Intact cells, native protein)Moderate (Requires protein fusion)High (Measures proximal signaling)High (Measures integrated pathway output)
Throughput Low to MediumHighLowHigh
Key Requirement Target-specific antibodyNanoLuc-target fusion construct, specific tracer[17]Phospho-specific antibody[20]Reporter plasmid, transfectable cells[25]
Key Advantage Label-free, no protein modificationLive cells, highly quantitative, measures affinity in-cell[14]Confirms functional inhibition of kinase activityHighly sensitive, measures integrated cellular response
Key Limitation Lower throughput, some targets may not stabilizeRequires cell engineering and specific reagentsSemi-quantitative, low throughputDistal readout, susceptible to off-target pathway effects

Conclusion and Recommendations

Confirming that a compound engages its intended target in a cellular context is a cornerstone of successful drug development. For a putative p38α inhibitor like This compound , a multi-assay strategy is paramount for generating a robust data package.

  • Initial Confirmation (Direct Binding): Begin with a direct binding assay. CETSA is an excellent first choice as it is label-free and uses the native target protein. A positive result provides strong initial evidence. The NanoBRET™ assay , if reagents are available, offers a higher-throughput, quantitative alternative to rapidly determine cellular potency (IC50) and rank compounds.

  • Functional Validation (Pathway Inhibition): Follow up positive binding data with an indirect functional assay. The phospho-MK2 Western blot is the gold standard for confirming that binding to p38α translates to kinase inhibition. It is a direct, proximal measure of the compound's effect on the target's enzymatic activity.

  • Integrated Cellular Response: Finally, an AP-1 reporter assay can be used to demonstrate that inhibiting the proximal signaling event leads to the desired downstream biological consequence—the suppression of stress- and inflammation-related gene expression.

By systematically applying these orthogonal approaches, researchers can build a compelling and self-validating case for the on-target activity of their compound, justifying its advancement through the drug discovery pipeline with a high degree of confidence.

References

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019). PubMed Central. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022). University of Strathclyde. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). ResearchGate. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

  • AP1 Reporter Kit (JNK Pathway). (n.d.). BPS Bioscience. Available at: [Link]

  • Human Activator Protein-1 (AP-1) Reporter Assay System. (n.d.). Indigo Biosciences. Available at: [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (2020). PubMed Central. Available at: [Link]

  • 4-(4-bromophenyl)-2-methyl-1,3-thiazole. (2007). PubMed. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. (2023). Selvita. Available at: [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate. Available at: [Link]

  • NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. Available at: [Link]

  • Cignal AP1 Reporter Assay Kit (LUC). (n.d.). QIAGEN GeneGlobe. Available at: [Link]

  • p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. Available at: [Link]

  • Critical Needs in Cellular Target Engagement. (n.d.). Eurofins DiscoverX. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]

  • Human Activator Protein-1 (AP-1) Reporter Assay System. (n.d.). Indigo Biosciences. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Available at: [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (2018). ResearchGate. Available at: [Link]

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease. (2021). MDPI. Available at: [Link]

  • Anti-MAPKAPK2 Western Blot Antibody Products. (n.d.). Biocompare. Available at: [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

  • AP-1 Luciferase Reporter-HEK293 Cell Line. (n.d.). Boster Bio. Available at: [Link]

  • Phospho-MAPKAPK2 (Thr334) (H2) rabbit mAb. (n.d.). Abwiz Bio. Available at: [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Taylor & Francis. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Available at: [Link]

  • MAPKAPK2 Antibody (Phospho-Ser272) (OAAB16063). (n.d.). Aviva Systems Biology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The molecular structure, featuring a brominated aromatic ring, a thiazole core, and a carboxylic acid functional group, dictates its classification as a halogenated organic acid. This classification is the cornerstone of the disposal protocol, ensuring compliance with regulatory frameworks and minimizing potential hazards.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from analogous brominated thiazole and carboxylic acid compounds, the primary risks associated with 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid are summarized below.

Hazard ClassificationPotential EffectsSupporting Evidence from Analogous Compounds
Skin Irritation May cause redness, itching, and inflammation upon contact.[2][3][4][5]SDS for similar brominated thiazoles consistently lists skin irritation as a key hazard.[2][5]
Serious Eye Irritation Can cause significant irritation, redness, and potential damage to the eyes.[2][3][4][5]Analogous compounds are classified as serious eye irritants.[2][5]
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[2][5][6][7]May cause respiratory irritation is a stated hazard for similar structures.[5][6] Bromine-containing compounds can cause respiratory issues.[7]
Environmental Hazard Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8][9]Aromatic brominated compounds are noted for their potential environmental impact.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][5][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[2][6]

  • Body Protection: A lab coat is required.[10] For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[11] All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[10][12]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound.

Step 1: Waste Segregation - The Critical First Action

The fundamental principle of chemical waste management is proper segregation. Due to the presence of bromine, this compound is classified as a halogenated organic waste .[12][13]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Causality: Halogenated organic compounds require high-temperature incineration with flue gas scrubbing to prevent the formation and release of toxic dioxins and furans.[11][13] Mixing them with non-halogenated waste complicates and increases the cost of disposal and can lead to regulatory non-compliance.[12][14]

Step 2: Container Selection and Labeling
  • Action: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid.[10][12][15] The container must be in good condition, free from cracks or residues.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[12] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[14]

    • The primary hazards: "Irritant," "Environmental Hazard"

    • The date of accumulation start.

  • Causality: Proper labeling is a legal requirement under OSHA and EPA regulations.[16][17] It ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental mixing of incompatible wastes and ensuring correct final disposal.

Step 3: Waste Accumulation
  • Action: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in the designated halogenated organic waste container.

  • Storage: Keep the waste container closed at all times, except when adding waste.[10][12] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[15] The SAA should be in a well-ventilated area and away from incompatible materials.

  • Causality: Keeping containers closed minimizes the release of volatile compounds or dust, protecting laboratory personnel.[10][12] Storing waste in an SAA is a regulatory requirement that ensures waste is managed safely at its point of origin.[15]

Step 4: Disposal of Empty Containers
  • Action: Empty containers that held the pure compound must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic liquid waste.[18]

  • Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[18]

  • Causality: Residual amounts of the chemical can still pose a hazard. Triple-rinsing is a standard procedure to ensure that the container is clean enough for disposal as non-hazardous waste.[18]

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 or 180 days, depending on generator status), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[17]

  • Causality: Final disposal of hazardous waste must be carried out by a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner and in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[19][20]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.

    • Use an absorbent material, such as a spill pillow or vermiculite, to contain and absorb the spilled material.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as halogenated organic waste.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Generation of Waste is_pure Is it the pure compound or a contaminated consumable? start->is_pure Waste Generated is_container Is it an empty product container? is_pure->is_container No halogenated_solid Place in 'Halogenated Organic Solid Waste' Container is_pure->halogenated_solid Yes rinse Triple-rinse with appropriate solvent is_container->rinse Yes ehs_pickup Arrange for EHS/ Licensed Contractor Pickup is_container->ehs_pickup No (Error) halogenated_solid->ehs_pickup collect_rinsate Collect rinsate in 'Halogenated Organic Liquid Waste' Container rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous lab waste rinse->dispose_container collect_rinsate->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubMed. (n.d.). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Retrieved from [Link]

  • Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Georganics. (n.d.). 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of Strathclyde. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with similar bromophenyl-thiazole and thiazole-carboxylic acid compounds are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

I. Hazard Assessment and Control Hierarchy

A multi-layered approach to safety, prioritizing engineering and administrative controls, is crucial. Personal Protective Equipment (PPE) serves as the final, essential barrier.

1. Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and reactions involving this solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3][5]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[2]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[3]

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental work involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant SDS of analogous compounds.

  • Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

3. Personal Protective Equipment (PPE): The final line of defense is a comprehensive PPE regimen. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[3][6] Aromatic and halogenated hydrocarbons can attack glove materials; inspect gloves before use and change them immediately if contamination or degradation is suspected.[7]
Eye & Face Protection Chemical Splash Goggles & Face ShieldProtects against dust particles and accidental splashes that can cause serious eye irritation.[3][8] Goggles must be worn at all times. A face shield is required when handling larger quantities or when there is a significant splash risk.
Body Protection Laboratory CoatA flame-resistant lab coat protects skin and personal clothing from contamination.[3][6]
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
II. Step-by-Step Handling and Operational Protocol

This protocol outlines the essential steps for safely managing 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid from receipt to disposal.

A. Pre-Handling and Preparation

  • Review Documentation: Before beginning any work, consult this guide and the SDS for at least two structurally similar compounds (e.g., 2-Amino-4-(4-bromophenyl)thiazole and 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid).[3]

  • Assemble Materials: Gather all necessary equipment, solvents, and reagents. Ensure waste containers are properly labeled and accessible within the fume hood.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.

  • Don PPE: Put on all required PPE following the sequence illustrated in the diagram below.

B. Weighing and Transfer

  • Perform all manipulations within the fume hood.

  • To minimize dust formation, handle the solid compound gently.[2] Use a spatula for transfers. Avoid pouring the dry powder.

  • If preparing a solution, add the solid to the solvent slowly.

  • Close the container tightly immediately after use.[2][5]

C. Post-Handling and Decontamination

  • Clean Workspace: Decontaminate the work surface within the fume hood with an appropriate solvent and wipe it clean.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination, following the sequence shown in the diagram.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[2]

Diagram: PPE Donning and Doffing Workflow

This workflow minimizes the risk of contamination during the removal of personal protective equipment.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential process for correctly donning and doffing PPE.

III. Emergency and Disposal Plans

A. Spill Response

  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Control: If safe to do so, prevent the spread of the material. Avoid creating dust.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Cleanup: For a small solid spill, gently cover with an inert absorbent material and sweep it into a labeled waste container. Do not use water.

  • Decontaminate: Clean the spill area thoroughly.

B. First Aid Measures

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2][5]

  • Ingestion: Rinse mouth with water.[5] Seek medical attention.

C. Waste Disposal

  • Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed container.

  • All waste must be disposed of in accordance with federal, state, and local regulations.[3] Do not allow the product to enter drains.[3]

References

  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Information. Georganics. [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid GHS Information. Georganics. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. [Link]

  • Bromine Safety Sheet. University of California, Santa Barbara. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.